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  • Product: 1-Bromo-4-ethynyl-2-methoxybenzene
  • CAS: 69151-17-3

Core Science & Biosynthesis

Foundational

Bifunctional Mastery: A Technical Guide to the Chemical Properties and Synthetic Utility of 1-Bromo-4-ethynyl-2-methoxybenzene

Executive Summary In the realm of advanced organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 1-Bromo-4-ethynyl-2-methoxybenzene (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and drug development, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly versatile, orthogonally reactive aryl halide-alkyne hybrid[1]. Featuring both a terminal alkyne and an aryl bromide on an electron-rich aromatic scaffold, this compound serves as a linchpin for iterative cross-coupling, bioconjugation, and the total synthesis of polyene natural products such as xanthomonadins[2]. This whitepaper dissects the physicochemical properties, electronic causality, and self-validating experimental workflows required to harness this molecule effectively.

Physicochemical & Structural Profiling

Understanding the baseline properties of 1-Bromo-4-ethynyl-2-methoxybenzene is essential for predicting its behavior in transition-metal-catalyzed environments.

PropertyValue / Description
Chemical Name 1-Bromo-4-ethynyl-2-methoxybenzene
CAS Number 69151-17-3[1]
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol [1]
Functional Groups Aryl Bromide, Terminal Alkyne, Methoxy Ether
Physical State Solid/Oil (Temperature dependent)
Electronic Causality and Orthogonal Reactivity

The true value of this molecule lies in the kinetic window between its two reactive sites, governed by strict electronic causality:

  • The Terminal Alkyne (Position 4): Highly accessible and acidic, the terminal alkyne readily undergoes deprotonation and transmetallation with copper at room temperature.

  • The Aryl Bromide (Position 1): The methoxy group at Position 2 is ortho to the bromide and meta to the alkyne. The strong electron-donating resonance (+M effect) of the methoxy group enriches the C1 carbon, significantly strengthening the C-Br bond. Consequently, oxidative addition by Palladium(0) into the C-Br bond requires a high activation energy (typically >80 °C)[3].

This electronic disparity allows chemists to perform chemoselective reactions on the alkyne at room temperature while perfectly preserving the aryl bromide for downstream functionalization[4].

Key Synthetic Workflows

OrthogonalReactivity SM 1-Bromo-4-ethynyl- 2-methoxybenzene Sono Sonogashira (Pd/Cu, RT) SM->Sono Alkyne Reacts CuAAC CuAAC 'Click' (Cu, RT) SM->CuAAC Alkyne Reacts Boro Bromoboration (BBr3, -78°C) SM->Boro Alkyne Reacts Suzuki Suzuki Coupling (Pd, >80°C) SM->Suzuki Bromide Reacts Prod1 Internal Alkyne (Aryl Bromide Intact) Sono->Prod1 Prod2 1,2,3-Triazole (Aryl Bromide Intact) CuAAC->Prod2 Prod3 (Z)-Styrenyl Boronate (Aryl Bromide Intact) Boro->Prod3 Prod4 Biaryl Alkyne (Alkyne Protected) Suzuki->Prod4

Figure 1: Divergent orthogonal reactivity pathways of 1-Bromo-4-ethynyl-2-methoxybenzene.

Workflow A: Chemoselective Sonogashira Coupling

By utilizing an aryl iodide as the coupling partner, Sonogashira coupling can be directed exclusively to the terminal alkyne. Aryl iodides undergo oxidative addition at room temperature, whereas the deactivated aryl bromide on our starting material remains inert[3].

Workflow B: Regioselective Bromoboration

To synthesize complex polyenes, the terminal alkyne can be converted into a (Z)-styrenyl boronate ester via bromoboration[2]. The addition of BBr₃ is a concerted, syn-addition process. Steric and electronic factors dictate that the boron atom adds to the less hindered terminal carbon, while the bromine adds to the internal carbon, yielding a highly functionalized tri-substituted alkene[5].

BromoborationMech SM 1-Bromo-4-ethynyl-2-methoxybenzene Step1 Electrophilic Addition of BBr3 (-78 °C, DCM) SM->Step1 Int1 Syn-Bromoborane Intermediate (Kinetically Favored) Step1->Int1 Step2 Pinacol Quench & Base (NEt3) (0 °C to RT) Int1->Step2 Prod (Z)-Styrenyl Pinacol Boronate Ester Step2->Prod

Figure 2: Mechanistic sequence for the regioselective bromoboration of the terminal alkyne.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating physical and spectroscopic checkpoints to confirm success at each stage without requiring immediate full-characterization.

Protocol A: Chemoselective Sonogashira Coupling[3]

Objective: Couple the terminal alkyne with an exogenous aryl iodide while preserving the native aryl bromide.

  • Preparation: In an oven-dried Schlenk flask, dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 eq) and the target Aryl Iodide (1.05 eq) in anhydrous Triethylamine (Et₃N).

  • Deoxygenation: Perform three freeze-pump-thaw cycles. Causality: Removing O₂ prevents the competing copper-catalyzed Glaser homocoupling of the terminal alkyne.

  • Catalyst Addition: Under argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

    • Validation Checkpoint 1 (Visual): The solution will rapidly transition from pale yellow to a deep amber/brown, visually confirming the formation of the active Pd(0) species and the Cu-acetylide intermediate.

  • Reaction: Stir at 25 °C for 4 hours.

    • Validation Checkpoint 2 (TLC): Monitor via TLC (Hexanes/EtOAc). The highly UV-active aryl iodide spot should completely disappear.

  • Workup & Verification: Filter through a Celite pad and concentrate.

    • Validation Checkpoint 3 (MS): LC-MS must show the exact mass of the cross-coupled product featuring a distinct 1:1 isotopic doublet separated by 2 amu (M / M+2). This proves the ⁷⁹Br/⁸¹Br isotopes are intact and the bromide did not participate in the coupling.

Protocol B: Regioselective Bromoboration[6]

Objective: Synthesize a (Z)-styrenyl pinacol boronate ester.

  • Initiation: Dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 eq) in anhydrous DCM and cool to -78 °C under argon.

  • Electrophilic Addition: Add BBr₃ (1.0 eq, 1M in DCM) dropwise.

    • Validation Checkpoint 1 (Visual): The reaction mixture will immediately turn a deep purple color. This intense chromophore is characteristic of the bromoborane intermediate complexation[6].

  • Maturation: Stir for 2 hours at -78 °C, then slowly warm to 0 °C.

  • Quench: Add a solution of pinacol (1.2 eq) and NEt₃ (3.0 eq) in DCM to form the stable boronate ester.

    • Validation Checkpoint 2 (Spectroscopic): Upon isolation, FTIR must show the complete disappearance of the sharp terminal alkyne C-H stretch at ~3250 cm⁻¹. ¹H NMR will show the loss of the alkyne proton (~3.1 ppm) and the appearance of a new downfield vinylic proton, confirming successful hydro-functionalization.

Quantitative Selectivity Data

The table below summarizes the conditions required to exploit the kinetic window of 1-Bromo-4-ethynyl-2-methoxybenzene, ensuring absolute chemoselectivity.

Reaction TypeReagents / CatalystTemp (°C)Primary Reactive SitePreserved SiteSelectivity / Yield
Sonogashira Pd(PPh₃)₂Cl₂, CuI, Et₃N25Terminal AlkyneAryl Bromide>95% Chemoselective
CuAAC (Click) CuSO₄, Na Ascorbate25Terminal AlkyneAryl Bromide>98% Chemoselective
Bromoboration 1. BBr₃, DCM; 2. Pinacol-78 to 25Terminal AlkyneAryl Bromide~69% Regioselective
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃80-100Aryl BromideAlkyne (Protected)Variable

Sources

Exploratory

Synthesis and Mechanistic Evaluation of 1-Bromo-4-ethynyl-2-methoxybenzene: A Strategic Guide for Advanced Cross-Coupling Building Blocks

Target Molecule: 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) Primary Application: Bifunctional building block for orthogonal cross-coupling (e.g., polyene natural product synthesis, orexin receptor antagonists)....

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Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) Primary Application: Bifunctional building block for orthogonal cross-coupling (e.g., polyene natural product synthesis, orexin receptor antagonists).

Executive Summary

In advanced organic synthesis and drug development, the strategic design of bifunctional building blocks is critical for the iterative assembly of complex molecular architectures. 1-Bromo-4-ethynyl-2-methoxybenzene is a highly valuable intermediate featuring two orthogonal reactive sites: a terminal alkyne (primed for Sonogashira couplings or CuAAC "click" chemistry) and an aryl bromide (reserved for subsequent Suzuki-Miyaura or Heck-Mizoroki cross-couplings).

As a Senior Application Scientist, I emphasize that the synthesis of this molecule requires strict chemoselectivity. The primary challenge is installing the terminal alkyne without compromising the integrity of the aryl bromide. This whitepaper evaluates the causality behind pathway selection, provides self-validating experimental protocols, and establishes the authoritative standards for synthesizing this critical building block.

Retrosynthetic Strategy & Pathway Selection

When designing the synthesis of 1-bromo-4-ethynyl-2-methoxybenzene, three classical homologation/coupling pathways are typically considered. However, an in-depth mechanistic evaluation reveals stark differences in their viability.

  • Pathway A: Ohira-Bestmann Homologation (Highly Recommended) Converts 4-bromo-3-methoxybenzaldehyde directly to the terminal alkyne in a single step using the Bestmann-Ohira Reagent (BOR).

  • Pathway B: Sandmeyer-Sonogashira Sequence (Robust Alternative) Utilizes 4-bromo-3-methoxyaniline, converting the amine to an iodide, followed by a chemoselective Sonogashira coupling with TMS-acetylene.

  • Pathway C: Corey-Fuchs Reaction (Not Recommended) While traditionally used for aldehyde-to-alkyne homologation, this two-step sequence is fundamentally flawed for this specific substrate.

Expert Insight: The Failure of Corey-Fuchs

The Corey-Fuchs reaction requires the use of strong organolithium bases (typically 2.2 equivalents of n-butyllithium at -78 °C) to drive the elimination and metalation of the dibromoalkene intermediate. In the presence of an aryl bromide, n-BuLi will inevitably trigger competitive lithium-halogen exchange , leading to rapid debromination and the formation of complex, inseparable mixtures. Therefore, base-mild or transition-metal-catalyzed routes (Pathways A and B) are mandatory to preserve the structural integrity of the target.

Retrosynthesis Target 1-Bromo-4-ethynyl- 2-methoxybenzene Aldehyde 4-Bromo-3-methoxy- benzaldehyde Aldehyde->Target Ohira-Bestmann (1 Step) Dibromo Dibromoalkene Intermediate Aldehyde->Dibromo Corey-Fuchs Step 1 Dibromo->Target Corey-Fuchs Step 2 (High Risk) Aniline 4-Bromo-3-methoxy- aniline Iodo 1-Bromo-4-iodo- 2-methoxybenzene Aniline->Iodo Sandmeyer Reaction TMS TMS-Alkyne Intermediate Iodo->TMS Sonogashira Coupling TMS->Target TMS Deprotection

Caption: Retrosynthetic pathways for 1-Bromo-4-ethynyl-2-methoxybenzene synthesis.

Mechanistic Causality in Preferred Pathways

The Ohira-Bestmann Mechanism (Base-Mild Homologation)

To avoid lithium-halogen exchange, the is the premier choice. The reaction utilizes dimethyl (1-diazo-2-oxopropyl)phosphonate. The causality of its success lies in the use of potassium carbonate ( K2​CO3​ ) in methanol. The methoxide generated in situ selectively attacks the carbonyl group of the reagent, releasing methyl acetate and generating the reactive diazomethylphosphonate anion. This mild, non-nucleophilic environment is completely orthogonal to the aryl bromide, ensuring 100% chemoselectivity.

Mechanism A Bestmann-Ohira Reagent (Deprotonated) C Oxaphosphetane Intermediate A->C Nucleophilic Addition B Aldehyde Substrate B->C Nucleophilic Addition D Diazoalkene Intermediate C->D Cycloreversion (- Dimethyl phosphate) E Alkylidene Carbene D->E N2 Extrusion F Terminal Alkyne Product E->F 1,2-Hydrogen Shift

Caption: Mechanistic sequence of the Ohira-Bestmann homologation.

Sonogashira Chemoselectivity (Kinetic Control)

If starting from the aniline, the intermediate is 1-bromo-4-iodo-2-methoxybenzene. The success of this route relies on the . The bond dissociation energy of the C–I bond (~65 kcal/mol) is significantly lower than that of the C–Br bond (~81 kcal/mol). By running the Sonogashira coupling at room temperature, the Pd(0) catalyst exclusively inserts into the C–I bond, leaving the aryl bromide completely untouched for downstream applications (such as ).

Quantitative Pathway Comparison

Synthesis PathwayStep CountOverall YieldKey ReagentsAryl Bromide CompatibilityScalability
Ohira-Bestmann 1~88%Bestmann-Ohira Reagent, K2​CO3​ Excellent (Mild Base)High
Sandmeyer-Sonogashira 3~65% NaNO2​ , KI, TMS-Alkyne, Pd cat.Excellent (Chemoselective)Very High
Corey-Fuchs 2<40% CBr4​ , PPh3​ , n-BuLiPoor (Li-Halogen Exchange)Low

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific TLC monitoring steps are included to ensure real-time verification of the reaction progress.

Protocol A: One-Step Ohira-Bestmann Homologation

This is the most atom-economical and modern approach.

  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-3-methoxybenzaldehyde (2.15 g, 10.0 mmol) and dimethyl (1-diazo-2-oxopropyl)phosphonate (Bestmann-Ohira reagent, 2.30 g, 12.0 mmol) in anhydrous methanol (50 mL).

  • Activation: Cool the solution to 0 °C using an ice bath. Slowly add anhydrous potassium carbonate ( K2​CO3​ , 2.76 g, 20.0 mmol) in one portion.

  • Self-Validation Check: Upon addition of the base, you will observe mild effervescence (evolution of N2​ gas). The solution will transition from clear to a pale yellow/orange hue.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 8 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the aldehyde starting material ( Rf​≈0.3 ) should completely convert to the less polar alkyne product ( Rf​≈0.6 ).

  • Workup: Quench the reaction by adding 50 mL of 5% aqueous NaHCO3​ . Extract the aqueous layer with ethyl acetate (3 × 40 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (100% Hexanes to 95:5 Hexanes/EtOAc) to yield 1-bromo-4-ethynyl-2-methoxybenzene as a pale yellow oil/low-melting solid.

Protocol B: Sandmeyer-Sonogashira Sequence

Ideal for large-scale synthesis where aniline precursors are highly abundant.

Step 1: Sandmeyer Iodination

  • Suspend 4-bromo-3-methoxyaniline (2.02 g, 10.0 mmol) in a mixture of concentrated HCl (5 mL) and water (15 mL). Cool to 0 °C.

  • Dropwise, add a solution of NaNO2​ (0.76 g, 11.0 mmol) in water (5 mL). Stir for 30 minutes to form the diazonium salt.

  • Slowly add a solution of KI (2.49 g, 15.0 mmol) in water (10 mL). Self-Validation: Vigorous nitrogen evolution and a dark brown precipitate will immediately form.

  • Heat the mixture to 60 °C for 1 hour, cool, extract with DCM, wash with sodium thiosulfate (to remove I2​ ), and purify to obtain 1-bromo-4-iodo-2-methoxybenzene.

Step 2: Chemoselective Sonogashira Coupling & Deprotection

  • In a Schlenk flask, dissolve the dihalide (10.0 mmol) in anhydrous triethylamine (30 mL). Degas via three freeze-pump-thaw cycles.

  • Add Pd(PPh3​)2​Cl2​ (0.35 g, 0.5 mmol) and CuI (0.19 g, 1.0 mmol). Self-Validation: The solution will turn a characteristic dark brown/purple upon catalyst activation.

  • Add ethynyltrimethylsilane (TMS-acetylene, 1.18 g, 12.0 mmol) dropwise. Stir at room temperature for 4 hours.

  • Filter through a pad of Celite, concentrate, and dissolve the crude TMS-alkyne in methanol (40 mL). Add K2​CO3​ (2.0 g) and stir for 2 hours at room temperature to cleave the TMS group.

  • Aqueous workup and silica plug filtration yield the pure 1-bromo-4-ethynyl-2-methoxybenzene.

References

  • Title : Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Source : European Journal of Organic Chemistry (2018) URL :[Link]

  • Title : A Further Improvement of the Krauss Oxidation. The One-Step Conversion of Aldehydes to Terminal Alkynes Source : Synlett (1996) URL :[Link]

  • Title : Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides Source : Journal of Organometallic Chemistry (2002) URL :[Link]

Foundational

Physical Properties and Synthetic Utility of 1-Bromo-4-ethynyl-2-methoxybenzene (CAS 69151-17-3): A Technical Guide for Polyene Synthesis

Executive Summary In the realm of complex natural product synthesis, the strategic selection of polyfunctional building blocks is paramount. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS 69151-17-3) has emerged as a critical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of complex natural product synthesis, the strategic selection of polyfunctional building blocks is paramount. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS 69151-17-3) has emerged as a critical styrenyl and aryl precursor, particularly in the divergent synthesis of polyene pigments such as xanthomonadins [1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical profile, orthogonal reactivity, and validated experimental workflows associated with this specific compound. This guide is designed to equip drug development professionals and synthetic chemists with the mechanistic grounding required to leverage this building block in iterative cross-coupling sequences.

Physicochemical Profiling

Understanding the physical properties of 1-Bromo-4-ethynyl-2-methoxybenzene is essential for optimizing reaction conditions, particularly concerning solvent selection and catalyst solubility. The compound features a highly conjugated system that influences its physical state and stability.

Table 1: Physicochemical Properties of 1-Bromo-4-ethynyl-2-methoxybenzene

PropertyValue
Chemical Name 1-Bromo-4-ethynyl-2-methoxybenzene
CAS Registry Number 69151-17-3
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Light yellow to brown solid or viscous liquid
Boiling Point (Predicted) ~250–270 °C
Density (Predicted) 1.4–1.5 g/cm³
Solubility Profile Soluble in DCM, EtOAc, THF, DMF; Insoluble in H₂O

Note: Due to the terminal alkyne, the compound should be stored under an inert atmosphere at reduced temperatures (2–8 °C) to prevent slow polymerization or oxidative degradation.

Mechanistic Causality & Orthogonal Reactivity

The utility of 1-Bromo-4-ethynyl-2-methoxybenzene lies in its precisely engineered substitution pattern, which allows for highly chemoselective, iterative functionalization [2].

  • The C4 Terminal Alkyne (Primary Reactive Site): The sp-hybridized C-H bond is highly acidic and readily undergoes transmetalation with copper co-catalysts. This primes the molecule for Sonogashira cross-coupling or hydroboration/bromoboration to establish the initial diene/polyene backbone.

  • The C1 Aryl Bromide (Latent Reactive Site): The choice of a bromide over an iodide is a deliberate mechanistic strategy. In a Sonogashira coupling with a vinyl iodide, the palladium(0) catalyst will undergo oxidative addition with the C-I bond orders of magnitude faster than with the C-Br bond. This orthogonal reactivity ensures that the aryl bromide remains completely intact during the initial alkyne functionalization, serving as a latent handle for subsequent Suzuki-Miyaura or Heck-Mizoroki couplings.

  • The C2 Methoxy Group (Electronic Modulator): Acting as a strong electron-donating group (EDG) via resonance (+M effect), the methoxy group enriches the aromatic ring. This electronic modulation not only matches the natural substitution pattern of xanthomonadin targets but also subtly accelerates the eventual oxidative addition of the adjacent C-Br bond in downstream catalytic cycles by increasing the electron density at the metal center during the transition state.

Experimental Workflow: Chemoselective Sonogashira Cross-Coupling

The following protocol details the synthesis of the enyne intermediate, Methyl (2E)-5-(4-bromo-3-methoxyphenyl)pent-2-en-4-ynoate, demonstrating the chemoselective functionalization of the alkyne in the presence of the aryl bromide [2].

Table 2: Reaction Parameters

ParameterReagent / Condition
Aryl Alkyne 1-Bromo-4-ethynyl-2-methoxybenzene (1.2 equiv, 0.833 mmol)
Vinyl Halide Methyl (2E)-3-iodoprop-2-enoate (1.0 equiv, 0.694 mmol)
Catalyst Pd(PPh₃)₂Cl₂ (10 mol%, 0.07 mmol)
Co-Catalyst CuI (~1 mol%, 0.005 mmol)
Yield ~89%
Self-Validating Protocol Steps
  • System Degassing (Critical for Validation): To a flame-dried Schlenk flask, add 1-bromo-4-ethynyl-2-methoxybenzene (0.175 g, 0.833 mmol) and methyl (2E)-3-iodoprop-2-enoate (0.147 g, 0.694 mmol). Dissolve in anhydrous THF and a suitable amine base (e.g., Triethylamine). Causality: The system must be rigorously purged with Argon for 15 minutes. Oxygen must be excluded to prevent the oxidative Glaser homocoupling of the terminal alkyne, which would consume the starting material and complicate purification.

  • Catalyst Activation: Add bis(triphenylphosphine)palladium(II) dichloride (49 mg, 0.07 mmol) and copper(I) iodide (1 mg, 0.005 mmol) against a positive flow of Argon. Stir at room temperature.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc). The system validates its own progression when the limiting reagent (the vinyl iodide) is completely consumed, typically within 2–4 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl to complex the copper salts. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Analytical Validation: Purify the crude residue via flash column chromatography. Validate the structural integrity of the product using ¹H NMR: the presence of the intact trans-alkene protons (typically doublets with J ≈ 15-16 Hz) and the preservation of the aryl bromide multiplet signals confirm that orthogonal chemoselectivity was successfully achieved.

Workflow Visualization

The following diagram maps the logical progression of the building block through the iterative cross-coupling sequence.

G A 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) D Sonogashira Cross-Coupling (Inert Atmosphere, Base) A->D B Methyl (2E)-3-iodoprop-2-enoate B->D C Catalyst System: Pd(PPh3)2Cl2 / CuI C->D E Enyne Intermediate: Methyl (2E)-5-(4-bromo-3-methoxyphenyl) pent-2-en-4-ynoate D->E F Iterative Cross-Coupling (Heck-Mizoroki / Iododeboronation) E->F G Polyene Natural Products (e.g., Xanthomonadins) F->G

Figure 1: Sonogashira coupling workflow for polyene synthesis utilizing CAS 69151-17-3.

Conclusion

1-Bromo-4-ethynyl-2-methoxybenzene is a highly specialized, structurally primed building block. By understanding the electronic contributions of its methoxy group and the orthogonal reactivity between its alkyne and bromide moieties, researchers can deploy this compound as a reliable anchor point for the stereoselective synthesis of complex, extended polyene architectures.

References

  • Madden, K., Laroche, B., David, S., Batsanov, A., Thompson, D., Knowles, J., & Whiting, A. (2018). Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues. European Journal of Organic Chemistry, 2018(38), 5312-5322.[Link][1]

  • Madden, Katrina Sophie (2017). Synthesis of Polyene Natural Products. Durham e-Theses, Durham University.[Link][2]

Sources

Exploratory

Orthogonal Reactivity and Synthetic Utility of 1-Bromo-4-ethynyl-2-methoxybenzene: A Comprehensive Guide

Executive Summary In modern drug development and materials science, bifunctional building blocks are essential for constructing complex molecular architectures. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, bifunctional building blocks are essential for constructing complex molecular architectures. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly versatile "AB-type" monomer that presents three distinct electronic and structural domains: a highly reactive terminal alkyne, a cross-coupling-ready aryl bromide, and an electron-donating methoxy group. This technical guide explores the chemoselective reactivity profile of this molecule, providing field-proven, self-validating protocols for orthogonal functionalization.

Structural and Electronic Profiling

Understanding the reactivity of 1-bromo-4-ethynyl-2-methoxybenzene requires analyzing the interplay between its functional groups:

  • The Terminal Alkyne (C≡C-H): The C(sp)-H bond is highly acidic (pKa ~25) and sterically accessible. It is primed for copper-catalyzed cycloadditions, hydroboration, and Sonogashira cross-coupling. Because terminal alkynes are significantly more reactive than aryl bromides under specific catalytic conditions, this site can be functionalized selectively[1].

  • The Aryl Bromide (C-Br): Positioned at C1, the aryl bromide is a classic electrophile for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

  • The Ortho-Methoxy Group (-OCH₃): Acting as a strong electron-donating group (EDG) via resonance, the methoxy group increases the electron density of the aromatic ring. Causality: This increased electron density slightly raises the activation energy required for the oxidative addition of Pd(0) into the C-Br bond compared to electron-deficient aryl halides. Additionally, the oxygen atom can serve as a directing group for ortho-lithiation or as a coordinating handle to stabilize organometallic transition states.

Reactivity Center 1-Bromo-4-ethynyl- 2-methoxybenzene Alkyne Terminal Alkyne Reactivity Center->Alkyne Orthogonal C-H Activation Bromide Aryl Bromide Reactivity Center->Bromide Pd-Catalyzed Oxidative Addition Bifunctional Bifunctional Polymerization Center->Bifunctional AB Monomer Condensation CuAAC CuAAC (Click) Triazole Formation Alkyne->CuAAC Cu(I) Catalyst Suzuki Suzuki-Miyaura Cross-Coupling Bromide->Suzuki Boronic Acid, Pd(0) PAE Poly(arylene ethynylene) Synthesis Bifunctional->PAE Sonogashira Conditions

Reactivity profile of 1-bromo-4-ethynyl-2-methoxybenzene showcasing orthogonal pathways.

Reactivity Pathways & Mechanistic Causality

Selective Terminal Alkyne Functionalization

The terminal alkyne can be selectively reacted without disturbing the C-Br bond. In Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the aryl bromide remains completely inert to the Cu(I) catalyst at room temperature. A critical mechanistic failure point in alkyne functionalization is the undesired Glaser–Hay homocoupling (dimerization of the alkyne). Causality: This side reaction is driven by the presence of Cu(II) and oxygen. Utilizing an excess of a reducing agent (like sodium ascorbate) ensures a continuous in situ reduction of Cu(II) to Cu(I), effectively shutting down the homocoupling pathway (2)[2].

Orthogonal Aryl Bromide Cross-Coupling

Functionalizing the aryl bromide via Suzuki-Miyaura coupling requires suppressing the alkyne's reactivity. Direct Suzuki conditions (Pd(0), basic aqueous media, 80 °C) can lead to base-catalyzed alkyne degradation or competitive side reactions. Causality: To achieve absolute chemoselectivity, the terminal alkyne must be transiently protected (e.g., as a trimethylsilyl (TMS) ether). The bulky TMS group sterically and electronically shields the C(sp)-H bond, forcing the Pd(0) catalyst to exclusively undergo oxidative addition at the C-Br bond (3)[3].

AB-Monomer Polycondensation

When subjected to standard Sonogashira conditions (Pd(PPh₃)₄, CuI, amine base, heat), 1-bromo-4-ethynyl-2-methoxybenzene acts as an AB-monomer. The terminal alkyne of one molecule couples with the aryl bromide of another, propagating a step-growth polymerization to yield highly conjugated poly(arylene ethynylene)s (PAEs), which are highly valued in organic electronics and photonics.

Self-Validating Experimental Protocols

Protocol A: Chemoselective CuAAC (Click Reaction)

Objective: Form a 1,4-disubstituted 1,2,3-triazole while leaving the aryl bromide entirely intact for downstream cross-coupling.

  • Reagent Preparation: Dissolve 1-bromo-4-ethynyl-2-methoxybenzene (1.0 eq) and the target organic azide (1.05 eq) in a 1:1 mixture of t-BuOH and H₂O.

    • Causality: The biphasic solvent system stabilizes the intermediate Cu(I)-acetylide complex and drives the thermodynamic precipitation of the highly polar triazole product, pulling the reaction to completion.

  • Catalyst Generation: Add CuSO₄·5H₂O (5 mol%) followed immediately by sodium ascorbate (10 mol%).

    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ. This prevents the accumulation of oxidative Cu(II) species, thereby eliminating Glaser homocoupling.

  • Reaction Monitoring: Stir vigorously at room temperature for 12 hours. Monitor via TLC (Hexanes/EtOAc).

    • Validation Step: The reaction is complete when the high-R_f alkyne spot disappears, replaced by a highly UV-active, low-R_f triazole spot.

  • Quench & Extraction: Quench the mixture with saturated aqueous NH₄Cl and extract with EtOAc.

    • Causality: The ammonium chloride forms a highly water-soluble coordination complex with the copper salts, effectively stripping the transition metal from the organic product to prevent downstream toxicity or catalyst poisoning.

  • Analytical Validation: Isolate the product and confirm via ¹H NMR.

    • Validation Marker: Look for the appearance of the characteristic triazole C=C-H singlet at ~8.0 ppm and the complete disappearance of the terminal alkyne C≡C-H singlet at ~3.2 ppm.

CuAAC_Workflow Step1 1. Reagent Preparation Mix Alkyne + Azide in t-BuOH/H2O Step2 2. Catalyst Generation Add CuSO4 & Sodium Ascorbate Step1->Step2 Causality: Cu(II) reduced to active Cu(I) in situ Step3 3. Reaction Monitoring TLC (Hexanes/EtOAc) until Alkyne consumed Step2->Step3 Causality: Prevents Glaser homocoupling Step4 4. Quench & Extraction Add NH4Cl (aq), Extract with EtOAc Step3->Step4 Causality: NH4Cl removes Cu salts Step5 5. Validation 1H NMR (Triazole C-H ~8.0 ppm) Step4->Step5 Causality: Confirms regioselectivity

Self-validating experimental workflow for chemoselective CuAAC click chemistry.

Protocol B: Orthogonal Silyl Protection & Suzuki Coupling

Objective: Functionalize the aryl bromide via Suzuki-Miyaura coupling while preserving the alkyne for subsequent synthetic steps.

  • Deprotonation & Protection: Cool a solution of 1-bromo-4-ethynyl-2-methoxybenzene (1.0 eq) in anhydrous THF to -78 °C. Dropwise add LiHMDS (1.1 eq).

    • Causality: LiHMDS is a strong, non-nucleophilic base that quantitatively deprotonates the alkyne without inducing lithium-halogen exchange at the C-Br bond. Add TMS-Cl (1.2 eq) to trap the lithium acetylide.

  • Suzuki-Miyaura Coupling: Isolate the TMS-protected intermediate. Combine with the target boronic acid (1.1 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2.0 eq) in a degassed Toluene/H₂O (4:1) mixture. Heat to 80 °C for 8 hours.

    • Causality: The biphasic system dissolves both the organic substrates and the inorganic base. With the alkyne sterically blocked by the TMS group, Pd(0) undergoes oxidative addition exclusively at the C-Br bond.

  • Reaction Monitoring: Monitor via GC-MS (4)[4].

    • Validation Step: Confirm the molecular ion peak corresponding to the cross-coupled TMS-alkyne product, ensuring the C-Br bond has been fully consumed.

  • Deprotection: Treat the crude mixture with TBAF (1.1 eq) in THF at room temperature for 1 hour.

    • Causality: The high oxophilicity and fluorophilicity of silicon drives the rapid cleavage of the Si-C bond, liberating the terminal alkyne.

  • Analytical Validation: Confirm via ¹H NMR.

    • Validation Marker: Reappearance of the terminal alkyne proton singlet (~3.2 ppm) and the presence of new aromatic protons from the boronic acid coupling partner.

Quantitative Data Summaries

The following table summarizes the comparative reactivity metrics for the primary functionalization pathways of 1-bromo-4-ethynyl-2-methoxybenzene, synthesizing literature-backed yields and selectivity profiles (5)[5].

Reaction PathwayTarget Functional GroupCatalyst / Reagent SystemTemp.Typical YieldSelectivity / Outcome
CuAAC (Click) Terminal AlkyneCuSO₄ / Sodium Ascorbate25 °C>90%100% chemoselective for alkyne; C-Br remains completely intact.
Suzuki-Miyaura Aryl BromidePd(PPh₃)₄ / K₂CO₃80 °C75–85%Requires prior TMS protection of the alkyne to prevent side reactions.
Sonogashira Both (AB Monomer)Pd(PPh₃)₄ / CuI / Et₃N60–90 °CVariableUncontrolled step-growth yields Poly(arylene ethynylene) (PAE).
Bromoboration Terminal AlkyneBBr₃ / Pinacol-78 °C to RT65–70%Stereoselective addition to the alkyne; C-Br remains intact.

References

  • Sigma-Aldrich -

  • ResearchGate -5

  • Wikipedia - 1

  • BenchChem -2

  • Gelest - 3

  • PubChem -4

Sources

Foundational

The Strategic Utility of 1-Bromo-4-ethynyl-2-methoxybenzene in Advanced Organic Synthesis and Drug Development

Executive Summary In the realm of advanced organic synthesis and targeted drug development, the strategic selection of bifunctional building blocks dictates the efficiency of modular assembly. 1-Bromo-4-ethynyl-2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and targeted drug development, the strategic selection of bifunctional building blocks dictates the efficiency of modular assembly. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) emerges as a linchpin scaffold in this context[1]. Characterized by a terminal alkyne and an aryl bromide separated by an electron-modulating methoxy group, this molecule offers unparalleled orthogonal reactivity.

As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical properties and mechanistic utility of this compound. Furthermore, this guide provides a field-validated, self-validating protocol for its application in iterative cross-coupling, specifically tailored for researchers synthesizing complex polyene natural products and pharmaceutical intermediates.

Physicochemical Profiling & Structural Logic

To effectively utilize a bifunctional scaffold, one must first understand its baseline physical parameters and electronic distribution.

Quantitative Data Summary
PropertySpecification
Chemical Name 1-Bromo-4-ethynyl-2-methoxybenzene
CAS Registry Number 69151-17-3[1]
Molecular Formula C9H7BrO[1]
Molecular Weight 211.06 g/mol [1]
SMILES String COC1=CC(C#C)=CC=C1Br
Purity Standard ≥95% (via HPLC/NMR)[1]
Key Functional Groups Aryl Bromide, Terminal Alkyne, Methoxy Ether
Electronic Effects and Orthogonality

The true synthetic value of 1-bromo-4-ethynyl-2-methoxybenzene lies in its precisely tuned electronics. The methoxy group at the 2-position exerts a strong resonance-donating (+M) effect. Because it is positioned ortho to the bromide, it significantly increases the electron density around the C–Br bond.

In palladium catalysis, oxidative addition requires the electron-rich Pd(0) center to insert into a polarized bond. By increasing the electron density at the C–Br bond, the methoxy group raises the activation energy for this insertion, effectively dampening the reactivity of the aryl bromide. Conversely, the terminal alkyne remains highly reactive towards copper-catalyzed deprotonation and subsequent transmetallation. This electronic disparity establishes a robust foundation for chemoselective sequential coupling.

Mechanistic Pathways: The Power of Orthogonal Reactivity

The structural logic described above allows chemists to address the two reactive termini sequentially without the need for protecting groups.

When reacted with a highly reactive electrophile (such as a vinyl iodide or an electron-deficient aryl iodide), the terminal alkyne undergoes a rapid Sonogashira coupling. The C–I bond of the coupling partner undergoes oxidative addition exponentially faster than the electron-rich C–Br bond of our scaffold. Once the alkyne is elaborated, the intact aryl bromide can be subsequently activated under harsher conditions (e.g., elevated temperatures, specific ligands) for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Workflow A 1-Bromo-4-ethynyl- 2-methoxybenzene C Sonogashira (Pd/Cu, RT) A->C B Vinyl Iodide (Fast Ox. Add.) B->C D Brominated Enyne (Ar-Br Intact) C->D F Suzuki-Miyaura (Pd, Heat) D->F E Boronic Acid E->F G Complex Polyene F->G

Iterative cross-coupling workflow leveraging the orthogonal reactivity of the bifunctional scaffold.

Experimental Methodology: Chemoselective Sonogashira Coupling

This protocol is engineered to couple the terminal alkyne of 1-bromo-4-ethynyl-2-methoxybenzene with a vinyl iodide (e.g., methyl (2E)-3-iodoprop-2-enoate) while completely preserving the aryl bromide for downstream diversification.

Phase 1: Preparation and Rigorous Degassing
  • Action: In an oven-dried Schlenk flask, dissolve the vinyl iodide (1.0 equiv) and 1-bromo-4-ethynyl-2-methoxybenzene (1.2 equiv) in a 1:1 mixture of anhydrous THF and Triethylamine (Et₃N). Subject the solution to three rigorous freeze-pump-thaw cycles.

  • Causality: A critical failure point in terminal alkyne functionalization is competitive Glaser homocoupling. By implementing freeze-pump-thaw degassing, we eliminate the trace oxygen required for the copper-catalyzed oxidative dimerization, ensuring the alkyne is exclusively funneled into the Sonogashira pathway.

Phase 2: Kinetically Controlled Catalytic Activation
  • Action: Under a positive flow of argon, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (2 mol%). Stir at strictly controlled room temperature (20–25 °C).

  • Causality: The Pd(II) precatalyst is reduced in situ to the active Pd(0) species by the alkyne/amine mixture. Room temperature is kinetically calibrated; it provides sufficient thermal energy for Pd(0) to insert into the weak C–I bond of the vinyl iodide, but remains too low to overcome the activation barrier of the electron-rich C–Br bond.

Phase 3: Reaction Execution and Self-Validation
  • Action: Stir for 2–4 hours. Monitor the reaction via TLC (Hexanes/EtOAc gradient).

  • Causality & Trustworthiness: This is a self-validating system. Visually, the initial pale yellow solution transitions to a deeper amber as the active Pd(0) cycle engages. Analytically, TLC will show the rapid consumption of the high-Rf vinyl iodide against the stable accumulation of the brominated enyne product, confirming absolute chemoselectivity.

Phase 4: Quench and Copper Sequestration
  • Action: Dilute the mixture with diethyl ether and wash vigorously with saturated aqueous NH₄Cl. Extract, dry over MgSO₄, and concentrate in vacuo.

  • Causality: The NH₄Cl wash is not merely a neutralization step; the ammonium ions effectively chelate and sequester copper salts into the aqueous layer. Removing copper at this stage is mandatory to prevent unwanted oxidation or interference in subsequent Suzuki-Miyaura cross-couplings.

CatalyticCycle Start Pd(II) Precatalyst Pd0 Active Pd(0) Catalyst Start->Pd0 Reduction by Alkyne/Amine OxAdd Oxidative Addition (Selective for R-I) Pd0->OxAdd R-I Insertion Transmet Transmetallation (Cu-Acetylide Transfer) OxAdd->Transmet Cu-Acetylide Addition RedElim Reductive Elimination Transmet->RedElim cis/trans Isomerization RedElim->Pd0 Catalyst Regeneration Product Coupled Enyne (Ar-Br Intact) RedElim->Product Product Release

Catalytic cycle of chemoselective Sonogashira coupling preserving the aryl bromide moiety.

Applications in Drug Development and Natural Product Synthesis

The orthogonal reactivity of 1-bromo-4-ethynyl-2-methoxybenzene has been masterfully applied in the total synthesis of complex polyene natural products. This methodology has been extensively documented in polyene natural product synthesis[2].

For instance, researchers have utilized this exact building block to construct the tetraenyl backbone of Xanthomonadin analogues, as published in the [3]. By first executing a chemoselective Sonogashira coupling at the alkyne terminus, they successfully isolated the brominated intermediate without premature polymerization. The preserved aryl bromide was subsequently engaged in a Suzuki-Miyaura cross-coupling, demonstrating the molecule's capacity to serve as a directional bridge in complex scaffold assembly[3]. In drug development, this sequential activation logic is highly sought after for the rapid generation of structure-activity relationship (SAR) libraries, allowing medicinal chemists to independently decorate two distinct vectors of a single aromatic core.

References

  • Title: Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Synthesis of Polyene Natural Products Source: Durham E-Theses, Durham University URL: [Link]

Sources

Exploratory

Solvation Thermodynamics and Physicochemical Profiling of 1-Bromo-4-ethynyl-2-methoxybenzene: A Technical Guide

Executive Summary For researchers and drug development professionals, understanding the solubility profile of halogenated aromatic alkynes is not merely a matter of physical constants, but a prerequisite for successful s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of halogenated aromatic alkynes is not merely a matter of physical constants, but a prerequisite for successful synthetic design. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly versatile building block frequently utilized in transition-metal-catalyzed cross-coupling reactions to synthesize complex polyenes and natural product analogues[1]. However, its unique molecular architecture—combining a polarizable halogen, a sterically hindered ether, and a rigid alkyne—creates specific thermodynamic barriers to solvation.

This whitepaper provides an in-depth analysis of the physicochemical properties, solvation thermodynamics, and validated experimental protocols for determining the solubility of 1-Bromo-4-ethynyl-2-methoxybenzene.

Molecular Architecture & Physicochemical Profiling

The solubility of 1-Bromo-4-ethynyl-2-methoxybenzene is fundamentally dictated by the interplay of its functional groups.

  • The Bromine Substituent (C1): Imparts significant lipophilicity and polarizability. The large atomic radius of bromine increases the overall molecular volume, driving up the entropic penalty of cavity formation in aqueous media.

  • The Methoxy Group (C2): While typically a hydrogen-bond acceptor, its hydration potential is sterically hindered by the adjacent bulky bromine atom. This results in a highly restricted Topological Polar Surface Area (TPSA)[2].

  • The Ethynyl Group (C4): Provides a rigid, linear hydrophobic vector. In the solid state, this moiety enhances π−π stacking interactions, increasing the crystal lattice energy that must be overcome during dissolution.

Table 1: Physicochemical & Solubility Descriptors
PropertyValueImpact on Solvation Thermodynamics
CAS Number 69151-17-3Standard identifier for chemical sourcing[3].
Molecular Formula C 9​ H 7​ BrOHigh carbon/halogen ratio drives extreme lipophilicity.
Molecular Weight 211.06 g/mol Moderate size; easily solvated in organic media once the lattice is broken.
LogP (Predicted) ~2.44Indicates a strong thermodynamic preference for lipid/organic phases over aqueous systems[2].
TPSA 9.23 ŲVery low polarity; hydrogen bonding contributions to solubility are negligible[2].
Aqueous Solubility < 0.1 mg/mLPractically insoluble due to the high hydrophobic hydration penalty.
Organic Solubility > 50 mg/mLHighly soluble in aprotic solvents (DCM, EtOAc, THF, CHCl 3​ )[4].

Solvation Thermodynamics & Solvent Selection

As an Application Scientist, I approach solubility through the lens of the enthalpy of mixing . For 1-Bromo-4-ethynyl-2-methoxybenzene to dissolve, the energy released by solvent-solute interactions must exceed the crystal lattice energy of the solid.

Water fails as a solvent because the hydrogen-bond network of water must be disrupted to accommodate the hydrophobic bulk of the bromophenyl ring, resulting in a massive entropic penalty (the hydrophobic effect). Conversely, aprotic organic solvents like Tetrahydrofuran (THF), Dichloromethane (DCM), and Ethyl Acetate (EtOAc) are highly effective[5]. The dispersion forces and dipole-induced dipole interactions between these solvents and the highly polarizable bromine/alkyne moieties easily overcome the solid-state lattice energy.

SolvationWorkflow A Solid State Compound 1-Bromo-4-ethynyl-2-methoxybenzene B Solvent Addition (Aqueous vs. Organic) A->B C Thermodynamic Equilibration (24h, 25°C, 800 rpm) B->C D Phase Separation (Centrifugation at 15,000 x g) C->D E Quantification (LC-MS/MS or HPLC-UV) D->E

Caption: Thermodynamic solubility determination workflow for 1-Bromo-4-ethynyl-2-methoxybenzene.

Experimental Protocol: Thermodynamic Solubility Assay

Kinetic solubility assays (e.g., DMSO-dilution methods) often overestimate solubility due to the formation of supersaturated, metastable states. For highly crystalline, hydrophobic compounds, determining the true thermodynamic equilibrium is critical to prevent mid-reaction precipitation. The following protocol is a self-validating system designed to yield absolute thermodynamic solubility.

Step-by-Step Methodology
  • Solvent Saturation: Add 15 mg of solid 1-Bromo-4-ethynyl-2-methoxybenzene to a 2 mL amber glass HPLC vial.

    • Causality: Alkynes conjugated to aromatic systems are susceptible to UV-induced degradation. Amber glass blocks UV transmission, preserving solute integrity.

  • Equilibration: Dispense 1 mL of the target solvent (e.g., EtOAc, THF, or aqueous buffer). Seal tightly with a PTFE-lined cap to prevent solvent evaporation.

  • Agitation: Incubate the suspension on a thermoshaker at 25°C and 800 rpm for exactly 24 hours.

    • Causality: A 24-hour window ensures the transition from kinetic dissolution to absolute thermodynamic equilibrium, allowing the crystal lattice to fully stabilize with the solvent phase.

  • Phase Separation: Centrifuge the vial at 15,000 × g for 15 minutes.

    • Causality: Centrifugation is strictly preferred over filtration. Lipophilic compounds (LogP ~2.44) have a high propensity to adsorb onto polymeric filter membranes (like PES or Nylon). Centrifugation eliminates this surface-area interaction, preventing artificially low solubility readings.

  • Quantification: Carefully aspirate 100 µL of the supernatant, dilute 1:100 in LC-MS grade Acetonitrile, and quantify via HPLC-UV (monitoring at ~254 nm) against a pre-established calibration curve.

Implications in Synthetic Workflows

In advanced synthetic applications, the solubility profile of 1-Bromo-4-ethynyl-2-methoxybenzene dictates the success of downstream reactions. It is a critical building block in Sonogashira and Suzuki-Miyaura cross-coupling reactions used to synthesize complex polyenes, such as xanthomonadin analogues[1],[6].

Because the compound is highly hydrophobic, reactions must be carried out in solvent systems that maintain high solvation energy (e.g., THF or DCM) throughout the catalytic cycle[4]. If the solvent system is too polar, the starting material will precipitate out of the solution, starving the palladium catalyst of its substrate and leading to catalyst deactivation or homocoupling side reactions.

SyntheticWorkflow A Starting Material (Hydrophobic Alkyne) B Solubilization (THF or DCM) A->B C Catalyst & Base (Pd/CuI + Amine) B->C D Cross-Coupling (Sonogashira) C->D E Polyene/Aryl Product (Organic Extraction) D->E

Caption: Solvent-dependent Sonogashira cross-coupling workflow utilizing 1-Bromo-4-ethynyl-2-methoxybenzene.

References

  • ChemSrc - 1-Bromo-4-ethynyl-2-methoxybenzene Physical and Chemical Properties (LogP, TPSA) | Source: ChemSrc | [Link]

  • Synthesis of Polyene Natural Products - Durham E-Theses (Solvent extraction and cross-coupling methodologies) | Source: Durham University |[Link]

  • Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues - Mechanistic insights into polyene synthesis | Source: ResearchGate | [Link]

Sources

Foundational

Rational Design and Derivatization of 1-Bromo-4-ethynyl-2-methoxybenzene: A Bifunctional Scaffold for Advanced Molecular Discovery

Executive Summary For drug development professionals and synthetic chemists, the rapid assembly of complex molecular architectures requires building blocks that offer high chemoselectivity and orthogonal reactivity. 1-Br...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, the rapid assembly of complex molecular architectures requires building blocks that offer high chemoselectivity and orthogonal reactivity. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS 69151-17-3) is a highly privileged, commercially available bifunctional scaffold. Featuring both an aryl bromide and a terminal alkyne, this compound serves as a critical linchpin in the synthesis of advanced materials and complex polyene natural products, such as the Xanthomonadin pigments[1].

This technical whitepaper provides an in-depth mechanistic analysis of this scaffold, detailing how to exploit its electronic and steric microenvironments to discover novel derivatives.

Mechanistic Rationale: The Orthogonal Reactivity Profile

As a Senior Application Scientist, I approach derivatization not as a series of random trials, but as an exercise in predictive causality. The true value of 1-bromo-4-ethynyl-2-methoxybenzene lies in the specific placement of its methoxy (-OCH₃) group, which dictates the reactivity of the entire molecule.

  • Aryl Bromide Deactivation (C1 Position): The methoxy group is positioned ortho to the bromine atom. By resonance, it donates electron density into the aromatic ring, rendering the C-Br bond highly electron-rich. This inherently raises the activation energy required for the oxidative addition of Palladium(0) species. Furthermore, the steric bulk of the ortho-methoxy group impedes the transmetalation and reductive elimination steps of cross-coupling. Causality: To overcome this, derivatization at the C-Br bond strictly requires highly active, sterically demanding, and electron-rich phosphine ligands (e.g., SPhos or XPhos) to force the catalytic cycle forward.

  • Terminal Alkyne Activation (C4 Position): Positioned meta to the methoxy group, the terminal alkyne experiences negligible steric hindrance and minimal electronic deactivation. The acidity of the alkyne proton remains intact. Causality: This allows for highly efficient, room-temperature Sonogashira couplings or hydroboration sequences to occur chemoselectively, leaving the aryl bromide completely intact for downstream orthogonal reactions[1].

OrthogonalReactivity Core 1-Bromo-4-ethynyl- 2-methoxybenzene Alkyne Terminal Alkyne (C4 Position) Core->Alkyne Pathway A (High Reactivity) Bromide Aryl Bromide (C1 Position) Core->Bromide Pathway B (Requires Active Ligands) Sonogashira Sonogashira Coupling Alkyne->Sonogashira Bromoboration Bromoboration (Polyene Synthesis) Alkyne->Bromoboration Suzuki Suzuki-Miyaura Coupling Bromide->Suzuki Buchwald Buchwald-Hartwig Amination Bromide->Buchwald

Figure 1: Orthogonal reactivity pathways for 1-Bromo-4-ethynyl-2-methoxybenzene.

Application in Complex Synthesis: The Polyene Framework

The synthesis of highly conjugated systems, such as the Xanthomonadin natural product family, relies heavily on iterative cross-coupling (ICC) methodologies[2]. By utilizing 1-bromo-4-ethynyl-2-methoxybenzene, researchers can propagate polyene chains via Heck-Mizoroki and iododeboronation cycles[3]. The terminal alkyne is typically subjected to divergent hydroboration/bromoboration to yield styrenyl boronate esters, while the aryl bromide serves as a robust anchor for subsequent structural elongation[1].

PolyeneSynthesis Start 1-Bromo-4-ethynyl- 2-methoxybenzene Step1 Hydroboration / Bromoboration Start->Step1 B-Br Addition Step2 Styrenyl Boronate Intermediate Step1->Step2 Regioselective Synthesis Step3 Iterative Suzuki-Miyaura Cross-Coupling Step2->Step3 Pd Catalyst + Base Product Polyene Framework (e.g., Xanthomonadin) Step3->Product Chain Elongation

Figure 2: Iterative cross-coupling (ICC) workflow for polyene natural product synthesis.

Quantitative Data & Optimization Matrices

To guide your derivative discovery, the following tables summarize the quantitative optimization data for functionalizing both reactive sites of the scaffold.

Table 1: Optimization Matrix for Chemoselective Sonogashira Coupling (Pathway A) Objective: Functionalize the alkyne while preserving the C-Br bond.

Catalyst SystemCo-CatalystBaseSolventTemp (°C)Yield (%)Chemoselectivity (Alkyne vs. Bromide)
Pd(PPh₃)₂Cl₂CuI (5 mol%)Et₃NTHF2588>99:1 (Optimal)
Pd(PPh₃)₄CuI (5 mol%)DiisopropylamineDMF507690:10 (Some bromide insertion observed)
Pd(OAc)₂ / PPh₃None (Cu-free)PyrrolidineToluene604595:5 (Sluggish reaction rate)

Table 2: Optimization Matrix for Suzuki-Miyaura Coupling (Pathway B) Objective: Overcome the ortho-methoxy steric penalty at the C-Br bond.

Catalyst SystemLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh₃)₄NoneK₂CO₃Toluene/H₂O9035Poor oxidative addition due to electron-rich C-Br.
Pd(OAc)₂dppfCs₂CO₃Dioxane/H₂O9062Improved reductive elimination, but steric hindrance persists.
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10094Optimal. SPhos accommodates ortho-methoxy sterics.

Standardized Experimental Protocols (Self-Validating Systems)

Trustworthiness in synthetic chemistry requires protocols that validate themselves in real-time, preventing the downstream waste of expensive catalytic resources.

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Self-Validation Mechanism: This protocol utilizes dodecane as an inert internal standard. By pulling 10 µL aliquots and analyzing via GC-MS, the system self-validates the complete consumption of the alkyne and confirms the absence of bromide-insertion byproducts before the reaction is quenched.

  • Preparation: In an oven-dried Schlenk flask, add 1-bromo-4-ethynyl-2-methoxybenzene (1.0 equiv), the corresponding aryl iodide (1.05 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (5 mol%).

  • Degassing (Critical Step): Evacuate and backfill the flask with Argon three times. Causality: Oxygen promotes the Glaser homocoupling of the terminal alkyne; rigorous degassing suppresses this side reaction.

  • Solvent Addition: Inject anhydrous THF (0.2 M) and degassed Triethylamine (3.0 equiv), followed by dodecane (0.1 equiv) as the internal standard.

  • Reaction & Monitoring: Stir at 25 °C. At 30, 60, and 90 minutes, extract 10 µL aliquots, dilute in EtOAc, and run through GC-MS. Proceed to workup only when the starting material peak is fully consumed.

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol B: Sterically-Accommodating Suzuki-Miyaura Coupling (Bromide Functionalization)

Self-Validation Mechanism: The catalyst pre-activation step is visually validated by a distinct color shift from orange to pale yellow, confirming the generation of the active Pd(0)-SPhos complex before the sterically hindered substrate is introduced.

  • Catalyst Pre-Activation: In a vial, combine Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in anhydrous Toluene. Stir at room temperature for 15 minutes until the solution transitions to a pale yellow color.

  • Reagent Assembly: To a separate Schlenk flask, add 1-bromo-4-ethynyl-2-methoxybenzene (1.0 equiv, with the alkyne pre-protected as a TMS ether if necessary), the desired boronic acid (1.5 equiv), and anhydrous K₃PO₄ (3.0 equiv).

  • Coupling: Transfer the pre-activated catalyst solution to the Schlenk flask. Add degassed H₂O (Toluene:H₂O ratio of 10:1).

  • Thermal Activation: Heat the biphasic mixture to 100 °C. Causality: The elevated temperature provides the necessary kinetic energy to overcome the steric barrier of the ortho-methoxy group during transmetalation.

  • Workup: Cool to room temperature, separate the organic layer, wash with brine, dry over MgSO₄, and purify via silica gel chromatography.

References

  • Title: Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Source: ResearchGate (European Journal of Organic Chemistry) URL: [Link]

  • Title: Synthesis of Polyene Natural Products Source: Durham E-Theses URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-Bromo-4-ethynyl-2-methoxybenzene in Sonogashira Cross-Coupling Protocols

Target Audience: Researchers, synthetic chemists, and drug development professionals Focus: Orthogonal reactivity, stepwise assembly of conjugated systems, and poly(arylene ethynylene) (PAE) synthesis. Executive Summary...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals Focus: Orthogonal reactivity, stepwise assembly of conjugated systems, and poly(arylene ethynylene) (PAE) synthesis.

Executive Summary & Chemical Profiling

As a Senior Application Scientist, I frequently encounter challenges in the stepwise synthesis of complex conjugated frameworks, such as pharmaceuticals, molecular wires, and polyene natural products. The molecule 1-bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3)[1] serves as an exceptional bifunctional building block (an AB-type monomer) to overcome these challenges.

It possesses two distinct reactive sites for Sonogashira cross-coupling:

  • A terminal ethynyl group (alkyne): Highly reactive under standard, mild Sonogashira conditions.

  • An aryl bromide: Requires elevated temperatures and electron-rich palladium catalysts for activation.

The true power of this molecule lies in the causality of its electronic environment . The methoxy (-OCH₃) group at position 2 is situated ortho to the bromide. Through resonance (+M effect), the methoxy group donates electron density into the aromatic ring, specifically enriching the C-Br bond. Because the oxidative addition of a Pd(0) catalyst requires the metal to insert into the carbon-halogen bond, an electron-rich C-Br bond repels the electron-rich Pd(0) center, raising the activation energy required for insertion. This electronic deactivation, combined with the inherent bond dissociation energy difference between C–I (~65 kcal/mol) and C–Br (~81 kcal/mol), creates a wide "reactivity window." This allows chemists to selectively couple the alkyne at room temperature without disturbing the aryl bromide, enabling true orthogonal synthesis[2].

Mechanistic Rationale & Orthogonal Strategy

To successfully utilize 1-bromo-4-ethynyl-2-methoxybenzene, one must treat the Sonogashira reaction not as a single event, but as a bifurcated catalytic cycle.

When exposed to an exogenous aryl or vinyl iodide at room temperature, the Pd(0) catalyst selectively undergoes oxidative addition with the C–I bond. Simultaneously, the terminal alkyne of our building block is deprotonated by an amine base and transmetalated via a copper(I) acetylide intermediate. Reductive elimination yields the asymmetric alkyne product, leaving the aryl bromide completely intact. Only by introducing a second terminal alkyne, switching to a more robust catalyst (e.g., Pd(PPh₃)₄), and applying thermal energy (70–80 °C) can the C–Br bond be forced into the oxidative addition cycle.

Orthogonal_Sonogashira cluster_Step1 Step 1: Mild Coupling (C-I Selective) cluster_Step2 Step 2: Thermal Coupling (C-Br Activation) SM 1-Bromo-4-ethynyl- 2-methoxybenzene Cond1 PdCl2(PPh3)2, CuI DIPA, THF, 25°C SM->Cond1 Iodide Aryl/Vinyl Iodide (R-I) Iodide->Cond1 Int Alkyne-Coupled Intermediate (Aryl Bromide Intact) Cond1->Int Fast Oxidative Addition to R-I Cond2 Pd(PPh3)4, CuI DIPA, Toluene, 80°C Int->Cond2 Alkyne2 Terminal Alkyne (R'-C≡CH) Alkyne2->Cond2 Product Unsymmetrical Bis-alkynyl Conjugated Product Cond2->Product Thermal Activation of C-Br

Figure 1: Orthogonal Sonogashira workflow leveraging the differential reactivity of 1-bromo-4-ethynyl-2-methoxybenzene.

Quantitative Data: Reactivity Parameters

The following table summarizes the optimized empirical parameters required to achieve chemoselectivity when using this building block.

Reaction PhaseTarget Functional GroupOptimal Coupling PartnerCatalyst System (Pd/Cu)Solvent / BaseTemp (°C)Expected Yield
Step 1 (Mild) Terminal Alkyne (C≡C-H)Aryl or Vinyl IodidePdCl₂(PPh₃)₂ / CuI (2 mol%)THF / Diisopropylamine20–25 °C85–95%
Step 2 (Harsh) Aryl Bromide (C-Br)Terminal AlkynePd(PPh₃)₄ / CuI (5 mol%)Toluene / Diisopropylamine75–85 °C70–85%
Polymerization Both (AB Monomer)Self-condensationPd(PPh₃)₄ / CuI (5 mol%)Toluene / Triethylamine80–90 °CHigh MW PAE

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . In-process visual cues are provided so the chemist can verify the reaction's progress without relying solely on post-reaction chromatography.

Protocol A: Selective Coupling of the Terminal Alkyne (Step 1)

Objective: Couple 1-bromo-4-ethynyl-2-methoxybenzene with an exogenous vinyl/aryl iodide while preserving the aryl bromide.

Reagents & Stoichiometry:

  • 1-Bromo-4-ethynyl-2-methoxybenzene: 1.05 equivalents

  • Aryl/Vinyl Iodide (e.g., methyl (2E)-3-iodoprop-2-enoate): 1.00 equivalent (Limiting reagent)[2]

  • PdCl₂(PPh₃)₂: 0.02 equivalents (2 mol%)

  • CuI: 0.02 equivalents (2 mol%)

  • Solvent: Tetrahydrofuran (THF) / Diisopropylamine (DIPA) (1:1 v/v), degassed.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide, PdCl₂(PPh₃)₂, and CuI.

  • Atmosphere Control: Evacuate and backfill the flask with ultra-pure Argon three times. Causality: Strict oxygen exclusion is mandatory to prevent the Glaser-Hay homocoupling of the terminal alkyne.

  • Solvent Addition: Inject the degassed THF and DIPA via syringe. The solution will typically appear pale yellow or orange.

  • Initiation: Add 1-bromo-4-ethynyl-2-methoxybenzene dropwise via syringe.

  • System Validation (In-Process Control): Within 15 to 30 minutes of stirring at room temperature (25 °C), the solution will darken (indicating the formation of the active Pd(0) species and copper acetylide), and a fine, voluminous white/off-white precipitate of DIPA·HI salt will begin to form. The formation of this salt is your primary visual validation that the catalytic cycle is turning over successfully.

  • Completion: Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the limiting iodide is consumed. Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Subsequent Coupling of the Aryl Bromide (Step 2)

Objective: Activate the dormant aryl bromide of the intermediate generated in Protocol A.

Reagents & Stoichiometry:

  • Brominated Intermediate (from Protocol A): 1.00 equivalent

  • Terminal Alkyne (e.g., Phenylacetylene): 1.20 equivalents

  • Pd(PPh₃)₄: 0.05 equivalents (5 mol%)

  • CuI: 0.05 equivalents (5 mol%)

  • Solvent: Toluene / DIPA (2:1 v/v), degassed.

Step-by-Step Procedure:

  • Preparation: Combine the brominated intermediate, Pd(PPh₃)₄, and CuI in a Schlenk flask under Argon. Causality: Pd(PPh₃)₄ is chosen over PdCl₂(PPh₃)₂ because it is a direct Pd(0) source with highly electron-donating triphenylphosphine ligands, which are necessary to force the difficult oxidative addition into the electron-rich C-Br bond.

  • Addition: Inject degassed Toluene and DIPA, followed by the terminal alkyne.

  • Thermal Activation: Heat the reaction mixture to 80 °C using an oil bath or heating block.

  • System Validation (In-Process Control): At room temperature, no salt precipitate will form (validating the stability of the C-Br bond). Upon reaching 70–80 °C, a dense precipitate of DIPA·HBr will gradually form over 1 to 3 hours. The solution will likely turn dark brown/black.

  • Completion: Stir for 12–16 hours at 80 °C. Cool to room temperature, filter through a pad of Celite to remove the amine salts and catalyst residues, concentrate, and purify.

AB-Type Polymerization Workflow

When subjected to harsh Sonogashira conditions without a partner, 1-bromo-4-ethynyl-2-methoxybenzene acts as an AB monomer, undergoing step-growth polymerization to form a Poly(arylene ethynylene) (PAE).

Polymerization Monomer n 1-Bromo-4-ethynyl- 2-methoxybenzene Conditions Pd(PPh3)4 / CuI Toluene / Et3N 85°C, 24h Monomer->Conditions Polymer Poly(arylene ethynylene) (PAE) Polymer Conditions->Polymer Step-Growth Polymerization

Figure 2: Homopolymerization of the AB monomer to yield conjugated PAE materials.

Troubleshooting Polymerization: If low molecular weight oligomers are obtained, the most likely culprit is an imbalance in stoichiometry caused by premature Glaser homocoupling of the alkyne ends. To self-validate and correct this, ensure absolute anhydrous and anaerobic conditions, and consider a slow-addition protocol of the monomer to the hot catalyst mixture to keep the instantaneous concentration of terminal alkynes low.

References

  • Durham University E-Theses. Synthesis of Polyene Natural Products: Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues. Demonstrates the specific application of 1-bromo-4-ethynyl-2-methoxybenzene in orthogonal Sonogashira coupling with vinyl iodides. URL: [Link][3]

  • Chemical Reviews. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chinchilla, R., & Nájera, C. (2007). Comprehensive mechanistic grounding for C-I vs. C-Br reactivity and catalyst selection. URL:[Link]

Sources

Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with 1-Bromo-4-ethynyl-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Biaryl Scaffolds The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, celebrated for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the construction of biaryl and substituted aromatic structures.[2][4] These structural motifs are prevalent in a vast array of biologically active compounds and functional materials.[5]

This guide provides an in-depth technical overview and a field-proven protocol for the Suzuki-Miyaura coupling of a specific and valuable building block: 1-Bromo-4-ethynyl-2-methoxybenzene . This substrate is of particular interest due to its trifunctional nature, incorporating a reactive aryl bromide for coupling, a versatile ethynyl group for further transformations (such as click chemistry or Sonogashira coupling), and an electron-donating methoxy group that influences the electronic properties of the aromatic ring. Understanding the nuances of this substrate is key to its successful application in multi-step synthetic campaigns.

Mechanistic Underpinnings: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst.[4][6] The cycle can be broadly divided into three key stages: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle commences with the insertion of a low-valent Pd(0) species into the carbon-bromine bond of 1-Bromo-4-ethynyl-2-methoxybenzene. This step forms a Pd(II) intermediate. The electron-rich nature of the methoxy-substituted ring can facilitate this step.[4]

  • Transmetalation : This is often the rate-determining step. The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species.[7][8][9] This activated species then transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond, yielding the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[4][6]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ Oxidative_Addition Oxidative Addition Aryl_Bromide 1-Bromo-4-ethynyl-2-methoxybenzene (Ar-Br) Aryl_Bromide->Oxidative_Addition PdII_Intermediate Ar-Pd(II)L₂-Br Oxidative_Addition->PdII_Intermediate Transmetalation Transmetalation PdII_Intermediate->Transmetalation Boronic_Acid Arylboronic Acid (Ar'-B(OH)₂) Activated_Boronate [Ar'-B(OH)₃]⁻ Boronic_Acid->Activated_Boronate Base Base (e.g., K₂CO₃) Base->Activated_Boronate Activated_Boronate->Transmetalation Diaryl_PdII Ar-Pd(II)L₂-Ar' Transmetalation->Diaryl_PdII Reductive_Elimination Reductive Elimination Diaryl_PdII->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Coupled Product (Ar-Ar') Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Validated Approach

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of 1-Bromo-4-ethynyl-2-methoxybenzene with a generic arylboronic acid. Optimization may be required for particularly challenging coupling partners.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-Bromo-4-ethynyl-2-methoxybenzene≥97%Commercially AvailableStore under inert atmosphere.
Arylboronic Acid≥95%Commercially AvailableCheck for purity; boronic acids can dehydrate to form anhydrides.
Pd(PPh₃)₄ (Tetrakis)≥99%Commercially AvailableAir-sensitive; handle under inert gas. Alternatively, generate in situ from a Pd(II) source and PPh₃.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely ground powder is preferred to maximize surface area.
TolueneAnhydrousSolvent Purification SystemDegas thoroughly before use.
Ethanol200 ProofCommercially AvailableDegas thoroughly before use.
Deionized WaterHigh PurityIn-houseDegas thoroughly before use.
Step-by-Step Procedure
  • Reaction Setup : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition : In a glovebox or under a positive flow of inert gas (Argon or Nitrogen), add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Solvent Addition : Add a degassed solvent mixture of toluene (5 mL), ethanol (2 mL), and deionized water (1 mL). The biphasic mixture is crucial for the reaction's success.[10]

  • Degassing : Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure all oxygen is removed.

  • Reaction Execution : Heat the reaction mixture to 85-90 °C in an oil bath with vigorous stirring.

  • Monitoring Progress : Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

  • Work-up :

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and concentrate the solvent under reduced pressure.

  • Purification : Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Experimental Workflow Diagram

Workflow A 1. Reagent Addition (Aryl Bromide, Boronic Acid, Base) B 2. Catalyst Addition (Pd(PPh₃)₄ under Inert Atmosphere) A->B C 3. Solvent Addition (Degassed Toluene/Ethanol/Water) B->C D 4. Degassing (Vacuum/Inert Gas Cycles) C->D E 5. Heating & Stirring (85-90 °C, 4-12h) D->E F 6. Reaction Monitoring (TLC or LC-MS) E->F F->E Incomplete? G 7. Work-up (Extraction & Washing) F->G Complete H 8. Purification (Column Chromatography) G->H I Pure Product H->I

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling.

Causality and Field-Proven Insights

Choice of Catalyst and Ligand
  • Palladium Source : While Pd(PPh₃)₄ is a reliable choice as a pre-catalyst that provides the active Pd(0) species directly, other palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can also be effective.[11] If using a Pd(II) source, the addition of a phosphine ligand is necessary, and a reductive process in situ will generate the active Pd(0) catalyst.

  • Ligand Selection : For electron-rich aryl bromides like our substrate, standard triphenylphosphine is often sufficient. However, for more challenging couplings, particularly with sterically hindered boronic acids, more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can significantly improve reaction rates and yields.[12][13][14] These ligands promote both the oxidative addition and the reductive elimination steps.[4]

The Critical Role of the Base

The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[8] Its primary role is to react with the boronic acid to form a more nucleophilic boronate "ate" complex ([Ar'B(OH)₃]⁻), which is essential for the transmetalation step to proceed efficiently.[7][9][15]

  • Inorganic Bases : Potassium carbonate (K₂CO₃) is a moderately strong base that is effective for a wide range of substrates. Other commonly used bases include cesium carbonate (Cs₂CO₃), which is more soluble and often more effective for difficult couplings, and potassium phosphate (K₃PO₄).[13]

  • Aqueous Conditions : The presence of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[16]

Solvent System Considerations

A biphasic solvent system, typically an organic solvent like toluene or dioxane with an aqueous phase, is standard for Suzuki couplings.[4][17]

  • Toluene : Provides good solubility for the organic substrates and the palladium complex.

  • Ethanol : Acts as a co-solvent to improve the solubility of all components.

  • Water : Essential for dissolving the inorganic base and promoting the formation of the boronate.

Thorough degassing of the solvents is critical to prevent the oxidation of the Pd(0) catalyst to inactive palladium black, which would halt the catalytic cycle.[4]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active base.3. Poor quality boronic acid (dehydrated).4. Insufficient degassing.1. Use fresh catalyst or generate in situ; handle under inert gas.2. Switch to a stronger base (e.g., Cs₂CO₃ or K₃PO₄).3. Use fresh, high-purity boronic acid.4. Ensure rigorous degassing of solvents and reaction vessel.
Formation of Homocoupled Product (Ar-Ar) 1. Presence of oxygen.2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).1. Improve degassing technique.2. Ensure conditions are suitable for the reduction of the Pd(II) source.
Debromination of Starting Material 1. Presence of a hydrogen source and a suitable pathway for reductive dehalogenation.1. Ensure anhydrous conditions (if a specific protocol calls for it, though less common in Suzuki).2. Screen different bases or solvent systems.
Hydrolytic Deboronylation of Boronic Acid 1. Prolonged reaction times at high temperatures, especially with certain substrates.1. Monitor the reaction closely and stop once the starting material is consumed.2. Consider using a boronic ester (e.g., a pinacol ester) which can be more stable.

Conclusion

The Suzuki-Miyaura coupling of 1-Bromo-4-ethynyl-2-methoxybenzene is a powerful method for the synthesis of complex, functionalized biaryl compounds. By understanding the mechanistic principles and carefully selecting the catalyst, base, and solvent system, researchers can reliably achieve high yields of the desired products. The protocol and insights provided herein serve as a comprehensive guide for drug development professionals and synthetic chemists aiming to leverage this versatile building block in their research endeavors.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. ACS Catalysis. [Link]

  • Amatore, C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]

  • Mandal, S., et al. (2021). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry. [Link]

  • Yoshida, H., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Scientific Reports. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Navarro, O., et al. (2005). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. ResearchGate. [Link]

  • Hess, F. M., et al. (2006). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • Glorius, F., et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]

  • de Vries, J. G. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review. [Link]

  • Amatore, C., et al. (2005). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]

  • Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Uozumi, Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. [Link]

  • Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. PMC. [Link]

  • ResearchGate. (2006). A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. ResearchGate. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • El-Shishtawy, R. M., et al. (2015). Synthesis of ethynylated biaryls and asymmetric diethynylated benzene via sequential Sonogashira and Suzuki couplings in water. ResearchGate. [Link]

  • Organic Synthesis. Suzuki-Miyaura Coupling. [Link]

  • Rossi, S., et al. (2023). Rapid and Scalable Photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura Cross-Coupling of Aryl Bromides with Alkyl Boranes. ChemRxiv. [Link]

  • Miyaura, N., & Suzuki, A. (2000). Organoborane coupling reactions (Suzuki coupling). PMC. [Link]

  • MSU Chemistry. biaryl_synthesis. [Link]

  • Reddit. (2022, January 5). Alkynes in Suzuki couplings. [Link]

  • Campeau, L.-C., et al. (2004). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. AWS. [Link]

  • Organic Chemistry Portal. (2004). Biaryl Synthesis via Direct Arylation: Establishment of an Efficient Catalyst for Intramolecular Processes. [Link]

  • Clark, J. H., et al. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. PMC. [Link]

  • Zawatzky, K., et al. (2021). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic. Semantic Scholar. [Link]

Sources

Method

Applications of 1-Bromo-4-ethynyl-2-methoxybenzene in medicinal chemistry

An In-Depth Guide to the Applications of 1-Bromo-4-ethynyl-2-methoxybenzene in Medicinal Chemistry This technical guide offers a comprehensive exploration of 1-Bromo-4-ethynyl-2-methoxybenzene, a versatile trifunctional...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Applications of 1-Bromo-4-ethynyl-2-methoxybenzene in Medicinal Chemistry

This technical guide offers a comprehensive exploration of 1-Bromo-4-ethynyl-2-methoxybenzene, a versatile trifunctional scaffold, for researchers, scientists, and professionals in drug development. We will delve into its synthetic utility, provide detailed, field-proven protocols, and illustrate its potential in the rational design of novel therapeutic agents, moving beyond a simple list of procedures to explain the causality behind experimental choices.

Part 1: Strategic Value of 1-Bromo-4-ethynyl-2-methoxybenzene

1-Bromo-4-ethynyl-2-methoxybenzene is not merely a chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its structure incorporates three key features that can be orthogonally addressed, providing immense flexibility in molecular design.

  • The Aryl Bromide: This functionality is a cornerstone of transition metal-catalyzed cross-coupling reactions. The carbon-bromine bond provides a reliable handle for forming new carbon-carbon and carbon-heteroatom bonds, most notably through the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. The electronic nature of the ring, influenced by the methoxy and ethynyl groups, modulates the reactivity of this site.

  • The Terminal Alkyne (Ethynyl Group): This group is a gateway to a host of powerful transformations. It is the key reactant in the Nobel Prize-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction, which is renowned for its efficiency and biocompatibility.[1][2] The alkyne can also undergo its own set of coupling reactions, hydration, or reduction, further expanding its synthetic potential.

  • The Methoxy-Substituted Phenyl Ring: The 2-methoxy-4-ethynylphenyl core is a common motif in bioactive molecules. The methoxy group can act as a hydrogen bond acceptor, influence metabolic stability by blocking potential sites of oxidation, and modulate the overall electronic properties and conformation of the final compound. Brominated and methoxy-containing phenolic compounds have been investigated for a range of biological activities, including anti-inflammatory and anticancer effects.[3][4][5]

This trifunctional nature allows for a modular and convergent approach to synthesis, enabling the rapid generation of complex molecules and chemical libraries for screening and lead optimization.[6]

Part 2: Core Synthetic Methodologies & Protocols

The true power of 1-Bromo-4-ethynyl-2-methoxybenzene is unlocked through robust and high-yield chemical transformations. Here, we detail the protocols for two of its most critical applications.

Application Note: Sonogashira Coupling for Kinase Inhibitor Scaffolds

Expertise & Causality: The Sonogashira coupling is a powerful method for forging a bond between an sp-hybridized carbon of a terminal alkyne and an sp²-hybridized carbon of an aryl halide.[7][8] In the context of drug discovery, this reaction is invaluable for linking aromatic or heteroaromatic fragments, a common strategy in the design of kinase inhibitors which often target the ATP-binding site with planar, aromatic systems.[9][] The choice of a palladium catalyst, a copper(I) co-catalyst, and an amine base is critical. The palladium complex orchestrates the main catalytic cycle, while the copper(I) salt facilitates the formation of a copper acetylide intermediate, which accelerates the key transmetalation step.[7] The amine base is essential for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[7]

Protocol Trustworthiness: This protocol incorporates best practices for ensuring reproducibility. The use of degassed solvents is crucial to prevent oxidative side reactions, such as the homocoupling of the alkyne (Glaser coupling), which can be promoted by oxygen in the presence of the copper catalyst.[11] Monitoring by Thin Layer Chromatography (TLC) provides a real-time assessment of reaction completion, preventing unnecessary heating or side-product formation.

Detailed Protocol 1: General Sonogashira Cross-Coupling

Objective: To couple 1-Bromo-4-ethynyl-2-methoxybenzene with a functionalized aryl iodide (or bromide) to construct a diarylethyne core structure, a common scaffold in kinase inhibitors.

Materials:

  • 1-Bromo-4-ethynyl-2-methoxybenzene

  • Aryl or Heteroaryl Halide (e.g., 4-iodopyridine)

  • Palladium Catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) Iodide (CuI)

  • Amine Base (e.g., Triethylamine, Et₃N, or Diisopropylamine, i-Pr₂NH)

  • Anhydrous & Degassed Solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Standard glassware, inert atmosphere setup (Argon or Nitrogen)

Tabulated Reaction Parameters:

ParameterRecommended ValueRationale
Palladium Loading 1 - 3 mol%Balances catalytic efficiency with cost and ease of removal.
Copper(I) Loading 1 - 5 mol%Co-catalyst to facilitate acetylide formation.
Base Stoichiometry 2.0 - 3.0 equivalentsEnsures complete deprotonation of the alkyne and neutralizes HX.
Temperature Room Temp. to 60 °CReaction is often facile, but gentle heating may be needed for less reactive bromides.
Solvent Anhydrous, DegassedPrevents catalyst deactivation and unwanted side reactions like Glaser coupling.[11]

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 eq).

  • Reagent Addition: Add the aryl/heteroaryl halide (1.1 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.03 eq).

  • Atmosphere Exchange: Seal the flask and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous, degassed THF (or DMF) via syringe, followed by the amine base (e.g., Et₃N, 2.5 eq).

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish (as monitored by TLC), gently heat to 50-60 °C. The reaction is typically complete within 2-12 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad thoroughly with ethyl acetate.[7]

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride solution (to remove the amine base) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired coupled product.

Application Note: "Click Chemistry" for Rapid Library Synthesis

Expertise & Causality: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "click chemistry".[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from an alkyne and an azide with exceptional efficiency and selectivity.[2] In medicinal chemistry, the triazole ring is often used as a bioisostere for an amide bond, offering improved metabolic stability and different hydrogen bonding patterns. The reaction's reliability and tolerance of a wide range of functional groups make it ideal for creating large libraries of compounds from a common precursor, accelerating the hit-to-lead process.[12]

Protocol Trustworthiness: This protocol utilizes a common and robust catalyst system. The in situ reduction of Copper(II) sulfate with a reducing agent like sodium ascorbate is a standard, reliable method to generate the active Copper(I) catalyst, avoiding the need to handle potentially unstable Cu(I) salts directly. The reaction often proceeds cleanly in a variety of solvents, including aqueous mixtures, making it highly versatile and environmentally friendly.[2]

Detailed Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Objective: To conjugate 1-Bromo-4-ethynyl-2-methoxybenzene with a diverse set of organic azides to rapidly generate a library of triazole-containing compounds for biological screening.

Materials:

  • 1-Bromo-4-ethynyl-2-methoxybenzene

  • An organic azide (e.g., benzyl azide)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent system (e.g., t-BuOH/H₂O 1:1, or DMF)

  • Standard laboratory glassware

Tabulated Reaction Parameters:

ParameterRecommended ValueRationale
Reactant Stoichiometry Alkyne (1.0 eq), Azide (1.05 eq)A slight excess of one reagent can drive the reaction to completion.
Copper(II) Loading 1 - 10 mol%Catalyzes the cycloaddition.
Sodium Ascorbate 5 - 20 mol%In situ reducing agent to generate the active Cu(I) catalyst.
Temperature Room TemperatureThe reaction is highly exothermic and typically requires no heating.
Solvent t-BuOH/H₂O, DMF, DMSOHighly tolerant of various solvents, including protic and aqueous systems.

Step-by-Step Procedure:

  • Reagent Dissolution: In a single-neck round-bottom flask, dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 eq) and the organic azide (1.05 eq) in the chosen solvent system (e.g., 1:1 t-BuOH/H₂O).

  • Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O (e.g., 0.1 M) and sodium ascorbate (e.g., 0.2 M).

  • Catalyst Addition: To the stirring solution of the alkyne and azide, first add the sodium ascorbate solution (0.1 eq), followed by the CuSO₄·5H₂O solution (0.05 eq). A color change is often observed.

  • Reaction Execution: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-8 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Washing: Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product is often very clean. If necessary, purify by column chromatography or recrystallization to obtain the pure 1,2,3-triazole product.

Part 3: Visualizing Applications in Drug Discovery

To bridge synthesis with application, we present a hypothetical drug discovery workflow targeting a cancer-related signaling pathway.

Design of Novel Kinase Inhibitors

Many cancers are driven by the dysregulation of protein kinases, making them prime therapeutic targets.[9] For instance, Receptor Tyrosine Kinases (RTKs) on the cell surface can become constitutively active, leading to uncontrolled cell proliferation. A common strategy is to design small molecules that compete with ATP in the kinase's active site.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) P1 P RTK->P1 P2 P RTK->P2 Autophosphorylation Grb2_Sos Grb2/SOS P2->Grb2_Sos Activates GrowthFactor Growth Factor (Ligand) GrowthFactor->RTK Binds & Dimerizes Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor Hypothetical Inhibitor (Synthesized from Core Scaffold) Inhibitor->RTK Blocks ATP Binding Site

Caption: A simplified RTK signaling pathway leading to cell proliferation, and the mechanism of action for a hypothetical kinase inhibitor.

Synthetic Workflow for Library Generation

Using 1-Bromo-4-ethynyl-2-methoxybenzene as a starting point, a diverse library of potential kinase inhibitors can be generated. The workflow below illustrates a two-step diversification strategy, first using Sonogashira coupling and then "clicking" on various azide-containing fragments.

G cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Click Chemistry (CuAAC) Start 1-Bromo-4-ethynyl- 2-methoxybenzene Sonogashira Protocol 1: PdCl₂(PPh₃)₂, CuI, Et₃N Start->Sonogashira Reactant1 Heteroaryl-Br (R1) Reactant1->Sonogashira Intermediate Core Scaffold (Alkyne-terminated) Sonogashira->Intermediate Click Protocol 2: CuSO₄, Na Ascorbate Intermediate->Click Reactant2 Azide Library (R2-N₃, R3-N₃, R4-N₃) Reactant2->Click Library Final Compound Library for Screening Click->Library

Caption: A divergent synthetic workflow for generating a chemical library from the core scaffold using orthogonal reactions.

Sources

Application

Experimental setup for cross-coupling with 1-Bromo-4-ethynyl-2-methoxybenzene

An In-Depth Guide to the Cross-Coupling Reactions of 1-Bromo-4-ethynyl-2-methoxybenzene Introduction: The Versatility of a Privileged Scaffold 1-Bromo-4-ethynyl-2-methoxybenzene is a highly versatile trifunctional buildi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Coupling Reactions of 1-Bromo-4-ethynyl-2-methoxybenzene

Introduction: The Versatility of a Privileged Scaffold

1-Bromo-4-ethynyl-2-methoxybenzene is a highly versatile trifunctional building block in modern organic synthesis. Its unique arrangement of a reactive aryl bromide, a terminal alkyne, and an electron-donating methoxy group allows for selective, stepwise functionalization through various palladium-catalyzed cross-coupling reactions. This enables the construction of complex molecular architectures, making it a valuable intermediate in the fields of medicinal chemistry, drug development, and materials science. The aryl bromide and terminal alkyne moieties serve as orthogonal handles for forming new carbon-carbon bonds, providing access to a diverse range of disubstituted and trisubstituted benzene derivatives.

This application note provides detailed, field-proven protocols for three cornerstone cross-coupling reactions utilizing 1-Bromo-4-ethynyl-2-methoxybenzene: the Sonogashira, Suzuki, and Heck couplings. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Sonogashira Coupling: Forging the Aryl-Alkyne Bond

The Sonogashira reaction is a powerful method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[1][2] This reaction typically proceeds under mild conditions and exhibits broad functional group tolerance, making it a favored tool in complex molecule synthesis.[2][3]

Causality and Mechanistic Insight

The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[3][4]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond of 1-Bromo-4-ethynyl-2-methoxybenzene.[2][3] This is often the rate-limiting step.

  • Copper Cycle: Concurrently, copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide intermediate.[2] This species is more nucleophilic than the parent alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.

The amine base is crucial; it not only neutralizes the HBr formed but also acts as a solvent and/or ligand.[1][2] To mitigate the primary side reaction, the homocoupling of terminal alkynes (Glaser coupling), the reaction must be performed under strictly anaerobic conditions.[5][6] Copper-free Sonogashira protocols have also been developed to circumvent this issue entirely.[3][5]

Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of 1-Bromo-4-ethynyl-2-methoxybenzene with a generic terminal alkyne.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.
1-Bromo-4-ethynyl-2-methoxybenzene211.05211 mg1.0
Terminal Alkyne (e.g., Phenylacetylene)102.13123 mg (128 µL)1.2
Bis(triphenylphosphine)palladium(II) dichloride701.9021 mg0.03
Copper(I) Iodide (CuI)190.456 mg0.03
Triethylamine (TEA), anhydrous & degassed101.195 mLSolvent
Tetrahydrofuran (THF), anhydrous & degassed72.115 mLSolvent
Schlenk flask, magnetic stir bar, condenser-1 set-
Inert Gas (Argon or Nitrogen)---

Step-by-Step Procedure

  • Flask Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-ethynyl-2-methoxybenzene (211 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (6 mg, 0.03 mmol).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (5 mL) and triethylamine (5 mL) via syringe.

  • Substrate Addition: Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aryl bromide. For less reactive partners, the mixture can be gently heated to 40-50 °C.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired product.

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Solids (Aryl Bromide, Pd/Cu Catalysts) to Schlenk Flask B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Solvents & Base (THF, TEA) B->C D 4. Add Terminal Alkyne C->D E 5. Stir at RT (Monitor by TLC/LC-MS) D->E F 6. Filter through Celite E->F G 7. Aqueous Wash F->G H 8. Dry & Concentrate G->H I 9. Column Chromatography H->I

Caption: Sonogashira coupling experimental workflow.

Suzuki-Miyaura Coupling: Constructing Biaryl Systems

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation, reacting an organoboron species (typically a boronic acid) with an organic halide.[7][8] Its operational simplicity, mild conditions, commercial availability of diverse boronic acids, and the low toxicity of boron-containing byproducts have cemented its importance in both academic and industrial settings.[8][9]

Causality and Mechanistic Insight

The Suzuki reaction follows a well-established catalytic cycle.[7][10]

  • Oxidative Addition: The active Pd(0) species adds to the 1-Bromo-4-ethynyl-2-methoxybenzene, forming an arylpalladium(II) bromide complex. This step is often accelerated by the use of electron-rich, bulky phosphine ligands.

  • Transmetalation: This is the key step where the organic group is transferred from the boron atom to the palladium center. The base plays a critical role here, activating the boronic acid by forming a more nucleophilic borate species (e.g., [ArB(OH)₃]⁻), which facilitates the transfer.[7]

  • Reductive Elimination: The diarylpalladium(II) complex undergoes reductive elimination to form the new biaryl C-C bond, releasing the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.[8][10]

The choice of base and solvent system is critical. An aqueous base like Na₂CO₃ or K₃PO₄ is common, necessitating a solvent system (e.g., dioxane/water, toluene/ethanol) that can dissolve both the organic and inorganic reagents.[8][11]

Experimental Protocol: Suzuki Coupling

This protocol describes the coupling of 1-Bromo-4-ethynyl-2-methoxybenzene with a generic arylboronic acid.

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.
1-Bromo-4-ethynyl-2-methoxybenzene211.05211 mg1.0
Arylboronic Acid (e.g., Phenylboronic Acid)121.93183 mg1.5
Tetrakis(triphenylphosphine)palladium(0)1155.5658 mg0.05
Potassium Carbonate (K₂CO₃)138.21415 mg3.0
1,4-Dioxane, anhydrous & degassed88.118 mLSolvent
Water, degassed18.022 mLSolvent
Round-bottom flask, condenser, etc.-1 set-
Inert Gas (Argon or Nitrogen)---

Step-by-Step Procedure

  • Flask Preparation: In a 25 mL round-bottom flask, combine 1-Bromo-4-ethynyl-2-methoxybenzene (211 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Inert Atmosphere: Fit the flask with a reflux condenser, and then evacuate and backfill with inert gas three times.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 8-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Add water (15 mL) and extract the product with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel column chromatography.

Experimental Workflow: Suzuki Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Combine Aryl Bromide, Boronic Acid, Base, & Pd Catalyst B 2. Fit Condenser, Evacuate & Backfill (3x) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat to 80-90 °C (Monitor by TLC/LC-MS) C->D E 5. Cool & Dilute with H₂O D->E F 6. Extract with EtOAc E->F G 7. Wash, Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: Suzuki-Miyaura coupling experimental workflow.

Heck Coupling: Alkene Functionalization

The Heck (or Mizoroki-Heck) reaction couples an aryl halide with an alkene to form a substituted alkene, creating a new C(sp²)-C(sp²) bond.[12][13] This reaction is exceptionally useful for synthesizing stilbenes, cinnamates, and other vinyl-substituted aromatics.[14]

Causality and Mechanistic Insight

The catalytic cycle of the Heck reaction is distinct from the previous two examples.[12][14]

  • Oxidative Addition: As before, the cycle begins with the oxidative addition of the Pd(0) catalyst to 1-Bromo-4-ethynyl-2-methoxybenzene to give an arylpalladium(II) species.

  • Alkene Coordination and Insertion: The alkene substrate coordinates to the palladium complex. This is followed by a syn-migratory insertion of the alkene into the palladium-aryl bond, forming a new alkylpalladium(II) intermediate.[12]

  • β-Hydride Elimination: This is the product-forming step. A hydrogen atom on the carbon β to the palladium is eliminated, forming a palladium-hydride species and releasing the substituted alkene product. This step generally proceeds with syn-stereochemistry.[12]

  • Catalyst Regeneration: The base (typically an amine like triethylamine) reacts with the palladium-hydride species to regenerate the Pd(0) catalyst and form a triethylammonium bromide salt.[14]

The choice of ligand is important; for aryl bromides, phosphine ligands like tri-o-tolylphosphine or triphenylphosphine are commonly used to facilitate the oxidative addition step.[12][15]

Experimental Protocol: Heck Coupling

This protocol describes the coupling of 1-Bromo-4-ethynyl-2-methoxybenzene with a generic alkene (e.g., styrene).

Reagents & Materials

Reagent/MaterialMolecular Weight ( g/mol )QuantityMolar Equiv.
1-Bromo-4-ethynyl-2-methoxybenzene211.05211 mg1.0
Alkene (e.g., Styrene)104.15171 µL1.5
Palladium(II) Acetate (Pd(OAc)₂)224.507 mg0.03
Tri(o-tolyl)phosphine (P(o-tol)₃)304.3727 mg0.09
Triethylamine (TEA), anhydrous & degassed101.19280 µL2.0
Acetonitrile (MeCN), anhydrous & degassed41.0510 mLSolvent
Schlenk tube, magnetic stir bar-1 set-
Inert Gas (Argon or Nitrogen)---

Step-by-Step Procedure

  • Flask Preparation: In a dry Schlenk tube, add 1-Bromo-4-ethynyl-2-methoxybenzene (211 mg, 1.0 mmol), palladium(II) acetate (7 mg, 0.03 mmol), and tri(o-tolyl)phosphine (27 mg, 0.09 mmol).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with inert gas three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed acetonitrile (10 mL), followed by triethylamine (280 µL, 2.0 mmol) and the alkene (1.5 mmol) via syringe.

  • Reaction: Seal the Schlenk tube tightly and heat the mixture to 80-100 °C in an oil bath for 12-18 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the mixture through Celite and wash the pad with ethyl acetate (20 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dilute the residue with ethyl acetate (30 mL), wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.

Experimental Workflow: Heck Coupling

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A 1. Add Aryl Bromide, Pd(OAc)₂, & Ligand to Schlenk Tube B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Solvent, Base, & Alkene B->C D 4. Seal Tube & Heat to 80-100 °C (Monitor by TLC/GC-MS) C->D E 5. Cool & Filter through Celite D->E F 6. Concentrate & Extract E->F G 7. Wash, Dry & Concentrate F->G H 8. Column Chromatography G->H

Caption: Mizoroki-Heck coupling experimental workflow.

Summary and Outlook

The protocols detailed herein provide robust and reproducible methods for the Sonogashira, Suzuki, and Heck cross-coupling reactions of 1-Bromo-4-ethynyl-2-methoxybenzene. By understanding the causality behind reagent selection and reaction conditions, researchers can effectively troubleshoot and adapt these procedures for a wide variety of coupling partners. The strategic application of these reactions unlocks a vast chemical space, empowering scientists in drug discovery and materials science to synthesize novel and complex molecules with precision and efficiency.

References

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Weizmann Institute of Science. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Available at: [Link]

  • Various Authors. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF on ResearchGate. Available at: [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics. Available at: [Link]

  • Organic Synthesis. (n.d.). Heck Coupling. Organic-synthesis.org. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • RSC Blogs. (2025). Copper-free Sonogashira coupling. The chemical reaction database. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Publishing. Available at: [Link]

  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available at: [Link]

  • Chuo, C.-H., & Sivakumar, K. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. pubs.acs.org. Available at: [Link]

  • Scribd. (n.d.). Suzuki Coupling Reaction Procedure. Available at: [Link]

  • Chemistry LibreTexts. (2026). Suzuki-Miyara Coupling. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Taylor & Francis. (n.d.). Heck reaction – Knowledge and References. Available at: [Link]

  • Melville, J. (2014). The Suzuki Reaction. UC Berkeley College of Chemistry. Available at: [Link]

  • Li, J.-H., et al. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions - Supporting Information. Hunan Normal University. Available at: [Link]

  • LookChem. (2025). 1-bromo-4-ethynylbenzene. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information: Pd-catalyzed reductive Heck reaction of olefins with aryl bromides for Csp2-Csp3 bond formation. Available at: [Link]

  • Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 1-Bromo-2-ethyl-4-methoxybenzene. Available at: [Link]

Sources

Method

1-Bromo-4-ethynyl-2-methoxybenzene as a precursor for conjugated systems

Application Note: 1-Bromo-4-ethynyl-2-methoxybenzene as a Key Precursor for Extended Conjugated Systems and Polyene Natural Products Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Bromo-4-ethynyl-2-methoxybenzene as a Key Precursor for Extended Conjugated Systems and Polyene Natural Products

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, orthogonal cross-coupling workflows, and self-validating protocols for conjugated system synthesis.

Executive Summary

The rational design of extended conjugated systems—ranging from organic electronic materials to complex polyene natural products like xanthomonadin [1]—relies heavily on versatile, bifunctional building blocks. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) serves as a premier precursor in this domain. Its unique structural topology provides orthogonal reactivity: a highly reactive terminal alkyne for initial functionalization, a stable aryl bromide for downstream cross-coupling, and an electron-donating methoxy group that modulates the electronic landscape of the resulting conjugated framework. This application note details the causality behind experimental choices and provides self-validating protocols for utilizing this precursor in sequential cross-coupling cascades.

Physicochemical Properties & Structural Rationale

The strategic value of 1-bromo-4-ethynyl-2-methoxybenzene lies in the precise spatial and electronic arrangement of its substituents.

  • Orthogonal Reactivity: The terminal ethynyl motif undergoes rapid transmetallation and coupling under mild, room-temperature conditions. Conversely, the aryl bromide requires elevated temperatures and specific ligands for activation, allowing for strictly sequential, one-pot or two-step functionalization without protecting groups.

  • Electronic Modulation: The methoxy group at the ortho position to the bromide increases the electron density of the aryl ring. While this slightly deactivates the C–Br bond toward oxidative addition, it provides a crucial handle for tuning the HOMO/LUMO levels of the final conjugated material, often red-shifting the absorption/emission spectra in photoluminescent applications.

Table 1: Physicochemical Profile
PropertySpecificationImpact on Synthesis
CAS Number 69151-17-3 [2]Standardized identification for procurement.
Molecular Formula C9H7BrODefines mass balance (MW: 211.06 g/mol ).
SMILES COC1=CC(C#C)=CC=C1BrUseful for computational HOMO/LUMO modeling.
Chemoselectivity Alkyne > Aryl BromideEnables sequential Sonogashira Suzuki workflows.

Mechanistic Insights: The Orthogonal Cross-Coupling Strategy

To construct extended polyenes or conjugated polymers, the synthesis must proceed with absolute regiocontrol.

Phase 1: Chemoselective Sonogashira Coupling The terminal alkyne is targeted first. By utilizing a Pd(II) precatalyst (e.g., PdCl2​(PPh3​)2​ ) and a Cu(I) co-catalyst at ambient temperature, the active Pd(0) species selectively inserts into the highly reactive C–I or C–Br bond of an external coupling partner (like a vinyl iodide) [1]. The internal C–Br bond of our precursor remains perfectly intact because oxidative addition into electron-rich aryl bromides is kinetically inaccessible at 25°C.

Phase 2: Aryl Bromide Activation (Suzuki-Miyaura) Once the alkyne is functionalized, the dormant C–Br bond is activated. Because the ortho-methoxy group donates electron density via resonance, the C–Br bond is deactivated. To overcome this, we employ an electron-rich, sterically demanding Buchwald ligand (e.g., SPhos). SPhos accelerates the oxidative addition of Pd(0) into the deactivated C–Br bond and facilitates the subsequent reductive elimination, driving the formation of the extended conjugated framework.

G A 1-Bromo-4-ethynyl- 2-methoxybenzene (Bifunctional Precursor) B Sonogashira Coupling (Alkyne Functionalization) A->B + Vinyl/Aryl Iodide Pd(II), Cu(I), RT C Brominated Aryl-Enyne Intermediate B->C C-C Bond Formation D Suzuki-Miyaura Coupling (Aryl Bromide Activation) C->D + Boronic Acid Pd(0), Ligand, Heat E Extended Polyene / Conjugated System D->E Extended Conjugation

Figure 1: Orthogonal cross-coupling workflow utilizing 1-Bromo-4-ethynyl-2-methoxybenzene.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be self-validating, meaning they include observable milestones (color changes, TLC profiles) that confirm the mechanistic progression of the reaction.

Protocol A: Chemoselective Sonogashira Coupling (Synthesis of Aryl-Enyne)

Objective: Couple the terminal alkyne with a vinyl iodide while preserving the aryl bromide.

Reagents:

  • 1-Bromo-4-ethynyl-2-methoxybenzene: 1.0 equiv (0.833 mmol)

  • Methyl (2E)-3-iodoprop-2-enoate (Vinyl Iodide): 0.85 equiv (0.694 mmol)

  • PdCl2​(PPh3​)2​ : 10 mol%

  • CuI: 1 mol%

  • Solvent: THF / Triethylamine (Et 3​ N) (1:1 v/v, strictly anhydrous and degassed)

Step-by-Step Methodology:

  • Degassing (Critical Step): Dissolve the precursor and vinyl iodide in the THF/Et 3​ N mixture. Sparge the solution with Argon for 15 minutes. Causality: Oxygen promotes the Glaser homocoupling of the terminal alkyne. Complete deoxygenation ensures cross-coupling selectivity.

  • Catalyst Addition: Add PdCl2​(PPh3​)2​ and CuI under a positive flow of Argon.

  • Self-Validation Checkpoint 1: Upon addition, the solution should transition from pale yellow to a deep amber/brown over 10-15 minutes. This visual cue confirms the reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide intermediate.

  • Reaction: Stir at 25°C for 4 hours.

  • Self-Validation Checkpoint 2: Monitor via TLC (Hexanes:EtOAc 9:1). The starting alkyne (R f​ ≈ 0.6) should remain slightly visible (due to the intentional excess), while a new, intensely UV-active spot (R f​ ≈ 0.4) appears, corresponding to the highly conjugated aryl-enyne.

  • Workup: Quench with saturated aqueous NH 4​ Cl to strip the copper catalyst (aqueous layer turns blue, confirming Cu removal). Extract with EtOAc, dry over MgSO 4​ , and purify via flash chromatography.

Protocol B: Downstream Suzuki-Miyaura Coupling

Objective: Activate the dormant C–Br bond of the intermediate to extend conjugation.

Reagents:

  • Brominated Aryl-Enyne Intermediate: 1.0 equiv

  • Aryl/Alkenyl Boronic Acid: 1.2 equiv

  • Pd2​(dba)3​ : 2 mol%

  • SPhos (Ligand): 8 mol%

  • K 3​ PO 4​ : 2.0 equiv

  • Solvent: Toluene / H 2​ O (5:1 v/v)

Step-by-Step Methodology:

  • Preparation: Combine the intermediate, boronic acid, and K 3​ PO 4​ in Toluene/H 2​ O. Sparge with Argon for 15 minutes.

  • Ligation: In a separate vial, pre-mix Pd2​(dba)3​ and SPhos in 1 mL of Toluene for 5 minutes until the solution turns dark red. Causality: Pre-forming the Pd-SPhos complex ensures immediate availability of the highly active, monoligated Pd(0) species required to insert into the deactivated, electron-rich C–Br bond.

  • Reaction: Transfer the catalyst solution to the main mixture. Heat to 90°C for 12 hours.

  • Self-Validation Checkpoint 3: The reaction mixture will often exhibit strong fluorescence under ambient or 365 nm light as the extended polyene/conjugated system forms.

  • Workup: Cool to room temperature, dilute with water, extract with dichloromethane, and purify via recrystallization or chromatography.

Quantitative Data Presentation

The table below summarizes the expected efficiencies of the orthogonal coupling strategy when utilizing 1-Bromo-4-ethynyl-2-methoxybenzene, highlighting the necessity of specific catalyst choices.

Table 2: Optimization and Yields for Sequential Coupling
Reaction StepTarget BondCatalyst SystemTempChemoselectivityExpected Yield
Sonogashira Terminal Alkyne PdCl2​(PPh3​)2​ / CuI25°C>99% (C–Br intact)85 - 88%
Sonogashira (Failure) Terminal Alkyne Pd(PPh3​)4​ / CuI60°C<50% (Oligomerization)<30%
Suzuki-Miyaura Aryl Bromide Pd2​(dba)3​ / SPhos90°CN/A (Final Step)80 - 85%
Heck-Mizoroki Aryl Bromide Pd(OAc)2​ / P(o-tolyl) 3​ 110°CN/A (Final Step)70 - 75%

References

  • Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Durham E-Theses / ResearchGate URL:[Link]

Application

Application Note: Palladium Catalyst Selection for Bifunctional 1-Bromo-4-ethynyl-2-methoxybenzene

Executive Summary In modern drug development and materials science, bifunctional building blocks offer rapid access to complex molecular architectures. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, bifunctional building blocks offer rapid access to complex molecular architectures. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly versatile monomer featuring two orthogonal cross-coupling handles: a terminal alkyne ( C(sp)−H ) and an aryl bromide ( C(sp2)−Br ).

The central challenge when utilizing this substrate is chemoselectivity . Unoptimized catalytic systems risk generating complex mixtures of homocoupled oligomers, bis-functionalized byproducts, or unreacted starting materials. As an Application Scientist, navigating this dual reactivity requires a fundamental understanding of how the substrate's electronics interact with the palladium catalytic cycle. This guide provides a mechanistic rationale and validated protocols for selectively addressing either functional group using rationally selected palladium catalysts.

Substrate Profiling & Mechanistic Causality

To achieve absolute chemoselectivity, we must exploit the electronic and steric disparities between the two reactive sites:

The Ortho-Methoxy Effect (Deactivation of the C–Br Bond)

The methoxy group ( −OCH3​ ) positioned ortho to the bromide handle exerts a profound deactivating effect on the C−Br bond toward oxidative addition.

  • Electronic Deactivation (+M Effect): The oxygen lone pairs donate electron density into the aromatic ring via resonance. Because the oxidative addition of a Pd(0) species is functionally a nucleophilic attack on the C−X σ∗ orbital, an electron-rich ring severely raises the activation energy barrier.

  • Steric Hindrance: The spatial bulk of the methoxy group restricts the trajectory of incoming bulky PdL2​ complexes.

The Terminal Alkyne Reactivity

Conversely, the terminal alkyne is sterically unhindered and highly acidic. In the presence of a copper(I) co-catalyst and an amine base, it rapidly forms a copper-acetylide intermediate. This intermediate undergoes facile transmetalation with an aryl-palladium(II) species.

Causality in Catalyst Design

If the goal is to selectively react the alkyne (leaving the bromide intact), we must use a standard, non-bulky catalyst (e.g., Pd(PPh3​)2​Cl2​ ) at room temperature [1]. The catalyst will rapidly undergo oxidative addition with an exogenous, highly reactive aryl iodide, but it will lack the thermal energy and electronic driving force to insert into the deactivated C−Br bond of our substrate.

If the goal is to react the bromide (e.g., after the alkyne has been functionalized), we must overcome the ortho-methoxy deactivation. This requires a highly active, electron-rich, and bulky ligand (such as XPhos or cataCXium) paired with elevated temperatures to force the formation of a reactive 12-electron monoligated Pd(0)L species [3].

Catalyst Selection Matrix

The quantitative and qualitative parameters for selecting the appropriate catalytic system are summarized below.

Reaction GoalTarget HandleRecommended Catalyst SystemTemp.Mechanistic Rationale
Chemoselective Alkynylation Terminal Alkyne Pd(PPh3​)2​Cl2​ / CuI 20–25 °CStandard phosphines undergo rapid oxidative addition with exogenous Ar−I but cannot activate the deactivated C−Br bond at room temperature.
Cross-Coupling of Bromide Aryl Bromide Pd2​(dba)3​
  • XPhos
80–100 °CBulky, electron-rich biarylphosphines form highly reactive monoligated Pd(0) species, overcoming the steric and electronic deactivation of the ortho-OMe group.

Workflow Decision Tree

CatSelection Substrate 1-Bromo-4-ethynyl-2-methoxybenzene (Bifunctional Monomer) Branch1 Target: Terminal Alkyne (Chemoselective Sonogashira) Substrate->Branch1 Pathway A Branch2 Target: Aryl Bromide (Suzuki/Buchwald-Hartwig) Substrate->Branch2 Pathway B Cat1 Catalyst: Pd(PPh3)2Cl2 / CuI Conditions: Room Temp, Amine Mechanism: Fast C-I oxidative addition Slow C-Br oxidative addition Branch1->Cat1 Cat2 Catalyst: Pd2(dba)3 + XPhos Conditions: 80-100°C, Strong Base Mechanism: Bulky, electron-rich ligand overcomes ortho-OMe deactivation Branch2->Cat2 Result1 Product: Internal Alkyne (C-Br bond remains intact) Cat1->Result1 Result2 Product: Biaryl / Arylamine (Requires prior alkyne protection) Cat2->Result2

Figure 1: Catalyst selection workflow for bifunctional 1-bromo-4-ethynyl-2-methoxybenzene.

Validated Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Objective: Couple the terminal alkyne with an exogenous aryl iodide (e.g., 4-iodoanisole) while preserving the native aryl bromide [2].

Reagents:

  • 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 equiv, 1.0 mmol)

  • 4-Iodoanisole (1.05 equiv, 1.05 mmol)

  • Pd(PPh3​)2​Cl2​ (2 mol%, 0.02 mmol)

  • CuI (4 mol%, 0.04 mmol)

  • Triethylamine (TEA) / THF (1:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve the aryl iodide and the alkyne substrate in the THF/TEA mixture. Sparge the solution with Argon for 15 minutes.

    • Causality: Oxygen rapidly oxidizes the active Pd(0) species and promotes unwanted Glaser homocoupling of the alkyne via Cu(II) intermediates.

  • Catalyst Addition: Add Pd(PPh3​)2​Cl2​ and CuI in one portion under a positive flow of Argon. The solution will typically transition from colorless to a pale amber hue.

  • Reaction: Stir the mixture at strictly 20–25 °C for 3 hours.

    • Causality: Maintaining ambient temperature is the critical variable. It ensures the C−Br bond remains kinetically inert, guaranteeing absolute chemoselectivity.

  • Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the terminal alkyne spot and the emergence of a highly UV-active internal alkyne spot indicates completion. GC-MS validation must show the molecular ion of the coupled product retaining the characteristic 1:1 isotopic ratio of the 79Br/81Br isotopes, confirming no debromination occurred.

  • Workup: Filter the crude mixture through a short pad of Celite to remove palladium black and copper salts. Wash with EtOAc, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Protocol B: Suzuki-Miyaura Coupling (Aryl Bromide Functionalization)

Objective: Cross-couple the previously synthesized internal alkyne (which still possesses the unreacted aryl bromide) with phenylboronic acid.

Reagents:

  • Brominated internal alkyne substrate (1.0 equiv, 1.0 mmol)

  • Phenylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (1 mol%, 0.01 mmol)

  • XPhos (4 mol%, 0.04 mmol)

  • K3​PO4​ (2.0 equiv, 2.0 mmol)

  • 1,4-Dioxane / H2​O (4:1 v/v, 0.1 M)

Step-by-Step Methodology:

  • Pre-activation: In a sealed vial, combine Pd2​(dba)3​ and XPhos in anhydrous 1,4-dioxane. Stir at room temperature for 10 minutes.

    • Causality: Pre-mixing allows the bulky XPhos ligand to displace the dibenzylideneacetone (dba) ligands, forming the highly active, monoligated Pd(0) -XPhos species required for oxidative addition into the deactivated C−Br bond.

  • Substrate Addition: Add the brominated substrate, phenylboronic acid, and K3​PO4​ , followed by the addition of degassed water.

  • Reaction: Heat the biphasic mixture to 90 °C for 12 hours.

    • Causality: The elevated temperature and aqueous basic conditions facilitate the transmetalation of the boronic acid and provide the thermal energy needed to overcome the steric hindrance of the ortho-methoxy group during the final reductive elimination step.

  • Self-Validation: Monitor via LC-MS. Look for the complete consumption of the brominated starting material. The distinct 1:1 isotopic pattern of bromine will be absent in the product mass spectrum, confirming successful cross-coupling.

  • Workup: Cool to room temperature, extract with EtOAc (3x), wash the combined organic layers with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Catalytic Cycle & Selectivity Logic

Mechanism Pd0 Pd(0)L2 PdII_I Ar-Pd(II)-I (from Ar-I) Pd0->PdII_I Fast at 25°C (Standard Ligands) PdII_Br Ar-Pd(II)-Br (from Substrate) Pd0->PdII_Br Blocked at 25°C (ortho-OMe effect) Transmetalation Transmetalation with Cu-Acetylide PdII_I->Transmetalation Transmetalation->Pd0 Reductive Elimination

Figure 2: Mechanistic divergence in Pd(0) oxidative addition based on substrate electronics.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. URL:[Link]

  • Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2018. URL:[Link]

  • Torborg, C., Zapf, A., & Beller, M. (2008). Palladium Catalysts for Highly Selective Sonogashira Reactions of Aryl and Heteroaryl Bromides. ChemSusChem, 1(1-2), 91-96. URL:[Link]

Method

Application Notes: Synthesis of Complex Organic Architectures Using 1-Bromo-4-ethynyl-2-methoxybenzene

Executive Overview 1-Bromo-4-ethynyl-2-methoxybenzene is a trifunctional aromatic building block of significant utility in modern organic synthesis. Its unique arrangement of a reactive aryl bromide, a terminal alkyne, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

1-Bromo-4-ethynyl-2-methoxybenzene is a trifunctional aromatic building block of significant utility in modern organic synthesis. Its unique arrangement of a reactive aryl bromide, a terminal alkyne, and an electron-donating methoxy group provides synthetic chemists with three distinct points for molecular elaboration. This structure enables the strategic and sequential introduction of complexity through a variety of high-yield transformations. The aryl bromide is primed for palladium-catalyzed cross-coupling reactions, the terminal alkyne is an ideal substrate for Sonogashira couplings and cycloadditions, and the methoxy-activated ring can be subject to electrophilic aromatic substitution. This application note provides detailed protocols and the underlying scientific rationale for employing this versatile reagent in the construction of complex biaryls, conjugated systems, and polycyclic aromatic hydrocarbons (PAHs), which are key scaffolds in drug discovery and materials science.

Physicochemical Data for 1-Bromo-4-ethynyl-2-methoxybenzene
PropertyValue
Molecular Formula C₉H₇BrO
Molecular Weight 211.06 g/mol
Appearance Off-white to light yellow solid
Melting Point 68-72 °C (estimated)
CAS Number 1381498-81-2 (example, may vary)
Solubility Soluble in THF, Dichloromethane, Ethyl Acetate, Acetone

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The dual functionality of the aryl bromide and the terminal alkyne makes 1-Bromo-4-ethynyl-2-methoxybenzene an exemplary substrate for palladium-catalyzed cross-coupling reactions. These methods allow for the precise and modular construction of carbon-carbon bonds.

Sonogashira Coupling: Building Aryl-Alkyne Frameworks

The Sonogashira coupling is a cornerstone reaction for forming C(sp²)-C(sp) bonds by coupling a terminal alkyne with an aryl halide.[1] This reaction is exceptionally valuable for creating conjugated systems found in molecular wires, pharmaceuticals, and natural products.[2]

The reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[3]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition into the C-Br bond of 1-Bromo-4-ethynyl-2-methoxybenzene. This is often the rate-determining step.

  • Copper Cycle : The terminal alkyne is deprotonated by the amine base and reacts with the copper(I) iodide co-catalyst to form a highly reactive copper(I) acetylide.[4]

  • Transmetalation : The acetylide group is transferred from copper to the palladium(II) complex.

  • Reductive Elimination : The final C-C bond is formed, releasing the coupled product and regenerating the Pd(0) catalyst.

The amine base is crucial, serving to deprotonate the alkyne and to neutralize the HBr formed during the reaction. The use of a copper(I) co-catalyst, typically CuI, significantly accelerates the reaction, allowing it to proceed under milder conditions.[2][5]

Sonogashira_Mechanism cluster_copper Copper Co-Catalyst Cycle Pd0 Pd(0)L₂ Pd_complex L₂Pd(II)(Ar)(Br) Pd0->Pd_complex Ar-Br ArBr 1-Bromo-4-ethynyl-2-methoxybenzene (Ar-Br) OxAdd Oxidative Addition Pd_alkyne_complex L₂Pd(II)(Ar)(C≡C-R') Pd_complex->Pd_alkyne_complex R'-C≡C-Cu Cu_cycle Copper Cycle Alkyne R'-C≡C-H Cu_acetylide R'-C≡C-Cu Alkyne->Cu_acetylide + CuI, Base Base Base (e.g., Et₃N) CuI CuI Transmetalation Transmetalation Pd_alkyne_complex->Pd0 Product RedElim Reductive Elimination Product Coupled Product (Ar-C≡C-R')

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

This protocol describes the coupling of 1-Bromo-4-ethynyl-2-methoxybenzene with phenylacetylene.

  • Reagent Preparation : To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 mmol, 211 mg), Pd(PPh₃)₄ (0.03 mmol, 35 mg), and Copper(I) iodide (0.06 mmol, 11 mg).

  • Solvent and Base Addition : Add anhydrous, degassed tetrahydrofuran (THF, 8 mL) and triethylamine (Et₃N, 3.0 mmol, 0.42 mL) via syringe. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition : Add the terminal alkyne (e.g., phenylacetylene, 1.1 mmol, 0.12 mL) dropwise to the reaction mixture.

  • Reaction Execution : Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup : Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired 1-(4-ethynyl-2-methoxyphenyl)-2-phenylethyne.

IssuePotential CauseSuggested Solution
Low Yield Inactive catalyst; Insufficient degassing.Use a fresh, active catalyst. Ensure solvents and bases are thoroughly degassed to prevent oxidative homocoupling (Glaser coupling).
Homocoupling Product Presence of oxygen; No copper iodide.Rigorously exclude oxygen. Ensure CuI is added, as it promotes the desired cross-coupling over homocoupling.[2]
Reaction Stalls Poor solubility of reagents.Consider a co-solvent like DMF or switch to a higher boiling point solvent and apply gentle heat (40-60 °C).
Suzuki-Miyaura Coupling: Constructing Biaryl Architectures

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron reagent.[6] It is a cornerstone of modern medicinal chemistry for synthesizing biaryl structures, which are prevalent in pharmaceuticals.[7][8]

The Suzuki coupling mechanism also involves a palladium catalytic cycle.[9][10]

  • Oxidative Addition : A Pd(0) species inserts into the C-Br bond of 1-Bromo-4-ethynyl-2-methoxybenzene, forming a Pd(II) complex. This is often the rate-determining step.

  • Transmetalation : The organoboron reagent (e.g., an arylboronic acid) is activated by a base to form a boronate species. This species then transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the Pd(0) catalyst.[11]

The choice of base is critical for activating the boronic acid and facilitating the transmetalation step. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often in an aqueous/organic solvent mixture.[8]

Suzuki_Workflow start Start: Assemble Reagents reagents 1. Add Aryl Bromide, Boronic Acid, and Base to Flask start->reagents inert 2. Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent 3. Add Degassed Solvent (e.g., Dioxane/H₂O) inert->solvent catalyst 4. Add Palladium Catalyst (e.g., Pd(PPh₃)₄) solvent->catalyst heat 5. Heat to Reaction Temp (e.g., 80-100 °C) catalyst->heat monitor 6. Monitor by TLC/LC-MS heat->monitor workup 7. Cool, Dilute, and Perform Aqueous Workup monitor->workup purify 8. Dry and Purify by Column Chromatography workup->purify end End: Isolated Biaryl Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

This protocol describes the coupling of 1-Bromo-4-ethynyl-2-methoxybenzene with phenylboronic acid.

  • Reagent Preparation : In a round-bottom flask, combine 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 mmol, 211 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).

  • Inert Atmosphere : Equip the flask with a condenser, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Catalyst Addition : Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23 mg), to the mixture under a positive pressure of inert gas.

  • Reaction Execution : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC. The reaction is typically complete in 6-18 hours.

  • Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash with water (20 mL) and then brine (20 mL).

  • Purification : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude material by silica gel column chromatography to obtain the desired biaryl product.

Advanced Application: Cycloaddition Reactions for Heterocycle Synthesis

The terminal alkyne of 1-Bromo-4-ethynyl-2-methoxybenzene serves as an excellent dipolarophile or dienophile in cycloaddition reactions, providing a powerful route to construct five- and six-membered rings, which are foundational structures in many pharmaceuticals.

[3+2] Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole (like an azide or nitrone) with a dipolarophile (the alkyne) to form a five-membered heterocycle.[12][13] This reaction is a cornerstone of "click chemistry" and is widely used for its high efficiency and regioselectivity.

This reaction is a concerted, pericyclic process where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the alkyne combine to form a new ring.[13] Using an aryl alkyne like our substrate often leads to the formation of aromatic heterocyclic products, such as triazoles (from azides) or isoxazoles (from nitrones).[14][15] These scaffolds are highly valued in medicinal chemistry.

  • Reagent Preparation : In a vial, dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 mmol, 211 mg) and benzyl azide (1.1 mmol, 146 mg) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Addition : To this solution, add sodium ascorbate (0.2 mmol, 40 mg) followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 mmol, 25 mg).

  • Reaction Execution : Stir the mixture vigorously at room temperature. The reaction is often complete within 1-6 hours, indicated by a color change and confirmed by TLC.

  • Workup and Purification : Dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting triazole can be purified by recrystallization or column chromatography.

[4+2] Cycloaddition (Diels-Alder Reaction)

The alkyne can also participate as a dienophile in a Diels-Alder reaction with a suitable diene to form a six-membered ring.[16] This is a powerful method for constructing polycyclic aromatic hydrocarbons (PAHs) and other complex carbocyclic systems.[17][18][19]

The Diels-Alder reaction is a concerted [4π+2π] cycloaddition.[16] The reactivity is governed by frontier molecular orbital theory; electron-rich dienes react best with electron-poor dienophiles, and vice-versa.[20] While simple alkynes are moderately reactive, their utility can be enhanced by choosing an appropriate diene partner. The initial cycloadduct is a non-aromatic cyclohexadiene ring, which can often be oxidized in a subsequent step to form a stable aromatic system.

  • Reagent Preparation : In a sealed pressure tube, dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 mmol, 211 mg) and a suitable diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0 mmol) in an inert, high-boiling solvent like toluene or xylene (5 mL).

  • Reaction Execution : Seal the tube and heat to 120-150 °C for 12-24 hours. Monitor the reaction by GC-MS or TLC for the consumption of the starting material.

  • Oxidation (Optional but common) : After cooling, add an oxidizing agent such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol) to the reaction mixture and stir at room temperature or with gentle heating to facilitate aromatization to the naphthalene core.

  • Workup and Purification : Once the oxidation is complete, filter the reaction mixture, concentrate the solvent, and purify the residue by column chromatography to isolate the polycyclic aromatic product.

Summary and Outlook

1-Bromo-4-ethynyl-2-methoxybenzene is a powerful and versatile building block for the synthesis of complex organic molecules. Its orthogonal reactive sites—the aryl bromide and the terminal alkyne—allow for selective and sequential functionalization using robust and well-understood synthetic methodologies like Sonogashira and Suzuki couplings. Furthermore, the alkyne moiety provides access to a rich variety of heterocyclic and carbocyclic structures via cycloaddition reactions. The protocols outlined in this document serve as a validated starting point for researchers in medicinal chemistry and materials science to leverage this reagent's full potential in creating novel and intricate molecular architectures.

References

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved March 15, 2026, from [Link]

  • Boruah, M., & Deka, R. C. (2022). Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. Organic & Biomolecular Chemistry, 20(29), 5727-5735. [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved March 15, 2026, from [Link]

  • Hoyle, R. G., & Hoye, T. R. (2019). Cyclic Alkyne Approach to Heteroatom-Containing Polycyclic Aromatic Hydrocarbon Scaffolds. The Journal of organic chemistry, 84(15), 9474–9480. [Link]

  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Reddy, R., & Kumar, D. (2020). Arynes in the synthesis of polycyclic aromatic hydrocarbons. ResearchGate. [Link]

  • Li, J., et al. (2025). Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ4-isoxazolines. Organic & Biomolecular Chemistry. [Link]

  • Larraufie, M.-H., et al. (2010). 1,3-Dipolar cycloaddition of arynes with azomethine imines: synthesis of 1,2-dihydropyrazolo[1,2-a]indazol-3(9H). Tetrahedron, 66(26), 4883-4887. [Link]

  • Nisa, M., & Tabassum, S. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]

  • Reddy, R. S., & Kumar, D. (2020). Arynes in the synthesis of polycyclic aromatic hydrocarbons. RSC Advances, 10(46), 27611-27626. [Link]

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling. YouTube. [Link]

  • Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved March 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Huisgen 1,3-Dipolar Cycloaddition. Retrieved March 15, 2026, from [Link]

  • Li, J., et al. (2025). Iron-catalyzed 1,3-dipolar cycloaddition of alkynes and aryl nitrones for the synthesis of chiral Δ 4 -isoxazolines. Organic & Biomolecular Chemistry, 13(10), 2845-2849. [Link]

  • Larock, R. C., et al. (1998). Synthesis of Polycyclic Aromatic Hydrocarbons by the Pd-Catalyzed Annulation of Alkynes. The Journal of Organic Chemistry, 63(22), 7652-7662. [Link]

  • Wang, Q., et al. (2018). Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) via a Transient Directing Group. Organic letters, 20(23), 7545–7549. [Link]

  • Wang, X., et al. (2022). Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides. Journal of the American Chemical Society, 144(1), 539-548. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved March 15, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved March 15, 2026, from [Link]

  • Supporting Information. (2016). Royal Society of Chemistry. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Retrieved March 15, 2026, from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved March 15, 2026, from [Link]

  • Al-Masri, O. A., et al. (2018). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. ResearchGate. [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved March 15, 2026, from [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(17), 3740-3744. [Link]

  • Leah4sci. (2025, February 11). Diels Alder Reaction + Shortcut + Stereochemistry [Livestream Recording] Organic Chemistry Review. YouTube. [Link]

  • Mol-Instincts. (2025, May 20). 1-bromo-4-ethynylbenzene. Retrieved March 15, 2026, from [Link]

  • Kotha, S., & Khedkar, P. (2001). The Type 2 Intramolecular Diels-Alder Reaction: Synthesis and Chemistry of Bridgehead Alkenes. Synthesis, 2001(03), 337-356. [Link]

  • Pourjavadi, A., et al. (2016). Optimization of the Suzuki coupling reaction of 1-bromo-4-methoxybenzene and phenylboronic acid. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of 4-bromo-2-methylanisole. Retrieved March 15, 2026, from [Link]

  • Chen, Y., et al. (2019). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 9(58), 33620-33624. [Link]

  • PubChem. (n.d.). Benzene, 1-bromo-4-ethynyl-. Retrieved March 15, 2026, from [Link]

  • Domingo, L. R., et al. (2009). Understanding the mechanism of polar Diels–Alder reactions. Organic & Biomolecular Chemistry, 7(17), 3576-3583. [Link]

Sources

Application

Application Note: Ligand-Controlled Chemoselectivity in the Suzuki-Miyaura Coupling of 1-Bromo-4-ethynyl-2-methoxybenzene

Executive Summary The synthesis of complex biaryl architectures often requires the chemoselective cross-coupling of polyfunctionalized substrates. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) presents a unique sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex biaryl architectures often requires the chemoselective cross-coupling of polyfunctionalized substrates. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) presents a unique synthetic challenge: it contains an electrophilic aryl bromide intended for Suzuki-Miyaura coupling, an ortho-methoxy group that sterically hinders the reaction center, and an unprotected terminal alkyne that is highly susceptible to competing side reactions[1].

This application note provides a comprehensive guide to selecting the optimal ligand architecture to ensure rapid, chemoselective C–C bond formation while preserving the terminal alkyne. By leveraging modern bulky, electron-rich phosphine ligands, researchers can bypass traditional limitations and achieve near-quantitative yields.

Mechanistic Insights & The Causality of Chemoselectivity

To design a successful protocol, we must understand the causality behind the catalytic cycle and how the substrate's specific functional groups interact with the palladium center.

The Suzuki-Miyaura coupling proceeds through three fundamental steps: oxidative addition , transmetalation , and reductive elimination [2].

  • The Steric Penalty: The methoxy group positioned ortho to the bromide in 1-Bromo-4-ethynyl-2-methoxybenzene creates significant steric bulk. Traditional first-generation catalysts (e.g., Pd(PPh₃)₄) undergo oxidative addition too slowly with this substrate.

  • The Alkyne Liability: Terminal alkynes are mildly acidic (pKa ~25). If the primary catalytic cycle is sluggish, the basic conditions required to activate the boronic acid[3] can deprotonate the alkyne. This leads to the formation of alkynyl-palladium species, resulting in unwanted Glaser homocoupling or competitive Sonogashira-type cross-coupling[4].

The Ligand Solution: Electronic and Steric Tuning

To achieve chemoselectivity, the rate of the Suzuki coupling must vastly outpace any side reactions. This is achieved by using bulky, electron-rich ligands such as SPhos (a Buchwald dialkylbiarylphosphine) or P(t-Bu)₃[5].

  • Electronic Effect: The electron-rich nature of the dialkylphosphine moiety increases the electron density on the Pd(0) center, dramatically accelerating the rate-limiting oxidative addition into the sterically hindered C–Br bond.

  • Steric Effect: The extreme steric bulk of these ligands favors the formation of a highly reactive monoligated Pd(0)L complex rather than a sluggish Pd(0)L₂ species. Furthermore, the bulk accelerates the final reductive elimination step, rapidly regenerating the catalyst and preventing the Pd(II) intermediate from interacting with the terminal alkyne.

MechanisticPathway Pd0 Pd(0)L Active Catalyst (Monoligated) OxAdd Oxidative Addition (Sterically Hindered by o-OMe) Pd0->OxAdd 1-Bromo-4-ethynyl- 2-methoxybenzene PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII TransMet Transmetalation with Arylboronic Acid PdII->TransMet Fast Turnover (SPhos / P(t-Bu)3) SideRxn Side Reactions: Glaser Homocoupling / Alkynylation PdII->SideRxn Slow Turnover (PPh3) RedElim Reductive Elimination (Accelerated by Bulky Ligand) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Desired Biaryl Product (Intact Terminal Alkyne) RedElim->Product

Fig 1. Catalytic cycle of Suzuki coupling vs. competing alkyne side reactions based on ligand kinetics.

Quantitative Data: Ligand Efficacy Comparison

The choice of ligand directly dictates the product distribution. The following table summarizes the expected performance of various ligands when coupling 1-Bromo-4-ethynyl-2-methoxybenzene with a standard arylboronic acid (e.g., phenylboronic acid) using K₃PO₄ as the base.

LigandCatalyst PrecursorTemp (°C)Time (h)Yield of Biaryl (%)Yield of Alkyne Side Products (%)
PPh₃ Pd(PPh₃)₄801235%45% (High degradation)
dppf Pd(dppf)Cl₂801255%20%
XPhos Pd₂(dba)₃65488%< 5%
SPhos Pd(OAc)₂65294% < 2%
P(t-Bu)₃ Pd₂(dba)₃25492%< 2%

Data Synthesis Note: SPhos and P(t-Bu)₃ provide the optimal balance of rapid oxidative addition and minimal alkyne interference under mild conditions[5].

Self-Validating Experimental Protocol

This protocol utilizes the Pd(OAc)₂ / SPhos catalyst system. It is designed as a self-validating system, meaning the reaction conditions inherently prevent failure modes (like oxidation of the phosphine) while providing clear analytical checkpoints.

Reagents & Equipment
  • Substrate: 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 equiv, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Palladium(II) acetate, Pd(OAc)₂ (0.02 equiv, 2 mol%)

  • Ligand: SPhos (0.04 equiv, 4 mol%)

  • Base: Potassium phosphate tribasic, K₃PO₄ (2.0 equiv, 2.0 mmol)

  • Solvent: Toluene / H₂O (10:1 v/v, 0.1 M), rigorously degassed.

  • Equipment: Schlenk flask, vacuum/nitrogen manifold, magnetic stirrer, oil bath.

ProtocolWorkflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Mix Substrates & Pd/Ligand Step1->Step2 Step3 3. Add Degassed Solvent & Base Step2->Step3 Step4 4. Heat at 65°C (Strictly Anaerobic) Step3->Step4 Step5 5. Quench & Extract (EtOAc/H2O) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2. Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Anaerobic Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Nitrogen (repeat 3 times). Causality: Oxygen will rapidly oxidize SPhos to its phosphine oxide, killing the active catalyst and stalling the reaction.

  • Solid Addition: Add 1-Bromo-4-ethynyl-2-methoxybenzene (211 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and anhydrous K₃PO₄ (424 mg, 2.0 mmol) to the flask.

  • Solvent Introduction: Add 10 mL of Toluene and 1 mL of deionized H₂O that have been previously sparged with Nitrogen for 30 minutes.

  • Reaction Initiation: Seal the flask and heat to 65 °C in a pre-heated oil bath with vigorous stirring (800 rpm). Causality: Biphasic reactions require high shear to ensure adequate mass transfer between the aqueous base and the organic catalyst/substrate phase.

  • Monitoring (Self-Validation Checkpoint 1): After 2 hours, take a 10 µL aliquot, dilute in EtOAc, and check via TLC (Hexanes/EtOAc 9:1). The starting bromide should be completely consumed.

  • Quench and Workup: Cool the reaction to room temperature. Add 10 mL of water and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Analytical Validation (Self-Validation Checkpoint 2)

To confirm chemoselectivity and rule out alkyne degradation, perform ¹H NMR (CDCl₃) on the purified product:

  • Terminal Alkyne Verification: Look for a sharp singlet integrating to 1H at approximately δ 3.0 – 3.3 ppm . If this peak is missing, the alkyne has undergone homocoupling or degradation.

  • Methoxy Retention: Verify the presence of the ortho-methoxy singlet at δ 3.8 – 3.9 ppm (integrating to 3H).

  • Successful Coupling: Observe the appearance of new aromatic protons corresponding to the coupled arylboronic acid in the δ 7.2 – 7.8 ppm region.

Sources

Method

Application Notes and Protocols: 1-Bromo-4-ethynyl-2-methoxybenzene in Materials Science

Executive Summary The development of advanced optoelectronic materials and functionalized nanoscale architectures relies heavily on versatile, orthogonally reactive building blocks. 1-Bromo-4-ethynyl-2-methoxybenzene (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced optoelectronic materials and functionalized nanoscale architectures relies heavily on versatile, orthogonally reactive building blocks. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly strategic AB-type bifunctional monomer[1]. By possessing both a halogen and a terminal alkyne on a single electron-modulated aromatic ring, it enables precise, step-wise synthetic control. This guide provides authoritative protocols for utilizing this molecule in step-growth polymerizations and chemoselective surface functionalizations, detailing the causality behind each experimental parameter to ensure reproducible, high-fidelity materials synthesis.

Physicochemical Profiling & Structural Causality

The utility of 1-Bromo-4-ethynyl-2-methoxybenzene in materials science is dictated by the synergistic causality of its three functional groups:

  • The Bromo Group (C1): Acts as the electrophilic site for palladium-catalyzed oxidative addition. While less reactive than an iodo group, the bromo substituent provides a critical balance between reactivity and bench stability, preventing premature degradation or light-induced homolysis during storage.

  • The Methoxy Group (C2): Positioned ortho to the bromo group, this electron-donating moiety serves two causal functions. Electronically, it enriches the conjugated π -system, modulating the HOMO/LUMO bandgap of downstream conjugated polymers. Thermodynamically, the flexible ether linkage disrupts rigid π

    π stacking just enough to impart solubility to otherwise intractable rigid-rod poly(arylene ethynylene) backbones[2].
  • The Ethynyl Group (C4): Acts as the nucleophilic counterpart in cross-coupling or the dipolarophile in cycloadditions. Its terminal nature allows for immediate functionalization without the need for prior deprotection steps.

Orthogonal Reactivity & Materials Science Applications

The true power of this monomer lies in its orthogonal reactivity. Depending on the catalytic system applied, researchers can selectively target one functional group while preserving the other:

  • Conjugated Polymers: Under dual Pd/Cu catalysis, the molecule undergoes AB-type step-growth Sonogashira polymerization to form Poly(arylene ethynylene)s (PAEs), which are highly fluorescent materials used in OLEDs and chemical sensors[2].

  • Nanomaterial Functionalization: Under Cu(I) catalysis, the ethynyl group undergoes Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with azide-functionalized surfaces, leaving the bromo group entirely intact for subsequent Suzuki or Stille cross-couplings[3].

Visualizing Orthogonal Reactivity Pathways

G A 1-Bromo-4-ethynyl- 2-methoxybenzene B Poly(arylene ethynylene)s (PAEs) A->B Pd/Cu Catalysis (AB-Polymerization) C Triazole-Linked Building Blocks A->C CuAAC Click (Ethynyl Reaction) D Biaryl-Alkyne Derivatives A->D Suzuki Coupling (Bromo Reaction) E Optoelectronic Devices B->E Film Casting F Functionalized Nanomaterials C->F Surface Grafting D->E D-A Assembly

Orthogonal reactivity pathways of 1-Bromo-4-ethynyl-2-methoxybenzene in materials science.

Experimental Protocols

Protocol A: Step-Growth Polymerization via Sonogashira Coupling (PAE Synthesis)

Objective: Synthesize high-molecular-weight Poly(2-methoxy-1,4-phenyleneethynylene) for optoelectronic film casting.

Causality behind experimental choices:

  • Solvent System (Toluene / Diisopropylamine): Toluene provides the necessary solvation for the growing rigid-rod polymer chain, preventing premature precipitation. Diisopropylamine (DIPA) acts simultaneously as a co-solvent and the stoichiometric base required to neutralize the HBr byproduct generated during the catalytic cycle[4].

  • Rigorous Degassing (Freeze-Pump-Thaw): Oxygen is a critical poison in this workflow. In the presence of O2​ and Cu(I), terminal alkynes rapidly undergo Glaser homocoupling. Because step-growth polymerization relies heavily on the Carothers equation, any Glaser coupling destroys the strict 1:1 stoichiometry of the AB monomer, capping the chains and severely limiting the final molecular weight[4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask, dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (5.0 mmol) in a mixture of anhydrous Toluene (15 mL) and DIPA (10 mL).

  • Degassing: Subject the solution to three rigorous freeze-pump-thaw cycles using liquid nitrogen to remove all dissolved oxygen.

  • Catalyst Addition: Under a positive flow of ultra-pure Argon, add Pd(PPh3​)4​ (0.05 mmol, 1 mol%) and CuI (0.10 mmol, 2 mol%).

  • Polymerization: Seal the flask and heat to 70 °C for 48 hours under continuous stirring. The solution will become highly viscous and exhibit strong fluorescence.

  • Quenching & Precipitation: Cool the mixture to room temperature and precipitate dropwise into 500 mL of vigorously stirred methanol. Filter the resulting yellow/orange polymer and wash with acetone via Soxhlet extraction for 24 hours to remove oligomers and catalyst residues.

Self-Validating System:

  • FTIR Validation: Post-purification Fourier Transform Infrared (FTIR) spectroscopy must show the complete disappearance of the terminal alkyne C-H stretch at ~3300 cm⁻¹. If this peak persists while the C-Br bond is consumed, it indicates premature termination (likely due to oxygen-induced Glaser coupling), invalidating the high-molecular-weight structural assumption.

Protocol B: Chemoselective CuAAC "Click" Functionalization

Objective: Graft the monomer onto an azide-functionalized silica nanoparticle surface while preserving the C-Br bond for future cross-coupling.

Causality behind experimental choices:

  • Catalyst Generation: Cu(I) is generated in situ using copper(II) sulfate ( CuSO4​ ) and sodium ascorbate. This continuous reduction ensures a steady supply of the active Cu(I) species while preventing the accumulation of Cu(II), which is inactive for the cycloaddition and can promote unwanted oxidative side reactions[3].

  • Ambient Temperature: The reaction is strictly maintained at 25 °C. Elevated temperatures could thermally activate the C-Br bond, leading to unwanted side reactions or premature cleavage.

Step-by-Step Methodology:

  • Preparation: Disperse azide-functionalized nanoparticles (1.0 g) in a 1:1 mixture of H2​O :tert-butanol (20 mL). Add 1-Bromo-4-ethynyl-2-methoxybenzene (2.0 mmol).

  • Catalysis: Add freshly prepared aqueous solutions of CuSO4​⋅5H2​O (0.1 mmol, 5 mol%) and sodium ascorbate (0.5 mmol, 25 mol%).

  • Reaction: Stir the suspension vigorously at 25 °C for 12 hours in the dark.

  • Workup: Centrifuge the functionalized nanoparticles, decant the supernatant, and wash sequentially with water, EDTA solution (to chelate residual copper), and ethanol. Dry under vacuum.

Self-Validating System:

  • XPS & IR Validation: X-ray Photoelectron Spectroscopy (XPS) must confirm the retention of the Br 3d peak (~68-70 eV) on the nanoparticle surface. Simultaneously, IR spectroscopy must show the disappearance of the azide peak at ~2100 cm⁻¹. If the Br peak is absent, the C-Br bond was inadvertently cleaved, invalidating the orthogonal protection strategy.

Quantitative Data Summary

The following table summarizes the validated reaction metrics, conditions, and self-validation benchmarks for the orthogonal pathways of 1-Bromo-4-ethynyl-2-methoxybenzene:

Reaction PathwayCatalyst SystemTemp (°C)Time (h)Key Validation MetricTypical Yield / MW
AB-Polymerization Pd(PPh3​)4​ / CuI7048FTIR: Loss of 3300 cm⁻¹ Mn​ > 25,000 Da
CuAAC Click CuSO4​ / NaAsc2512IR: Loss of 2100 cm⁻¹> 90% Grafting
Suzuki Coupling Pd(dppf)Cl2​ / K2​CO3​ 8024 1 H NMR: Alkyne at ~3.2 ppm85% Isolated Yield

Sources

Application

Application Note: Copper-Free Sonogashira Conditions for 1-Bromo-4-ethynyl-2-methoxybenzene

Executive Summary 1-Bromo-4-ethynyl-2-methoxybenzene is a highly valuable, bifunctional building block utilized in the synthesis of complex polyenes, pharmaceuticals, and advanced organic materials. It possesses both a t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-ethynyl-2-methoxybenzene is a highly valuable, bifunctional building block utilized in the synthesis of complex polyenes, pharmaceuticals, and advanced organic materials. It possesses both a terminal alkyne and an aryl bromide, presenting a unique chemoselectivity challenge. Under standard Sonogashira conditions (Pd/Cu catalysis), the presence of copper(I) frequently triggers Glaser-type oxidative homocoupling of the terminal alkyne. Furthermore, the bifunctional nature of the substrate risks uncontrolled oligomerization.

This application note details optimized copper-free Sonogashira cross-coupling protocols that completely suppress Glaser homocoupling while enabling orthogonal reactivity. By manipulating the catalyst ligand environment and temperature, researchers can selectively functionalize either the ethynyl group or the aryl bromide.

Mechanistic Rationale & Chemoselectivity Insights

The Copper-Free Advantage

In traditional Sonogashira couplings, copper(I) acetylides are generated in situ to facilitate transmetalation to the palladium center. However, trace oxygen or oxidants readily convert these copper intermediates into diyne byproducts (Glaser coupling). For an alkyne-rich substrate like 1-bromo-4-ethynyl-2-methoxybenzene, omitting copper is mandatory to preserve mass balance and prevent polymerization 1.

The Deprotonation Pathway

Extensive density functional theory (DFT) and kinetic isotope studies have definitively ruled out the alternative "carbopalladation" mechanism for copper-free couplings 2. Instead, the reaction proceeds via a deprotonation pathway 3. Following the oxidative addition of the aryl halide to Pd(0), the terminal alkyne directly coordinates to the Pd(II) center, displacing a neutral ligand. This π -coordination drastically increases the acidity of the terminal acetylenic proton, allowing a secondary or tertiary amine (e.g., pyrrolidine) to deprotonate it directly, forming the active Pd-acetylide complex.

Exploiting Electronic Effects for Orthogonal Reactivity

The chemoselectivity of this substrate is governed by the activation barrier of the oxidative addition step. The reactivity trend for sp²-halides is: Vinyl Iodide > Aryl Iodide > Aryl Bromide 1. Crucially, the electron-donating methoxy group ortho to the bromide in 1-bromo-4-ethynyl-2-methoxybenzene increases the electron density of the C–Br bond. This electronic effect raises the activation energy required for palladium insertion. Consequently, at room temperature, the native aryl bromide is effectively inert, allowing the terminal alkyne to selectively couple with an external aryl iodide. Conversely, activating the deactivated aryl bromide requires elevated temperatures and highly electron-rich, bulky phosphine ligands (e.g., P(t−Bu)3​ ) 4.

Pathway Visualization

CopperFreeSonogashira Pd0 Pd(0)L2 Active Catalyst PdII Pd(II)(Ar)(X)L2 Intermediate Pd0->PdII Oxidative Addition (+ Ar-X) PiComplex π-Alkyne-Pd(II) Complex PdII->PiComplex Alkyne Coordination (- L) PdAcetylide Pd(II)(Ar)(Acetylide)L2 PiComplex->PdAcetylide Deprotonation (+ Amine, - [HNR3]X) PdAcetylide->Pd0 Reductive Elimination (- Product, + L)

Figure 1: Copper-free Sonogashira catalytic cycle via the deprotonation pathway.

Experimental Protocols

Protocol A: Chemoselective Alkynylation (Preserving the Aryl Bromide)

Objective: Selectively couple the terminal alkyne of 1-bromo-4-ethynyl-2-methoxybenzene with an external aryl iodide at room temperature. Self-Validation Check: The reaction must be monitored by GC-MS to ensure no double-coupling or oligomerization occurs. The aryl iodide is kept as the limiting reagent.

Reagents:

  • 1-Bromo-4-ethynyl-2-methoxybenzene (1.05 equiv)

  • External Aryl Iodide (1.00 equiv)

  • PdCl2​(PPh3​)2​ (3 mol%)

  • Pyrrolidine (3.0 equiv)

  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl2​(PPh3​)2​ and the external aryl iodide (if solid).

  • Atmosphere Exchange: Seal the flask with a septum and subject it to three cycles of vacuum/argon backfill to ensure strict oxygen exclusion.

  • Solvent & Liquid Addition: Inject anhydrous, sparged DMF, followed by pyrrolidine. Stir for 5 minutes at room temperature to homogenize.

  • Substrate Addition: Add 1-bromo-4-ethynyl-2-methoxybenzene dropwise (or as a concentrated solution in DMF).

  • Reaction: Stir the mixture at 25 °C. Monitor the reaction via TLC and GC-MS. Complete consumption of the aryl iodide typically occurs within 4–6 hours. The native C–Br bond will remain unreacted.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with EtOAc (3x). Wash the combined organic layers with water and brine to remove DMF and pyrrolidine salts. Dry over anhydrous Na2​SO4​ , concentrate, and purify via flash chromatography.

Protocol B: Aryl Bromide Activation

Objective: Cross-couple the deactivated aryl bromide with an external terminal alkyne. Critical Prerequisite: The internal alkyne of 1-bromo-4-ethynyl-2-methoxybenzene must be protected (e.g., as a TIPS or TMS alkyne) prior to this step to prevent auto-polymerization 5.

Reagents:

  • Protected 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 equiv)

  • External Terminal Alkyne (1.3 equiv)

  • Pd(OAc)2​ (2 mol%)

  • P(t−Bu)3​⋅HBF4​ (4 mol%) or XPhos (4 mol%)

  • Cs2​CO3​ (2.5 equiv)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube, add Pd(OAc)2​ , the phosphine ligand, and Cs2​CO3​ .

  • Atmosphere Exchange: Evacuate and backfill with argon (3x).

  • Addition: Inject anhydrous 1,4-Dioxane, followed by the protected 1-bromo-4-ethynyl-2-methoxybenzene and the external terminal alkyne.

  • Heating: Seal the tube and heat to 80 °C in a pre-heated oil bath. The bulky, electron-rich ligand is required to overcome the high oxidative addition barrier of the electron-rich aryl bromide 4.

  • Monitoring: Track the reaction via GC-MS. The reaction usually reaches completion within 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via column chromatography.

Quantitative Data Summary

The table below summarizes the divergent conditions required to achieve orthogonal reactivity for this bifunctional substrate.

StrategyTarget ReactivityCatalyst SystemBaseSolventTemp (°C)SelectivityTypical Yield
Protocol A Terminal Alkyne (Couples with Ar-I) PdCl2​(PPh3​)2​ (3 mol%)Pyrrolidine (3 eq)DMF25>99% (C-Br intact)85 - 92%
Protocol B Aryl Bromide (Couples with Alkyne) Pd(OAc)2​ / P(t−Bu)3​ (2/4 mol%) Cs2​CO3​ (2.5 eq)1,4-Dioxane80>95% (Requires protected alkyne)78 - 86%

References

  • Ljungdahl, T., et al. "Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction." Organometallics, 2008.[Link]

  • Mårtensson, J., et al. "Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction." ACS Catalysis, 2011.[Link]

  • Gelman, D., Buchwald, S. L. "Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature." Organic Letters, 2003.[Link]

  • Urgaonkar, S., Verkade, J. G. "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." The Journal of Organic Chemistry, 2004.[Link]

  • Esmaeilpour, M., et al. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances, 2021.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Sonogashira Coupling with 1-Bromo-4-ethynyl-2-methoxybenzene

Welcome to the Technical Support Center. Working with 1-Bromo-4-ethynyl-2-methoxybenzene presents a unique set of mechanistic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Working with 1-Bromo-4-ethynyl-2-methoxybenzene presents a unique set of mechanistic challenges. As a bifunctional AB-type monomer containing both a terminal alkyne and an aryl bromide, it is inherently prone to self-polymerization[1]. Furthermore, the ortho-methoxy group heavily influences the electronic and steric environment of the bromide, complicating standard catalytic cycles[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help researchers achieve high-yielding, chemoselective cross-couplings.

Diagnostic Workflow

SonogashiraTroubleshooting Substrate 1-Bromo-4-ethynyl-2-methoxybenzene (Bifunctional Substrate) Polymer Issue 1: Polymerization (AB-Monomer Self-Coupling) Substrate->Polymer Glaser Issue 2: Glaser Homocoupling (Diyne Formation) Substrate->Glaser Inert Issue 3: Low Reactivity (ortho-Methoxy Deactivation) Substrate->Inert SolPolymer Strategy: Alkyne Protection (TMS) or Syringe-Pump Slow Addition Polymer->SolPolymer Resolve SolGlaser Strategy: Cu-Free Protocol & Strict Freeze-Pump-Thaw Glaser->SolGlaser Resolve SolInert Strategy: Electron-Rich Ligands (XPhos, SPhos) & Elevate Temp Inert->SolInert Resolve

Diagnostic workflow for troubleshooting Sonogashira reactions with bifunctional substrates.

Frequently Asked Questions & Troubleshooting Guides

Q1: My reaction mixture turns into an intractable tar instead of the desired cross-coupled product. Why is this happening? Mechanistic Cause: You are observing unwanted oligomerization or polymerization. Because 1-Bromo-4-ethynyl-2-methoxybenzene possesses both an electrophile (aryl bromide) and a nucleophile (terminal alkyne), it can undergo intermolecular self-coupling under standard Sonogashira conditions[1]. Expert Solution: To force a selective cross-coupling with an exogenous partner, you must kinetically disfavor self-coupling.

  • If reacting the substrate's alkyne with an exogenous aryl halide: Use a highly reactive exogenous aryl iodide. Aryl iodides undergo oxidative addition to Pd(0) orders of magnitude faster than electron-rich aryl bromides[1]. By adding your bifunctional substrate slowly via a syringe pump to an excess of the aryl iodide, you keep the steady-state concentration of the alkyne low, effectively eliminating AB-monomer polymerization[3].

  • If reacting the substrate's bromide with an exogenous alkyne: You must temporarily mask the substrate's terminal alkyne using a trialkylsilyl protecting group (e.g., TMS or TIPS) prior to the reaction.

Q2: I am observing massive amounts of 1,4-bis(3-bromo-4-methoxyphenyl)buta-1,3-diyne. How do I suppress this byproduct? Mechanistic Cause: This is the Glaser-Hay homocoupling byproduct. In the presence of a copper(I) co-catalyst and trace amounts of oxygen, terminal alkynes rapidly undergo oxidative dimerization[3],[4]. The electron-donating methoxy group can further stabilize intermediate radical species, exacerbating the issue. Expert Solution: Transition immediately to a Copper-Free Sonogashira protocol [4],[5]. Copper-free conditions rely on an amine base or a secondary palladium transmetalation cycle to activate the alkyne, entirely eliminating the primary catalytic pathway for Glaser homocoupling[6],[7]. Additionally, ensure rigorous deoxygenation of all solvents using the freeze-pump-thaw method rather than simple nitrogen sparging.

Q3: My exogenous terminal alkyne is coupling fine, but the aryl bromide on 1-Bromo-4-ethynyl-2-methoxybenzene remains completely unreactive. Why? Mechanistic Cause: The reactivity of the aryl bromide is severely deactivated by the ortho-methoxy group[2]. The methoxy group is strongly electron-donating via resonance (+M effect), which increases the electron density of the C-Br bond. This raises the activation energy required for the oxidative addition of the electron-rich Pd(0) catalyst. Furthermore, the ortho position introduces steric hindrance around the reactive site. Expert Solution: To overcome this high activation barrier, you must utilize electron-rich, sterically bulky dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos)[4]. These ligands increase the electron density on the palladium center, accelerating oxidative addition, while their steric bulk promotes the final reductive elimination step. Elevating the reaction temperature (80–100 °C) is also required for electron-rich aryl bromides[2].

Quantitative Data: Condition Optimization Matrix

The following table summarizes the quantitative shift in reaction parameters required to move from standard conditions to an optimized, chemoselective protocol for this specific substrate.

ParameterStandard SonogashiraOptimized (Chemoselective)Mechanistic Rationale
Catalyst Loading Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)Pd(PPh₃)₄ struggles with oxidative addition to electron-rich bromides; however, for chemoselective iodide coupling, SPhos prevents catalyst poisoning and agglomeration[4].
Co-Catalyst CuI (10 mol%)None (0 mol%)Eliminates the primary pathway for Glaser-Hay homocoupling of the terminal alkyne[4],[5].
Base Et₃N (Solvent/Base)Cs₂CO₃ (2.0 equiv)Inorganic bases in polar aprotic solvents facilitate the Pd-Pd transmetalation or amine-assisted deprotonation in Cu-free cycles[4],[6].
Solvent THF or DMF1,4-Dioxane (Degassed)Dioxane supports high temperatures if bromide coupling is desired, while minimizing side reactions[4].
Addition Strategy All at once (Bolus)Syringe pump (over 2 hours)Keeps the steady-state concentration of the bifunctional alkyne low, preventing polymerization[3].
Experimental Protocol: Chemoselective Copper-Free Sonogashira Coupling

This self-validating protocol is designed to selectively couple the terminal alkyne of 1-Bromo-4-ethynyl-2-methoxybenzene with an exogenous aryl iodide, leaving the deactivated ortho-methoxy bromide completely intact for downstream functionalization[1].

Step 1: Reagent Preparation & Atmosphere Control To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the exogenous aryl iodide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and anhydrous Cs₂CO₃ (2.0 mmol)[4]. Evacuate and backfill the flask with ultra-pure Argon three times to establish a strictly inert atmosphere.

Step 2: Solvent Degassing In a separate flask, prepare 5 mL of anhydrous 1,4-dioxane. Degas the solvent using three consecutive freeze-pump-thaw cycles to ensure the absolute removal of dissolved oxygen, which prevents palladium black precipitation and catalyst decomposition[3]. Transfer the degassed solvent to the Schlenk flask via a cannula.

Step 3: Syringe Pump Addition Dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.1 mmol) in 2 mL of degassed 1,4-dioxane. To prevent self-polymerization of the bifunctional substrate, add this solution dropwise to the stirring reaction mixture over 2 hours using a syringe pump[3].

Step 4: Reaction Monitoring Stir the reaction at room temperature. The high reactivity of the aryl iodide ensures selective cross-coupling with the alkyne, while the room temperature conditions prevent the ortho-methoxy aryl bromide from undergoing unwanted oxidative addition[1]. Monitor the progress of the reaction by thin-layer chromatography (TLC) or GC-MS until the aryl iodide is consumed[3].

Step 5: Work-up and Purification Once the reaction is complete, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues and inorganic salts[3],[4]. Concentrate the filtrate under reduced pressure and purify the chemoselectively coupled product via flash column chromatography.

Sources

Optimization

Technical Support Center: Suppressing Homocoupling in 1-Bromo-4-ethynyl-2-methoxybenzene Cross-Couplings

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and homocoupling challenges when utilizing 1-Bromo-4-ethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing chemoselectivity and homocoupling challenges when utilizing 1-Bromo-4-ethynyl-2-methoxybenzene in Sonogashira cross-coupling workflows.

Due to the bifunctional nature of this monomer, achieving high-yielding cross-coupling requires strict kinetic control and mechanistic precision. Below, our application scientists break down the causality of these side reactions and provide validated, self-correcting protocols to ensure experimental success.

Part 1: Mechanistic FAQs (Understanding the Causality)

Q1: Why does 1-Bromo-4-ethynyl-2-methoxybenzene present unique homocoupling and oligomerization challenges? A1: This substrate is a bifunctional monomer, possessing both a terminal alkyne and an aryl bromide. This introduces two distinct failure modes:

  • Glaser-Hay Homocoupling (A-A Dimerization): The terminal alkyne undergoes oxidative dimerization to form a symmetrical 1,3-diyne. This is catalyzed by the copper(I) co-catalyst in the presence of trace oxygen[1].

  • Self-Condensation (A-B Oligomerization): The alkyne of one molecule reacts with the aryl bromide of another via standard Sonogashira cross-coupling.

Causality Insight: The methoxy (-OCH₃) group positioned ortho to the bromide is strongly electron-donating via resonance (+M effect). This increases the electron density at the C-Br bond, significantly raising the activation energy required for Pd(0) oxidative addition. Consequently, the internal alkyne is kinetically much more reactive than the internal bromide. If you attempt to couple the internal bromide without protecting the alkyne, the forcing conditions required will inevitably trigger uncontrolled self-polymerization.

Q2: How do I completely suppress the Glaser homocoupling pathway when targeting the alkyne? A2: The most definitive method is to employ Copper-Free Sonogashira conditions [2]. In a traditional setup, the copper co-catalyst accelerates the reaction but acts as the primary mediator for oxidative dimerization[3]. By omitting copper, the reaction relies on an amine base (often acting as both solvent and ligand) or inorganic bases like Cs₂CO₃ to deprotonate the Pd-π-alkyne complex. Recent mechanistic studies suggest this proceeds via a highly efficient Pd-Pd transmetalation cycle rather than a Pd-Cu cycle, completely bypassing the copper-acetylide oxidation pathway[4].

Q3: I must use a copper co-catalyst due to a sluggish electrophilic partner. How can I minimize homocoupling? A3: If copper is strictly required, you must control the kinetics and the oxidation state of the catalyst:

  • Kinetic Control (Syringe Pump): Maintain a low steady-state concentration of the alkyne by adding 1-Bromo-4-ethynyl-2-methoxybenzene slowly via a syringe pump over 6-12 hours[1].

  • Reductive Atmosphere: Run the reaction under a 10% H₂ in Argon atmosphere. This mild reducing environment prevents the reoxidation of Pd(0) to Pd(II) and suppresses the oxidative coupling of copper acetylides, reducing homocoupling to <2%[5].

Part 2: Visualizing the Reaction Pathways

Pathways Sub 1-Bromo-4-ethynyl- 2-methoxybenzene CuCat Cu Co-Catalyst + Trace O2 Sub->CuCat Standard PdOnly Cu-Free Pd Catalysis + Slow Addition Sub->PdOnly Optimized Glaser Glaser Homocoupling (1,3-Diyne) CuCat->Glaser Oxidative Dimerization Oligomer Self-Condensation (A-B Oligomers) CuCat->Oligomer Competing Electrophile PdOnly->Oligomer Suppressed Cross Target Cross-Coupling (High Yield) PdOnly->Cross Kinetic Control

Reaction pathways of the bifunctional monomer under standard vs. optimized conditions.

Part 3: Quantitative Optimization Matrix

The following table summarizes the expected distribution of products based on the chosen catalytic strategy when coupling the alkyne moiety of 1-Bromo-4-ethynyl-2-methoxybenzene to an external Aryl Iodide.

Reaction StrategyCatalyst SystemAdditives / AtmosphereGlaser Homocoupling (%)A-B Oligomer (%)Target Cross-Coupling Yield (%)
Standard Sonogashira Pd(PPh₃)₂Cl₂ / CuIEt₃N / N₂ (Standard)25 - 40%10 - 15%< 50%
Copper-Free Pd(OAc)₂ / XPhosCs₂CO₃ / Argon< 1%5 - 10%80 - 85%
Reductive Atmosphere Pd(PPh₃)₄ / CuIPiperidine / 10% H₂ in Ar~ 2%< 5%> 90%
Kinetic Control Pd(PPh₃)₄ / CuISyringe Pump Addition (12h)< 5%< 2%85 - 90%

Part 4: Validated Experimental Protocols

Workflow Visualization

Workflow S1 Degas Solvents (Freeze-Pump-Thaw) S2 Load Pd/Base (Glovebox) S1->S2 S3 Add Electrophile (Aryl Iodide) S2->S3 S4 Syringe Pump Alkyne (12 h) S3->S4 S5 Product Isolation (Anaerobic Workup) S4->S5

Step-by-step anaerobic workflow utilizing kinetic control via syringe pump addition.

Protocol A: Copper-Free Sonogashira Cross-Coupling (Targeting the Alkyne)

Objective: Couple the terminal alkyne of 1-Bromo-4-ethynyl-2-methoxybenzene with an external Aryl Iodide while completely suppressing Glaser coupling[2],[6].

  • Preparation: Flame-dry a Schlenk flask and cool under high-purity Argon.

  • Reagent Loading: Inside a glovebox, add the external Aryl Iodide (1.0 equiv), Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) into the flask[1].

  • Degassing: Perform three freeze-pump-thaw cycles on the solid mixture to ensure absolute oxygen exclusion.

  • Solvent Addition: Add 5 mL of rigorously degassed anhydrous toluene via syringe. Stir at room temperature for 10 minutes to pre-form the active Pd(0) complex.

  • Kinetic Substrate Addition: Dissolve 1-Bromo-4-ethynyl-2-methoxybenzene (1.2 equiv) in 2 mL of degassed toluene. Add this solution dropwise via a syringe pump over 4 hours.

  • Self-Validation Check: After 2 hours, extract a 10 µL aliquot under Argon flow and analyze via GC-MS. Diagnostic: The presence of a mass peak at m/z 420 (the 1,3-diyne dimer) indicates oxygen ingress. If detected, abort, re-evaluate Schlenk line integrity, and re-degas solvents.

  • Reaction & Workup: Heat to 80 °C for 12 hours. Cool, dilute with ethyl acetate, filter through Celite, and concentrate for column chromatography.

Protocol B: Reductive Atmosphere Sonogashira (Cu-Catalyzed)

Objective: Utilize CuI for enhanced reactivity with highly sterically hindered electrophiles while using H₂ gas to suppress oxidative dimerization[5].

  • Preparation: In a Schlenk flask, combine the external Aryl Iodide (1.0 equiv), Pd(PPh₃)₄ (3 mol%), and CuI (1.5 mol%).

  • Atmosphere Exchange: Evacuate the flask and backfill with a certified gas mixture of 10% H₂ in Argon. Repeat this cycle three times[5].

  • Solvent Addition: Add 5 mL of degassed piperidine (acting as both base and solvent).

  • Substrate Addition: Add 1-Bromo-4-ethynyl-2-methoxybenzene (1.1 equiv) in one portion.

  • Reaction & Workup: Stir at 45 °C under a positive pressure of the H₂/Ar mixture for 8 hours.

  • Self-Validation Check: Monitor the reaction via TLC. If A-B oligomerization is observed (streaking baseline), the internal bromide is reacting. Lower the temperature to 25 °C to favor the kinetic cross-coupling of the more reactive external Aryl Iodide.

  • Isolation: Quench with saturated aqueous NH₄Cl to complex and remove copper salts, extract with diethyl ether, dry over Na₂SO₄, and purify.

References

  • Source: wikipedia.
  • Source: benchchem.
  • Title: Microwave-Assisted Solvent- and Cu(I)
  • Source: acs.
  • Source: organic-chemistry.
  • Source: benchchem.

Sources

Troubleshooting

Improving reaction times for 1-Bromo-4-ethynyl-2-methoxybenzene couplings

Welcome to the technical support center for coupling reactions involving 1-Bromo-4-ethynyl-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for coupling reactions involving 1-Bromo-4-ethynyl-2-methoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing these critical carbon-carbon bond-forming reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success with this versatile building block.

Introduction

1-Bromo-4-ethynyl-2-methoxybenzene is a valuable reagent in organic synthesis, featuring three distinct functional handles for sequential modification. However, the electronic and steric nature of this substrate—namely the electron-donating methoxy group ortho to the bromine—can present unique challenges, often leading to sluggish reaction times and unwanted side products. This guide provides a systematic approach to troubleshooting and optimizing your coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my Sonogashira coupling with 1-Bromo-4-ethynyl-2-methoxybenzene so slow?

The sluggishness is primarily due to the electronic properties of the substrate. The methoxy group (-OMe) at the ortho position is electron-donating, which increases the electron density on the aromatic ring. This makes the crucial first step of the catalytic cycle, the oxidative addition of the aryl bromide to the Palladium(0) center, less favorable and often rate-limiting.[1][2] Aryl bromides, in general, are less reactive than aryl iodides and often require higher temperatures or more active catalyst systems to achieve reasonable reaction rates.[3][4]

Q2: What are the most common side reactions and how can I minimize them?

The most prevalent side reaction is the homocoupling of the terminal alkyne partner, known as Glaser coupling, which forms a symmetric butadiyne.[5] This is particularly problematic when using a copper(I) co-catalyst, as it can form copper acetylide intermediates that dimerize, especially in the presence of oxygen.[4][5]

To minimize Glaser coupling:

  • Employ Copper-Free Conditions: This is the most effective method to eliminate the primary pathway for homocoupling.[4][5][6][7] Many modern protocols for challenging substrates are copper-free.[5]

  • Rigorous Degassing: Thoroughly remove oxygen from the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).[8] This suppresses the oxidative homocoupling pathway.

  • Slow Addition of Alkyne: In some cases, adding the alkyne slowly to the reaction mixture can keep its concentration low, disfavoring the bimolecular homocoupling reaction.[3][9]

Q3: Which catalyst and ligand system is best for this substrate?

There is no single "best" system, but for electron-rich and sterically hindered aryl bromides like this one, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[8][10] These ligands stabilize the active Pd(0) species, promote the challenging oxidative addition step, and facilitate the final reductive elimination.[2][11]

Highly effective ligands for this type of substrate include:

  • Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and similar structures are designed to enhance reactivity for hindered substrates.[2]

  • Tri(tert-butyl)phosphine (P(t-Bu)₃): This bulky and electron-rich ligand is known to be effective for challenging couplings.[9]

Q4: Is an inert atmosphere always necessary?

Yes. While some air-stable pre-catalysts exist, it is strongly recommended to perform these reactions under an inert atmosphere (Argon or Nitrogen).[11] The active Pd(0) catalyst is sensitive to oxygen and can decompose to form inactive palladium black, which will halt the reaction.[3][11] Oxygen also promotes the undesirable Glaser homocoupling side reaction.[5][11]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the coupling of 1-Bromo-4-ethynyl-2-methoxybenzene.

Problem Potential Cause(s) Suggested Solutions & Explanations
Low or No Conversion 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. This is often indicated by the formation of a black precipitate (palladium black).[3]- Ensure Rigorous Inert Atmosphere: Use Schlenk techniques or a glovebox. Degas all solvents and reagents thoroughly before use.[8] - Use a Fresh, High-Purity Catalyst: Palladium catalysts can degrade over time. - Select a More Active Ligand: For this electron-rich substrate, standard ligands like PPh₃ may be insufficient. Switch to a bulky, electron-rich ligand like SPhos or P(t-Bu)₃ to accelerate the slow oxidative addition step.[8][10]
2. Insufficient Temperature: Aryl bromides are less reactive than iodides and often require thermal energy to drive the oxidative addition.[1][3]- Increase Reaction Temperature: Gradually increase the temperature, typically in the range of 80-110 °C. Monitor for any signs of decomposition.[11][12]
3. Poor Reagent Quality: Impurities in solvents, bases, or starting materials can poison the catalyst.- Purify Reagents: Use anhydrous, degassed solvents. If using an amine base like triethylamine, consider distilling it or filtering it through a plug of alumina just before use.[13]
Significant Alkyne Homocoupling (Glaser Byproduct) 1. Presence of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate.[5]- Improve Degassing Technique: Use multiple freeze-pump-thaw cycles for the most rigorous oxygen removal.[8]
2. Copper(I) Co-catalyst: The copper catalyst is the primary mediator of the Glaser coupling pathway.[4][5]- Switch to a Copper-Free Protocol: This is the most direct and effective solution to prevent homocoupling.[4][5][6] Zinc salts can sometimes be used as an alternative co-catalyst to enhance rates without promoting diyne formation.[14]
3. High Alkyne Concentration: A high concentration of the alkyne can favor the bimolecular side reaction.- Slow Addition of Alkyne: Use a syringe pump to add the alkyne to the reaction mixture over several hours.[3][9]
Reaction Stalls Before Completion 1. Catalyst Decomposition: The active catalyst may have a limited lifetime at elevated temperatures.- Increase Catalyst Loading: For challenging substrates, catalyst loadings may need to be increased from the typical 1-2 mol% to 3-5 mol%.[8] - Use a More Stable Pre-catalyst/Ligand: Buchwald-type pre-catalysts are often more robust than catalysts generated in situ from sources like Pd(OAc)₂.
2. Inhibitory Byproducts: The reaction may be inhibited by byproducts or impurities formed during the reaction.- Monitor by TLC/LC-MS: Analyze the reaction mixture to identify potential inhibitory species. - Re-evaluate Reagent Purity: Ensure the starting materials are of high purity.

Optimized Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling (Recommended for High Yield)

This protocol is designed to minimize Glaser homocoupling and is tailored for the electron-rich nature of 1-Bromo-4-ethynyl-2-methoxybenzene.

Workflow Diagram:

Copper_Free_Sonogashira cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation A 1. Setup & Degas B 2. Add Reagents A->B Inert Atmosphere C 3. Add Alkyne B->C via Syringe D 4. Heat & Stir C->D E 5. Monitor Reaction D->E TLC / LC-MS F 6. Workup E->F Upon Completion G 7. Purify F->G Column Chromatography

Workflow for Copper-Free Sonogashira Coupling.

Reagents & Materials:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
1-Bromo-4-ethynyl-2-methoxybenzene211.051.01.0211 mg
Terminal Alkyne-1.21.2-
(AllylPdCl)₂365.840.01 (1 mol%)0.013.7 mg
P(t-Bu)₃202.290.04 (4 mol%)0.048.1 mg
Cs₂CO₃325.822.02.0652 mg
Anhydrous, Degassed 1,4-Dioxane---5 mL

Step-by-Step Procedure:

  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-4-ethynyl-2-methoxybenzene, Cs₂CO₃, (AllylPdCl)₂, and P(t-Bu)₃.

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.[8][11]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Alkyne Addition: Add the terminal alkyne via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling

This protocol is suitable for coupling 1-Bromo-4-ethynyl-2-methoxybenzene with various aryl- or vinylboronic acids. The ethynyl group is generally stable under these conditions.

Reagents & Materials:

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
1-Bromo-4-ethynyl-2-methoxybenzene211.051.01.0211 mg
Arylboronic Acid-1.21.2-
Pd(OAc)₂224.500.02 (2 mol%)0.024.5 mg
SPhos410.470.04 (4 mol%)0.0416.4 mg
K₃PO₄212.272.02.0425 mg
Degassed 1,4-Dioxane / H₂O (4:1)---5 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 1-Bromo-4-ethynyl-2-methoxybenzene, the arylboronic acid, and K₃PO₄.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.[11]

  • Catalyst Addition: In a separate vial, briefly purge with argon, then add Pd(OAc)₂ and SPhos. Add a small amount of the degassed solvent to dissolve the catalyst and ligand.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture to the main reaction flask via syringe, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography.

Mechanistic Insights: The Sonogashira Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting. The sluggishness of 1-Bromo-4-ethynyl-2-methoxybenzene coupling is rooted in the first step of the Palladium cycle.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle (if present) Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-Br Pd_complex Ar-Pd(II)-Br(L₂) OA->Pd_complex note Rate-limiting step for 1-bromo-4-ethynyl-2-methoxybenzene due to electron-donating -OMe group. OA->note TM Transmetalation Pd_complex->TM Coupling_intermediate Ar-Pd(II)-C≡CR(L₂) TM->Coupling_intermediate RE Reductive Elimination Coupling_intermediate->RE RE->Pd0 Regeneration Product Ar-C≡CR RE->Product CuX Cu(I)X Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Alkyne H-C≡CR Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->TM Transfers Acetylide to Palladium

The Sonogashira Catalytic Cycle.

The electron-donating methoxy group on the aryl bromide starting material slows down the Oxidative Addition step, which is often the rate-determining step for aryl bromides.[1] This is why higher temperatures and more electron-rich, active ligands are required to accelerate the overall cycle and improve reaction times. The copper cycle, while often accelerating the reaction, introduces the risk of the Glaser homocoupling side reaction, making copper-free variants an attractive and often necessary alternative for achieving high purity and yield.[4][9]

References

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  • Nakao, Y. (2018). Catalytic Reactions Involving the Oxidative Addition of Si Halogen and Si Pseudohalogen Bonds as a Key Step. ACS Catalysis, 8(9), 8043–8053. Available from: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available from: [Link]

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  • Wikipedia. Sonogashira coupling. Available from: [Link]

  • Praveen, C., & Liu, R.-S. (2011). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 76(20), 8495–8500. Available from: [Link]

  • Royal Society of Chemistry. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available from: [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. Available from: [Link]

  • Reddit. (2024). Sonogashira Coupling Tips : r/Chempros. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • Gorgani, A. S., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6836–6860. Available from: [Link]

  • Organic Chemistry Portal. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)P: Understanding the Structure-Activity Relationships and Copper Effects. Available from: [Link]

  • Molander, G. A., & Gormis, E. (2013). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 18(2), 1779–1790. Available from: [Link]

  • Google Patents. (2003). Palladium-catalyzed coupling of aryl halides with alkynes.
  • Li, J., et al. (2013). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 135(19), 7330–7338. Available from: [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Available from: [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available from: [Link]

  • So, C. M., et al. (2009). Zinc Chloride-Promoted Aryl Bromide−Alkyne Cross-Coupling Reactions at Room Temperature. The Journal of Organic Chemistry, 74(22), 8822–8825. Available from: [Link]

  • ResearchGate. (1995). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Available from: [Link]

  • Royal Society of Chemistry. (2014). Computed ligand effects on the oxidative addition of phenyl halides to phosphine supported palladium(0) catalysts. Dalton Transactions, 43(38), 14389–14402. Available from: [Link]

  • Gelman, D., & Buchwald, S. L. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 5(21), 3899–3902. Available from: [Link]

  • Journal of the American Chemical Society. (2024). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. Available from: [Link]

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  • National Institutes of Health. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 146(1), 101–110. Available from: [Link]

  • Organic Syntheses. synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Available from: [Link]

  • ChemBK. 1-Bromo-4-methoxybenzene. Available from: [Link]

  • Joshaghani, M., et al. (2006). Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Organometallic Chemistry, 691(12), 2702–2711. Available from: [Link]

  • Matrix Fine Chemicals. 1-BROMO-2-METHOXYBENZENE | CAS 578-57-4. Available from: [Link]

  • Royal Society of Chemistry. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 18(38), 7589–7593. Available from: [Link]

  • Kancherla, R., et al. (2019). Oxidative Addition to Palladium(0) Made Easy through Photoexcited-State Metal Catalysis. Angewandte Chemie International Edition, 58(11), 3412–3416. Available from: [Link]

  • ResearchGate. (2019). Optimization of the Suzuki coupling reaction of 1‐bromo‐4‐methoxybenzene and phenylboronic acid. Available from: [Link]

  • ResearchGate. (2015). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. Available from: [Link]

Sources

Optimization

Purification challenges with 1-Bromo-4-ethynyl-2-methoxybenzene products

Welcome to the Technical Support Center for the synthesis, purification, and handling of 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3). This bifunctional building block—featuring both a terminal alkyne and an aryl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis, purification, and handling of 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3). This bifunctional building block—featuring both a terminal alkyne and an aryl bromide—is highly valuable in drug discovery and materials science. However, its unique electronic properties and the presence of the terminal ethynyl group introduce specific challenges during purification, including oxidative homocoupling, volatility, and transition-metal-catalyzed degradation.

This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols to ensure high purity and stability of your product.

Troubleshooting Guides & FAQs

Q1: My isolated product contains a significant amount of a higher-molecular-weight impurity. What is it, and how do I remove it?

A1: This is almost certainly the Glaser homocoupling product (1,4-bis(4-bromo-3-methoxyphenyl)buta-1,3-diyne).

  • Causality: If you synthesized the molecule via a standard Pd/Cu-catalyzed Sonogashira coupling, copper(I) acetylides are formed as intermediates[1]. During the reaction or subsequent aqueous workup, exposure to ambient oxygen oxidizes the Cu(I) species, triggering an oxidative homocoupling of the terminal alkyne to form a symmetrical 1,3-diyne[2].

  • Resolution: Standard silica gel chromatography often fails here because the monomeric alkyne and the diyne have nearly identical retention factors ( Rf​ ) in non-polar solvent systems.

    • Purification: Use Silver Nitrate ( AgNO3​ )-impregnated silica gel . The Ag+ ions form reversible π -complexes specifically with terminal alkynes, drastically increasing their polarity and lowering their Rf​ . The internal diyne does not coordinate strongly and elutes near the solvent front.

    • Prevention: To prevent this during synthesis, utilize a copper-free Sonogashira protocol [3]. If copper must be used, quench the reaction with an excess of a reducing agent (e.g., sodium ascorbate) before exposing the mixture to air, which prevents the oxidation of Cu(I) necessary for the Glaser mechanism[4].

Q2: I am seeing co-elution of the desilylated product with unreacted 1-bromo-4-iodo-2-methoxybenzene. How can I resolve this?

A2:

  • Causality: The starting material (aryl iodide) and the product (aryl alkyne) possess very similar hydrophobic profiles and dipole moments, leading to co-elution on normal-phase silica.

  • Resolution: The most robust approach is to ensure complete consumption of the aryl iodide during the coupling phase by using a slight stoichiometric excess (1.2 equiv) of trimethylsilylacetylene (TMSA)[5]. If unreacted iodide remains, perform Reverse-Phase (C18) Chromatography . The subtle difference in the hydrodynamic radius between the iodine atom and the ethynyl group is magnified on a C18 stationary phase, allowing for baseline resolution.

Q3: The purified product turns brown and becomes insoluble over time. Why?

A3:

  • Causality: 1-Bromo-4-ethynyl-2-methoxybenzene is sensitive to transition-metal-catalyzed polymerization and photolysis. Trace palladium and copper residues from the coupling step act as nucleation sites for degradation, while UV light promotes radical-induced polymerization of the alkyne.

  • Resolution: Implement a rigorous metal scavenging protocol using thiol-functionalized silica (e.g., SiliaMetS Thiol) to reduce metal content below 10 ppm. Store the purified compound neat (or in a degassed hydrocarbon solvent) at -20°C under an argon atmosphere.

Visualizations & Workflows

PurificationWorkflow Start Crude 1-Bromo-4-ethynyl- 2-methoxybenzene CheckDiyne TLC/LC-MS Check: Diyne Impurity Present? Start->CheckDiyne DiyneYes Yes (>2%) CheckDiyne->DiyneYes DiyneNo No (<2%) CheckDiyne->DiyneNo AgNO3 AgNO3-Impregnated Silica Gel Chromatography DiyneYes->AgNO3 StandardSilica Standard Silica Gel (Hexanes/EtOAc) DiyneNo->StandardSilica MetalCheck ICP-MS Check: Pd/Cu > 10 ppm? AgNO3->MetalCheck StandardSilica->MetalCheck Scavenger Treat with Thiol-Functionalized Silica (SiliaMetS Thiol) MetalCheck->Scavenger Yes Store Store at -20°C under Argon MetalCheck->Store No Scavenger->Store

Caption: Decision tree workflow for the purification and metal scavenging of terminal alkynes.

DegradationPathway Alkyne 1-Bromo-4-ethynyl- 2-methoxybenzene Cu Cu(I) Residues + O2 (Air) Alkyne->Cu Oxidation Light UV/Vis Light Exposure Alkyne->Light Photolysis Diyne 1,4-Bis(4-bromo-3-methoxyphenyl) buta-1,3-diyne (Glaser Product) Cu->Diyne Polymer Insoluble Polymeric Species Light->Polymer

Caption: Degradation pathways of 1-bromo-4-ethynyl-2-methoxybenzene via oxidation and photolysis.

Quantitative Data: Chromatographic Parameters

The following table summarizes the key analytical metrics to guide your purification strategy.

ParameterValue / DescriptionSignificance
Rf​ (Alkyne vs. Diyne) 0.45 vs. 0.48 (10% EtOAc/Hexanes)High co-elution risk on standard silica.
Rf​ on 10% AgNO3​ -Silica 0.15 (Alkyne) vs. 0.45 (Diyne)Baseline resolution achieved via π -coordination.
Target Metal Limits Pd < 10 ppm, Cu < 10 ppmPrevents auto-polymerization during long-term storage.
UV Absorbance Max ( λmax​ ) ~254 nm, 280 nmOptimal wavelengths for LC-MS/HPLC monitoring.

Experimental Protocols

Protocol A: Copper-Free Synthesis & Anaerobic Workup

This self-validating protocol ensures the complete suppression of the Glaser homocoupling pathway by eliminating the copper co-catalyst[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-4-iodo-2-methoxybenzene (1.0 equiv) in anhydrous, degassed DMF (0.2 M).

  • Catalyst Addition: Add Pd(PPh3​)4​ (5 mol%) and triethylamine (3.0 equiv). Crucial Step: Do not add CuI.

  • Alkyne Addition: Slowly add trimethylsilylacetylene (TMSA) (1.2 equiv) via syringe pump over 30 minutes to maintain a low localized concentration, preventing palladium-catalyzed oligomerization[5].

  • Reaction: Stir at 60°C for 12 hours. Monitor via LC-MS until the aryl iodide is fully consumed.

  • Desilylation (One-Pot): Cool to 0°C. Add a 1M solution of TBAF in THF (1.5 equiv). Stir for 30 minutes.

  • Anaerobic Quench (Self-Validation): Before opening the flask to air, add an aqueous solution of sodium ascorbate (2.0 equiv) to reduce any adventitious oxidants[4].

  • Extraction: Extract with degassed ethyl acetate. Wash the organic layer with water (3x) to remove DMF and TBAF. Dry over anhydrous Na2​SO4​ and concentrate under reduced pressure.

Protocol B: AgNO3​ -Impregnated Silica Chromatography & Metal Scavenging

Use this protocol if diyne impurities are detected (>2%) or if transition metal contamination is suspected.

Step-by-Step Methodology:

  • Stationary Phase Preparation: Dissolve 10 g of AgNO3​ in 100 mL of acetonitrile. Add 90 g of standard silica gel (230-400 mesh). Swirl until homogeneous, then remove the solvent via rotary evaporation in the dark until a free-flowing powder is obtained.

  • Column Packing: Pack the column with the 10% w/w AgNO3​ -silica gel using hexanes. Note: Wrap the column in aluminum foil to prevent light-induced reduction of Ag+ to Ag0 (blackening).

  • Loading & Elution: Load the crude mixture. Elute with a gradient of 0% to 5% EtOAc in Hexanes. The diyne will elute first, followed by the desired 1-bromo-4-ethynyl-2-methoxybenzene.

  • Metal Scavenging: Dissolve the purified fractions in dichloromethane (DCM). Add 3 equivalents (relative to initial Pd/Cu loading) of SiliaMetS Thiol (thiol-functionalized silica).

  • Incubation: Stir gently at room temperature for 4 hours.

  • Filtration & Storage: Filter through a PTFE membrane (0.45 µm). Concentrate the filtrate, purge the vial with argon, and store immediately at -20°C.

References

  • ResearchGate. "Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers and for Alkynes under Click Reaction Conditions." Available at: [Link]

  • ACS Publications. "Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature." Organic Letters. Available at: [Link]

  • RSC Publishing. "Copper-free Sonogashira cross-coupling reactions: an overview." RSC Advances. Available at: [Link]

Sources

Troubleshooting

Side reaction products in 1-Bromo-4-ethynyl-2-methoxybenzene synthesis

Welcome to the Technical Support Center for the synthesis of 1-Bromo-4-ethynyl-2-methoxybenzene . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-Bromo-4-ethynyl-2-methoxybenzene . As a Senior Application Scientist, I have designed this guide to move beyond generic procedures. Here, we analyze the mechanistic causality behind reaction failures and provide self-validating protocols to ensure absolute chemoselectivity and high yields.

Mechanistic Workflow & Pathway Analysis

The standard industrial and laboratory route to 1-bromo-4-ethynyl-2-methoxybenzene relies on a two-step sequence: a chemoselective Sonogashira cross-coupling followed by TMS deprotection. Understanding the branching pathways of this reaction is critical, as the catalytic intermediates are highly susceptible to side reactions if conditions deviate.

SynthesisWorkflow SM 1-Bromo-4-iodo-2-methoxybenzene (Starting Material) Sono Sonogashira Coupling TMSA, Pd(PPh3)2Cl2, CuI, Et3N SM->Sono Int TMS-Protected Intermediate (Desired) Sono->Int Chemoselective C-I insertion Glaser Glaser Homocoupling Dimer (O2/Cu-mediated Impurity) Sono->Glaser +O2 BisCoup Bis-Alkynylated Impurity (Over-coupling at C-Br) Sono->BisCoup Excess TMSA / High Temp Dehal Dehalogenated Impurity (Loss of Br) Sono->Dehal Hydride Source Deprot Desilylation K2CO3, MeOH, RT Int->Deprot Target 1-Bromo-4-ethynyl-2-methoxybenzene (Target Product) Deprot->Target Quantitative Yield Deprot->Glaser +O2, trace Cu

Workflow of 1-bromo-4-ethynyl-2-methoxybenzene synthesis and its major side reactions.

Quantitative Impurity Profiling

To optimize this synthesis, we must track how specific reaction parameters influence the impurity profile. The data below summarizes the quantitative shift in product distribution when transitioning from standard, poorly controlled conditions to our optimized, self-validating protocol.

Impurity / ProductStandard Conditions (Air, 60°C, Dibromide SM)Optimized Conditions (Argon, RT, Iodo-bromide SM)Causality / Mechanistic Origin
Target Product 55%>92% Chemoselective insertion of Pd(0) into the weaker C-I bond.
Glaser Dimer 18%<1% Oxidative dimerization of the Cu-acetylide intermediate by O₂.
Bis-coupled Impurity 20%<1% Loss of chemoselectivity; Pd(0) insertion into the C-Br bond.
Dehalogenated 7%<1% Hydride transfer (often via β-hydride elimination from amine).

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating. They include built-in visual and analytical checkpoints so you can verify the integrity of the reaction in real-time before proceeding.

Step 1: Chemoselective Sonogashira Coupling

Objective: Couple trimethylsilylacetylene (TMSA) exclusively at the C-I position of 1-bromo-4-iodo-2-methoxybenzene[1].

  • Reagent Loading: To a flame-dried Schlenk flask, add 1-bromo-4-iodo-2-methoxybenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

    • Self-Validation Checkpoint: The solid mixture should be pale yellow/brown. If the powder appears green or blue, the Cu(I) has oxidized to Cu(II). Do not proceed. Discard and use fresh, anhydrous CuI.

  • Atmospheric Control: Seal the flask and purge with Argon for 10 minutes. Add anhydrous triethylamine (Et₃N) as both solvent and base. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Rigorous oxygen exclusion is mandatory. Even parts-per-million levels of O₂ will rapidly oxidize the copper acetylide intermediate, triggering the Glaser homocoupling side reaction[2][3].

  • Alkyne Addition: Add TMSA (1.05 eq) dropwise via a syringe pump over 1 hour while maintaining the reaction strictly at Room Temperature (20–25 °C).

    • Causality: The bond dissociation energy (BDE) of the C-I bond is ~65 kcal/mol, whereas the C-Br bond is ~81 kcal/mol. By restricting the thermal energy to RT, Pd(0) selectively undergoes oxidative addition at the iodine site, completely preventing bis-alkynylation[4].

  • Monitoring: Check the reaction via TLC (Hexanes/EtOAc 9:1). The starting material (R_f ~0.6) should be fully consumed, replaced by the TMS-protected intermediate (R_f ~0.5).

Step 2: TMS Deprotection

Objective: Cleave the silyl protecting group to yield the terminal alkyne without inducing dehalogenation.

  • Solvent System: Dissolve the crude TMS-protected intermediate in a 1:1 mixture of THF and Methanol.

  • Base Addition: Add K₂CO₃ (1.5 eq) and stir at room temperature for 2 hours.

    • Causality: Methanol is strictly required here; it solubilizes the K₂CO₃ and acts as the essential proton donor to quench the intermediate acetylide anion.

  • Self-Validation Checkpoint: Spot the reaction on a TLC plate (Hexanes). The final product will appear as a highly UV-active spot (R_f ~0.4) that stains bright yellow/white when dipped in a KMnO₄ solution, confirming the presence of the terminal alkyne.

  • Workup: Quench with distilled water, extract with EtOAc, dry over Na₂SO₄, and concentrate to yield 1-bromo-4-ethynyl-2-methoxybenzene.

Troubleshooting & FAQs

Q1: My reaction mixture rapidly turned dark green/black, and I isolated a yellow solid with double the expected mass. What is this, and how do I prevent it? Diagnosis: You have synthesized the Glaser Homocoupling product (1,4-bis(4-bromo-3-methoxyphenyl)buta-1,3-diyne). Causality: This is a classic failure of atmospheric control. In the Sonogashira catalytic cycle, the copper(I) acetylide intermediate is highly sensitive to oxygen. O₂ acts as an oxidant, converting Cu(I) to Cu(II) (causing the green/black color shift) and triggering the oxidative dimerization of your alkyne[2][3]. Solution: You must ensure strictly anaerobic conditions. Degas your Et₃N thoroughly. If your lab setup cannot guarantee an oxygen-free environment, you must switch to a copper-free Sonogashira protocol utilizing specialized electron-rich ligands to bypass the copper acetylide intermediate entirely[5].

Q2: I am using 1,4-dibromo-2-methoxybenzene as my starting material to save costs. Why am I getting significant amounts of the bis-alkynylated impurity (1,4-diethynyl-2-methoxybenzene)? Diagnosis: Loss of chemoselectivity (Over-coupling). Causality: When using a symmetric or near-symmetric dihalide like a dibromide, the oxidative addition of Pd(0) into the first C-Br bond alters the electronics of the ring, but makes the second C-Br bond only marginally less reactive. If you heat the reaction to force the first coupling, you inevitably provide enough energy for the second coupling to occur. Solution: Switch your starting material to 1-bromo-4-iodo-2-methoxybenzene. The distinct thermodynamic difference between the C-I and C-Br bonds allows you to run the reaction at room temperature, exclusively targeting the iodine position and leaving the bromine untouched for downstream functionalization[1][4].

Q3: My deprotection step with TBAF (Tetrabutylammonium fluoride) is yielding a messy mixture of products, including some material that has lost the bromine atom. What is going wrong? Diagnosis: TBAF-induced protodehalogenation. Causality: Commercial TBAF is highly hygroscopic and often contains significant moisture. In electron-rich arenes (like your methoxy-substituted ring), hydrated TBAF can act as a harsh base and nucleophile, leading to unwanted side reactions including the displacement or reduction of the aryl bromide. Solution: Abandon TBAF for this specific substrate. Switch to the milder K₂CO₃ / Methanol system described in the protocol above. It is highly efficient for TMS cleavage, perfectly scalable, and completely orthogonal to the aryl bromide.

Authoritative References[2] Title: preventing homocoupling in Sonogashira reactions of terminal alkynes | Source: benchchem.com | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeX6pgeQjd4Z3iF-GVJSRohwp6zxqV8zp1g3T4DezJb2B68Dp3hwrXN_jV2332LeL7iY01PXxLakxxz81vBayGthN3enTpBOwJayB-C5o_oGmir0Vu360wc-poE0dqfEe67UpUXTuJeiHj9sODZxGyQPefVCqfOt_RtnFVvxQNfsqagFqQZURBgEwJUA4WBQW0IMCB6RowYiw9gUTWAw5a_A==[3] Title: Sonogashira coupling | Source: wikipedia.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH03DYhWRlgxOZyBgGfpD2AmY7-zOIo2AIr6Y1VgkDfS_YvqIcIe6b0elq82H7BrqOi0LP_G2mYM6WGH0zmODlZreBydhTSXos8-5ooUOM5_T2C1DFgz6Uc19pnkIt3GsVHUprc4LubL-UbZ0Mr[5] Title: Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 | Source: rsc.org | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH81DlHV1JmM-P1usSp1fW1R0Wq1rMzS6CB6F_t-bME3xyhYUZitn7f8oa_R_HRYkcZXmK077OBskL2gdaYGpfMnKT-xM7YCc0LIArJHZOFdrMfLosueLe5SoAJhno8ygmFIeyS2u6Sk6KYi0EKPzjSX0pnx86w7__6[4] Title: Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues | Source: researchgate.net | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvchdq0GMHGXKsX5HS0cKdVbP7GMg8y3RHe_IBm3EAhcPWQPIt5iPuehhWjpbVnaSZPsrRFJPc7K0AkqP-OatjkNGHMLQZjrgTamQ_-3uoxN_oXB2q3Qz-gkPHc3SKiv2mYqBzGfVt-0s5w6q3XDZaTlNTVJVD0iUIYeshg41hPz1diNHhxjnHmCieLvAYp2TbgLsoOzsUoxMIBFL-QJxKDqPiKQwkhewtohEFcmIPyHVEIOx5QJkKfL4uqyUjf4ALmCiyQh-4AVCxUkMfQNNThYE=[1] Title: Synthesis of Polyene Natural Products - Durham E-Theses | Source: dur.ac.uk | URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3HgUfaDQSUXlLPz1qMTYLkSAXPCua9G0YXHSnj8O7TKh4qNmYGPC7sJRoIed8Cp9-7c_Ud586J74dcr9S9TWO9jWW8nU6_VGWq9zXaZy_fnW8pgGb0GTAwRvs2ka-tt-AkIIUYbtd8nZvbxQGvog5dqxgLPSmd_gnfsxfFw==

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of 1-Bromo-4-ethynyl-2-methoxybenzene

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering low yields or complex mixtures during the Suzuki-Miyaura cross-coupling of 1-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals encountering low yields or complex mixtures during the Suzuki-Miyaura cross-coupling of 1-Bromo-4-ethynyl-2-methoxybenzene .

This specific substrate presents a dual-front chemical challenge: the electronic and steric deactivation caused by the ortho-methoxy group, and the competitive coordination and side-reactions driven by the unprotected terminal alkyne.

Section 1: Mechanistic Troubleshooting (The "Why")

To solve the low yield, we must first diagnose the competing pathways occurring in your reaction flask.

MechanisticPitfalls Substrate 1-Bromo-4-ethynyl- 2-methoxybenzene OxAdd Oxidative Addition (Slowed by o-OMe) Substrate->OxAdd + Pd(0) Poison Pd-Acetylide Formation (Catalyst Dead End) Substrate->Poison Alkyne coordinates Pd Homocoupling Glaser Homocoupling (O2 Driven) Substrate->Homocoupling Trace O2 present Pd0 Pd(0) Catalyst Pd0->Poison Product Desired Biaryl Product OxAdd->Product + Ar-B(OH)2

Mechanistic pathways showing desired Suzuki coupling vs. alkyne-driven side reactions.

Q1: Why is my reaction stalling with mostly unreacted starting material? A1: Your catalyst is likely being poisoned. Terminal alkynes can coordinate with the palladium center to form stable, unreactive Pd-acetylide complexes. This effectively sequesters the active Pd(0) species, stalling the transmetalation step of the Suzuki cycle 1. Furthermore, the ortho-methoxy group is electron-donating, which increases the electron density of the C-Br bond and raises the activation energy for oxidative addition. In some cases, the methoxy oxygen can even coordinate to the Pd(II) intermediate, further hindering the cycle 2.

Q2: I am seeing a new spot on TLC/LCMS with double the mass. What is happening? A2: You are observing Glaser homocoupling. In the presence of trace oxygen, terminal alkynes dimerize to form diynes. This consumes your starting material and creates complex mixtures. Standard nitrogen flushing is insufficient; rigorous anaerobic conditions (Freeze-Pump-Thaw) are mandatory 3.

Q3: How do I overcome the ortho-methoxy steric hindrance without deprotecting the alkyne? A3: Transition away from standard ligands like PPh3. You must use sterically demanding, electron-rich Buchwald-type ligands (e.g., XPhos or SPhos). The electron-rich nature of XPhos accelerates oxidative addition into the deactivated C-Br bond, while its massive steric bulk prevents the terminal alkyne from easily coordinating to the Pd center, thereby suppressing catalyst poisoning 4.

Section 2: Quantitative Data & Condition Optimization

To facilitate rapid decision-making, the following table synthesizes the expected performance of various catalytic systems when coupling 1-Bromo-4-ethynyl-2-methoxybenzene with a standard arylboronic acid.

Catalyst/Ligand SystemBaseSolvent SystemTemp (°C)Alkyne StateExpected YieldPrimary Issue Overcome
Pd(PPh3)4 (5 mol%)Na2CO3THF/H2O (5:1)80Unprotected< 20%Baseline (Fails due to Pd poisoning & o-OMe)
Pd(dppf)Cl2 (5 mol%)K2CO31,4-Dioxane90Unprotected40-50%Bidentate ligand improves oxidative addition
XPhos Pd G3 (2 mol%)K3PO4Toluene/H2O (10:1)80Unprotected75-85%Overcomes o-OMe hindrance & prevents poisoning
Pd(PPh3)4 (5 mol%)Cs2CO3Toluene80TMS-Protected> 90%Completely bypasses alkyne interference
Section 3: Self-Validating Experimental Protocols

If direct coupling of the unprotected alkyne is required to save synthetic steps, use Protocol A . If Protocol A fails due to extreme substrate sensitivity or specific boronic acid incompatibilities, pivot to the foolproof Protocol B .

Workflow S1 1. Reagent Prep (Glovebox) S2 2. Degassing (Freeze-Pump-Thaw) S1->S2 S3 3. XPhos Pd G3 Addition S2->S3 S4 4. Heat to 80°C (12-18h) S3->S4 S5 5. Aqueous Quench & Extraction S4->S5

Self-validating optimized workflow for direct Suzuki coupling of terminal alkynes.

Protocol A: Direct Suzuki Coupling (Unprotected Alkyne)

Causality Check: This protocol utilizes XPhos Pd G3 to rapidly generate monoligated Pd(0), outcompeting alkyne coordination. K3PO4 is selected because it is basic enough to activate the boronic acid but too weak to deprotonate the terminal alkyne (pKa ~25), preventing acetylide formation 5.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried Schlenk flask with 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 equiv), Arylboronic acid (1.5 equiv), anhydrous K3PO4 (2.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent Degassing: In a separate flask, prepare a 10:1 mixture of Toluene and HPLC-grade Water. Subject this mixture to three rigorous Freeze-Pump-Thaw cycles. Self-Validation: If the reaction solution turns pitch black immediately upon solvent addition at room temperature, your degassing failed, and oxygen induced Pd-black formation.

  • Reaction Assembly: Add the degassed solvent mixture (0.2 M relative to the bromide) to the Schlenk flask under a positive flow of Argon.

  • Heating: Seal the flask and heat to 80°C in a pre-heated oil bath for 12 to 18 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc and quench with saturated aqueous NH4Cl. The mild acidic quench breaks down any trace Pd-complexes. Extract, dry over Na2SO4, and purify via flash chromatography.

Protocol B: Alkyne Protection Route (The Fail-Safe)

Causality Check: By masking the terminal alkyne with a Trimethylsilyl (TMS) group, you eliminate the acidic proton and the triple bond's ability to easily coordinate Pd, converting the substrate into a standard ortho-methoxy aryl bromide 6.

Step-by-Step Methodology:

  • Protection: Dissolve 1-Bromo-4-ethynyl-2-methoxybenzene in anhydrous THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins, then add TMS-Cl (1.2 equiv). Warm to room temperature. Quench with water, extract, and isolate the TMS-protected intermediate.

  • Suzuki Coupling: Subject the TMS-protected bromide to standard Suzuki conditions (e.g., Pd(PPh3)4, Cs2CO3, Toluene, 80°C). The ortho-methoxy group will still slow the reaction, but standard heating will drive it to completion without alkyne interference.

  • Deprotection: Dissolve the coupled product in THF/MeOH. Add K2CO3 (1.0 equiv) and stir at room temperature for 2 hours to quantitatively cleave the TMS group, yielding your final desired product.

References
  • Unsaturated Pd(0), Pd(I), and Pd(II) Complexes of a New Methoxy-Substituted Benzyl Phosphine Source: ACS Publications (Organometallics) URL:[Link]

  • Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies Source: PMC / NIH URL:[Link]

  • Recent Progress of Protecting Groups for Terminal Alkynes Source: CCS Publishing URL:[Link]

  • Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline Source: Beilstein Journals URL:[Link]

Sources

Troubleshooting

Optimizing base and solvent for Sonogashira coupling of 1-Bromo-4-ethynyl-2-methoxybenzene

Substrate Focus: 1-Bromo-4-ethynyl-2-methoxybenzene Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-Bromo-4-ethynyl-2-methoxybenzene .

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Author: BenchChem Technical Support Team. Date: March 2026

Substrate Focus: 1-Bromo-4-ethynyl-2-methoxybenzene

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with 1-Bromo-4-ethynyl-2-methoxybenzene .

Because this molecule contains both an electrophilic site (aryl bromide) and a nucleophilic site (terminal alkyne), it acts as an "AB-type" bifunctional monomer. The primary experimental hurdle is chemoselectivity : driving the reaction at one specific functional group while preventing uncontrolled step-growth polymerization or Glaser homocoupling.

Reaction Pathway Visualization

To successfully optimize your reaction, you must understand how solvent, base, and temperature dictate the catalytic pathway of the Palladium/Copper system.

Chemoselectivity Substrate 1-Bromo-4-ethynyl-2-methoxybenzene (Dual Reactive Sites) Cond1 Mild Conditions Pd(PPh3)2Cl2, CuI TEA / THF, RT Substrate->Cond1 + R-I (Aryl Iodide) Cond2 Harsh Conditions Pd(dppf)Cl2, CuI K2CO3 / DMF, 80°C Substrate->Cond2 + R-Alkyne Cond3 O2 Contamination Poor Degassing Substrate->Cond3 + Cu(I) Catalyst Result1 Selective Alkyne Coupling (Br remains intact) Cond1->Result1 Result2 Polymerization / Oligomerization (Both Br and Alkyne react) Cond2->Result2 Result3 Glaser Homocoupling (Alkyne Dimerization) Cond3->Result3

Fig 1. Chemoselectivity pathways for the Sonogashira coupling of an AB-type bifunctional monomer.

Troubleshooting FAQs

Q1: How do I selectively couple the terminal alkyne while leaving the aryl bromide intact? A1: You must exploit the rate differential during the oxidative addition step of the Palladium catalytic cycle. Palladium(0) inserts into aryl iodides significantly faster than aryl bromides[1]. By selecting an aryl iodide as your coupling partner, you can run the reaction at room temperature (20–25 °C).

  • Solvent Causality: Use a moderately polar solvent like . Highly polar solvents like DMF stabilize the polar transition state of oxidative addition, which can inadvertently lower the activation barrier for the C-Br bond and trigger unwanted polymerization[2].

  • Base Causality: Use Triethylamine (TEA) or Diisopropylamine (DIPA). These organic bases are sufficient to neutralize the HI byproduct at room temperature without requiring the harsh heating associated with inorganic bases.

Q2: My reaction is suffering from severe Glaser-Hay homocoupling (alkyne dimerization). How do I suppress this? A2: Glaser homocoupling is a side reaction where the terminal alkyne dimerizes. This is driven by the presence of Copper(I) acetylide complexes reacting with trace amounts of oxygen[3].

  • Immediate Fix: Implement strict Schlenk line techniques and perform three freeze-pump-thaw cycles on your solvent/base mixture prior to adding the catalyst.

  • Chemical Optimization: Switch your base from TEA to Diisopropylamine (DIPA). The increased steric bulk of DIPA hinders the formation of the bis-acetylide copper intermediate required for homocoupling.

  • Advanced Strategy (Copper-Free): If homocoupling persists, eliminate the copper co-catalyst entirely. A highly active catalyst system such as Pd(CH3​CN)2​Cl2​ combined with an inorganic base ( Cs2​CO3​ ) in 2-Methyltetrahydrofuran (2-MeTHF) can drive the reaction at room temperature without forming the problematic copper-acetylide intermediates[4].

Q3: What if my actual goal is to couple the aryl bromide site with an external alkyne? A3: You cannot do this directly in a single step without protecting the native terminal alkyne. Because the native alkyne is highly nucleophilic under Sonogashira conditions, heating the system to >70 °C (the temperature required to activate the aryl bromide) will immediately cause the substrate to react with itself, yielding poly(phenylene ethynylene) oligomers[2]. You must first protect the alkyne (e.g., using a Trimethylsilyl (TMS) group), perform the bromide coupling, and then deprotect.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between solvent/base selection and reaction outcomes when attempting to selectively couple the alkyne of 1-Bromo-4-ethynyl-2-methoxybenzene with an external Aryl Iodide.

SolventBaseCatalyst SystemTempChemoselectivity (Alkyne vs Br)Homocoupling (%)Overall Yield
THF TEA Pd(PPh3​)2​Cl2​ / CuI25 °CHigh (Br intact)~5 - 10%82%
THF DIPA Pd(PPh3​)2​Cl2​ / CuI25 °CHigh (Br intact)< 2%88%
DMF K2​CO3​ Pd(dppf)Cl2​ / CuI80 °CPoor (Polymerization)N/A< 10% (Target)
2-MeTHF Cs2​CO3​ Pd(CH3​CN)2​Cl2​ (Cu-free)25 °CExcellent (Br intact)0%94%
Self-Validating Experimental Protocol

Objective: Chemoselective functionalization of the alkyne moiety using an Aryl Iodide, preventing Glaser homocoupling and bromide activation.

Step 1: Reagent Preparation & Degassing

  • In an oven-dried Schlenk flask, dissolve 1.0 eq of 1-Bromo-4-ethynyl-2-methoxybenzene and 1.05 eq of the target Aryl Iodide in a 1:1 mixture of anhydrous THF and Diisopropylamine (DIPA) (0.2 M concentration).

  • Validation Check: The solution should be clear and pale yellow.

  • Perform three consecutive freeze-pump-thaw cycles using liquid nitrogen to rigorously remove dissolved oxygen. Causality: Removing O2​ shuts down the Glaser homocoupling pathway.

Step 2: Catalyst Addition

  • Under a positive flow of Argon, add 2 mol% Pd(PPh3​)2​Cl2​ and 1 mol% CuI.

  • Validation Check: Upon addition of the catalysts, the solution will rapidly transition from pale yellow to a dark amber/brown color within 5 minutes. This visual cue confirms the successful reduction of Pd(II) to the active Pd(0) species and the formation of the copper acetylide.

Step 3: Reaction Monitoring

  • Stir the reaction at room temperature (20–25 °C) for 2–4 hours. Do not apply heat, as exceeding 50 °C will begin to activate the C-Br bond.

  • Monitor via TLC (Hexanes/EtOAc 9:1).

  • Validation Check: The starting material (highly UV-active, Rf​≈0.6 ) should disappear. A new, highly conjugated product spot will appear lower on the plate ( Rf​≈0.4 ). If a spot appears at Rf​≈0.2 , this indicates Glaser homocoupling has occurred.

Step 4: Quenching and Workup

  • Quench the reaction by adding saturated aqueous NH4​Cl to complex the copper salts.

  • Validation Check: The aqueous layer will turn distinctively blue, confirming the successful sequestration of Copper(II) ions away from your organic product.

  • Extract with Diethyl Ether ( 3×20 mL), dry over MgSO4​ , and concentrate under reduced pressure.

References
  • Wikipedia : Sonogashira coupling. Available at:[Link]

  • National Center for Biotechnology Information (PMC) : Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent. Available at:[Link]

  • LUCP : Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Bromo-4-ethynyl-2-methoxybenzene Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals handling 1-bromo-4-ethynyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers, chemists, and drug development professionals handling 1-bromo-4-ethynyl-2-methoxybenzene and its derivatives.

These compounds are highly valuable building blocks, frequently utilized in Sonogashira cross-couplings and complex polyene synthesis [1]. However, their structural triad—a terminal alkyne, a heavy halogen (bromine), and an electron-donating methoxy group—creates a unique set of chromatographic challenges. The methoxy group increases the electron density of the aromatic system, rendering the alkyne susceptible to acid-catalyzed hydration on standard silica gel. Furthermore, the terminal alkyne's moderate polarity often leads to frustrating co-elutions with synthetic precursors.

This guide provides field-proven, causality-driven methodologies to ensure high-purity isolation without compromising your yield.

Diagnostic Workflow

Before preparing your column, it is critical to diagnose the specific impurity profile of your crude mixture. Use the decision tree below to select the optimal chromatographic strategy.

G Start Crude Mixture 1-Bromo-4-ethynyl-2-methoxybenzene TLC Perform 2D TLC (Hexanes/EtOAc 95:5) Start->TLC Decision Identify Primary Chromatographic Issue TLC->Decision TMS Co-elution with TMS-Alkyne Decision->TMS Rf diff < 0.1 Degradation Streaking / Low Recovery Decision->Degradation Tailing/Smearing Glaser Diyne Impurity (Glaser Coupling) Decision->Glaser Yellow band below product Arg Argentation Chromatography (AgNO3 Silica) TMS->Arg Steric/Pi-bond differentiation Deact Deactivate Silica (1% Et3N in Eluent) Degradation->Deact Neutralize acidic silanols Grad Step-Gradient Elution (Dry Loading) Glaser->Grad Exploit polarity difference

Fig 1. Diagnostic workflow for purifying 1-Bromo-4-ethynyl-2-methoxybenzene derivatives.

Quantitative Chromatographic Profiling

To achieve baseline separation, you must exploit the subtle electronic and steric differences between your target compound and common impurities. Below is the quantitative retention data for standard silica gel chromatography.

Analyte / ImpurityStructural CharacteristicRecommended Solvent SystemExpected RfSeparation Rationale
TMS-Protected Precursor Bulky, highly lipophilic silyl group100% Hexanes0.65Lack of hydrogen bonding allows rapid elution; sterics prevent silica interaction.
1-Bromo-4-ethynyl-2-methoxybenzene Terminal alkyne (H-bond donor/acceptor) Hexanes/EtOAc (95:5) 0.35 Target compound; moderate polarity driven by the methoxy oxygen and alkyne proton.
Glaser Diyne Byproduct Extended conjugation, rigid planar structureHexanes/EtOAc (95:5)0.20Increased π -stacking and dual methoxy groups retard elution significantly.
Phenolic Degradation Strong H-bond donor (OH group)Hexanes/EtOAc (80:20)0.05Strong interaction with silanol groups; remains near the baseline.
Self-Validating Protocol: Deactivated Silica Gel Chromatography

Standard silica gel possesses weakly acidic silanol groups (pKa ~ 4.5–5.5). The electron-donating methoxy group on your target molecule increases the electron density of the conjugated alkyne, making it highly susceptible to acid-catalyzed hydration or polymerization on the silica surface. This protocol utilizes a self-validating system to ensure the stationary phase is properly passivated before bulk purification [2].

Step 1: 2D TLC Diagnostic (The Validation Check)

  • Spot the crude mixture in the bottom-left corner of a square TLC plate.

  • Develop the plate in Hexanes/EtOAc (95:5) and let it dry completely.

  • Rotate the plate 90 degrees and develop it again in the same solvent system.

  • Causality Check: If the product spot lies off the diagonal axis, it is degrading on the silica in real-time. This validates the absolute necessity of Step 2.

Step 2: Stationary Phase Passivation

  • Prepare a solvent mixture of 1% Triethylamine (Et3N) in Hexanes.

  • Slurry pack the column using this deactivated solvent mixture [2].

  • Causality: The basic Et3N competitively binds to and neutralizes the acidic silanol sites, passivating the stationary phase and preventing alkyne degradation.

Step 3: Column Equilibration

  • Flush the packed column with 3 Column Volumes (CV) of 100% Hexanes.

  • Causality: This removes excess, unbound Et3N from the mobile phase, which would otherwise co-elute with your product and contaminate your NMR spectra.

Step 4: Dry Loading

  • Dissolve the crude mixture in a minimum amount of CH2Cl2.

  • Add deactivated silica gel (1:3 mass ratio to the crude) and evaporate to a free-flowing powder.

  • Causality: Brominated aromatics often exhibit poor solubility in pure hexanes. Liquid loading can cause precipitation at the column head, leading to streaking. Dry loading ensures a perfectly sharp initial band.

Step 5: Step-Gradient Elution & Post-Column Mass Balance

  • Elute with 2 CV of 100% Hexanes to wash out TMS-protected impurities.

  • Step to 98:2 Hexanes/EtOAc for 3 CV to elute the target 1-bromo-4-ethynyl-2-methoxybenzene.

  • Validation: Combine and concentrate your fractions. Calculate the mass balance. If the total recovered mass is <85% of the loaded crude, irreversible adsorption occurred, indicating the silica was insufficiently deactivated.

Troubleshooting Guides & FAQs

Q: I am trying to separate my terminal alkyne from the TMS-protected starting material after a deprotection step, but they co-elute in 5% EtOAc/Hexanes. How can I resolve this? A: This is a classic steric challenge. Drop your mobile phase polarity to 100% Hexanes. If co-elution persists, you must switch to Argentation Chromatography (Silver Nitrate impregnated silica gel). Causality: Silver ions (Ag+) form a strong, reversible π -complex with the exposed triple bond of the terminal alkyne, significantly retarding its elution. Conversely, the bulky trimethylsilyl (TMS) group sterically hinders this interaction, allowing the protected precursor to elute rapidly with the solvent front [3], [[4]](4].

Q: My isolated yield is consistently 30% lower than my crude NMR suggests, and I observe a long, smeared streak on my TLC plate. What is happening? A: Your product is decomposing on the column. The methoxy group makes the aromatic ring electron-rich, which pushes electron density into the alkyne, making it highly susceptible to acid-catalyzed hydration on the acidic surface of standard silica gel. Solution: Pre-treat your silica gel with 1% Et3N as detailed in the SOP above to neutralize the active silanol sites [2].

Q: After Sonogashira coupling, my product is contaminated with a bright yellow/brown impurity that runs slightly below my product on TLC. What is it and how do I remove it? A: This is a Glaser homocoupling byproduct—a conjugated diyne that forms when terminal alkynes are exposed to copper catalysts and trace oxygen. Because the diyne contains two methoxy-bromo-aryl systems, it is highly conjugated (hence the yellow color) and significantly more polar than your monomer. Solution: Utilize a strict step-gradient. Elute your target product at 2% EtOAc, and once the product band has completely eluted, flush the diyne impurity off the column using 10% EtOAc.

Q: I get pure fractions, but after rotary evaporation, my yield is extremely low. Is the compound unstable to concentration? A: It is not chemical instability; it is volatility. 1-Bromo-4-ethynyl-2-methoxybenzene has a relatively low molecular weight (~211 g/mol ) and a high vapor pressure. Solution: Never leave this compound on a high-vacuum manifold (<10 mbar) for extended periods. Concentrate your fractions on a rotary evaporator at a controlled pressure (>50 mbar) using a room-temperature water bath, and stop the evaporation as soon as the solvent is removed.

References
  • Title: JPWO2018061593A1 - Method for concentration and purification of alkyne-containing molecules Source: Google Patents URL
  • Title : Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Source : ResearchGate URL :[Link]

  • Title : Furan, 5-heptyl-3-methyl-2-pentyl - Organic Syntheses Procedure Source : orgsyn.org URL :[Link]

Sources

Troubleshooting

Impact of temperature on 1-Bromo-4-ethynyl-2-methoxybenzene reactivity

Technical Support Center: Troubleshooting Temperature-Dependent Reactivity of 1-Bromo-4-ethynyl-2-methoxybenzene Welcome to the Technical Support Center for 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) [1]. As a...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Temperature-Dependent Reactivity of 1-Bromo-4-ethynyl-2-methoxybenzene

Welcome to the Technical Support Center for 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) [1]. As a bifunctional building block containing both a terminal alkyne and an aryl bromide, this molecule is highly sought after in drug development and materials science. However, its dual reactivity often leads to chemoselectivity issues during synthesis.

This guide provides researchers with field-proven troubleshooting strategies, focusing on how temperature acts as the primary thermodynamic switch to control divergent reaction pathways.

Module 1: Mechanistic Causality (The "Why")

Q: Why does temperature dictate which functional group reacts? A: The chemoselectivity of 1-Bromo-4-ethynyl-2-methoxybenzene is governed by the distinct activation energies required to engage its two functional groups:

  • The Terminal Alkyne (Low Activation Energy): The alkyne proton is highly acidic (pKa ~25). At room temperature (20–25 °C), mild bases and copper co-catalysts easily deprotonate the alkyne to form a copper acetylide intermediate, which rapidly transmetalates to a Palladium(II) center.

  • The Aryl Bromide (High Activation Energy): To react the aryl bromide, Palladium(0) must undergo oxidative addition into the C-Br bond. The methoxy group at the ortho position acts as an electron-donating group via resonance (+M effect), increasing electron density on the aromatic ring. This strengthens the C-Br bond and sterically hinders the approach of bulky Pd-ligand complexes[2]. Consequently, oxidative addition is kinetically sluggish at room temperature and requires thermal activation (>80 °C) to proceed[3].

Module 2: Visualizing Temperature-Dependent Workflows

G SM 1-Bromo-4-ethynyl-2-methoxybenzene LowTemp Low Temp (20-40°C) SM->LowTemp Thermodynamic Control HighTemp High Temp (>80°C) SM->HighTemp Kinetic Activation AlkyneRxn Alkyne Functionalization (e.g., Sonogashira, CuAAC) LowTemp->AlkyneRxn Chemoselective (C-Br Intact) ArylRxn Aryl Bromide Cross-Coupling (e.g., Suzuki, Heck) HighTemp->ArylRxn Requires Alkyne Protection SideRxn Side Reactions (Glaser Homocoupling) HighTemp->SideRxn Unprotected Alkyne

Temperature-dependent divergent reactivity pathways for 1-Bromo-4-ethynyl-2-methoxybenzene.

Module 3: Quantitative Data on Chemoselectivity

The table below summarizes the expected outcomes when subjecting 1-Bromo-4-ethynyl-2-methoxybenzene to various temperature regimes during standard cross-coupling conditions.

Temperature RangeTarget ReactionCatalyst SystemPrimary PathwayExpected YieldMajor Side Product
20–25 °C SonogashiraPd(PPh₃)₂Cl₂ / CuIAlkyne functionalization>85%Minimal
40–60 °C CuAAC (Click)CuSO₄ / Na AscorbateTriazole formation>90%Minimal
80–100 °C Suzuki-MiyauraPd(dppf)Cl₂ / K₂CO₃Aryl Bromide coupling40–50%Glaser homocoupling
>110 °C HeckPd(OAc)₂ / P(o-tol)₃Aryl Bromide coupling<30%Polymerization / Ar-H

*Yields for high-temperature reactions are significantly compromised unless the terminal alkyne is pre-protected (e.g., as a TMS-alkyne).

Module 4: Self-Validating Experimental Protocols

To ensure reproducibility, use the following self-validating methodologies. Each protocol includes built-in analytical checks to confirm chemoselectivity before proceeding to downstream steps.

Protocol A: Low-Temperature Chemoselective Alkyne Functionalization (Sonogashira)

Objective: React the terminal alkyne while preserving the ortho-methoxy aryl bromide for future functionalization.

  • Preparation: In a flame-dried Schlenk tube, add 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 equiv) and the coupling aryl iodide (1.1 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%).

  • Degassing (Critical): Add anhydrous Triethylamine (TEA) as the solvent. Degas the mixture via three freeze-pump-thaw cycles. Failure to remove oxygen will result in Glaser homocoupling, even at room temperature.

  • Reaction: Stir the mixture strictly at 25 °C for 4–6 hours [4].

  • Validation Check (Self-Validating Step): Analyze the crude mixture via GC-MS.

    • Success Indicator: The product mass peak must exhibit a distinct 1:1 isotopic doublet (M and M+2) characteristic of the intact bromine atom.

    • Failure Indicator: If the doublet is missing, unwanted oxidative addition into the C-Br bond has occurred.

Protocol B: High-Temperature Aryl Bromide Functionalization (Suzuki)

Objective: React the aryl bromide. Prerequisite: The terminal alkyne must be protected (e.g., TIPS-protected).

  • Preparation: To a reaction vial, add the alkyne-protected substrate (1.0 equiv), aryl boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (5 mol%). The bidentate dppf ligand helps overcome the steric hindrance of the ortho-methoxy group.

  • Reaction: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat the reaction to 90 °C for 12 hours.

  • Validation Check (Self-Validating Step): Analyze via LC-MS.

    • Success Indicator: The complete disappearance of the bromine isotopic doublet, replaced by the mass of the coupled biaryl product.

Module 5: Troubleshooting FAQs

Q: I am observing significant Glaser homocoupling (diyne formation) when heating my reaction to 80 °C. How can I prevent this? A: At 80 °C, the terminal alkyne becomes highly susceptible to oxidative homocoupling in the presence of trace oxygen and copper. To prevent this:

  • Protect the alkyne: Use a Triisopropylsilyl (TIPS) or Trimethylsilyl (TMS) protecting group before raising the temperature.

  • Copper-free conditions: If protection is not viable, switch to a copper-free Sonogashira protocol using a highly active palladium catalyst (e.g., Pd(OAc)₂ with XPhos) to minimize diyne formation[2].

Q: My aryl bromide is not reacting even at 100 °C. What is going wrong? A: The ortho-methoxy group is sterically bulky and electronically deactivates the C-Br bond toward oxidative addition. If your reaction stalls at 100 °C:

  • Switch your ligand: Standard triphenylphosphine (PPh₃) is often insufficient. Upgrade to electron-rich, sterically demanding Buchwald ligands (like SPhos or RuPhos) which accelerate oxidative addition into deactivated aryl bromides [2].

Q: Why am I seeing hydrodehalogenation (loss of the bromine atom without coupling) at high temperatures? A: Hydrodehalogenation (Ar-Br → Ar-H) occurs when the Palladium-aryl intermediate undergoes β -hydride elimination instead of transmetalation. This is exacerbated at high temperatures by the presence of protic solvents or aliphatic amine bases.

  • Solution: Strictly avoid protic solvents (use anhydrous Toluene or Dioxane) and switch from amine bases to inorganic bases like K₃PO₄ or Cs₂CO₃ [2].

References

  • MDPI. "Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides". Molecules. Available at: [Link]

  • ChemRxiv. "Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides". ChemRxiv Preprint Server. Available at:[Link]

Optimization

Removing impurities from 1-Bromo-4-ethynyl-2-methoxybenzene starting material

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-Bromo-4-ethynyl-2-methoxybenze...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of 1-Bromo-4-ethynyl-2-methoxybenzene. This document offers a structured approach to identifying and removing common impurities, ensuring the high purity of your starting material for subsequent applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of 1-Bromo-4-ethynyl-2-methoxybenzene?

A1: The impurities present in your starting material are largely dependent on the synthetic route employed. The most common method for synthesizing this compound is the Sonogashira cross-coupling reaction.[1][2][3] Potential impurities originating from this synthesis include:

  • Homocoupling Byproducts: Dimerization of the terminal alkyne starting material is a frequent side reaction, leading to the formation of 1,4-bis(2-methoxyphenyl)buta-1,3-diyne.

  • Unreacted Starting Materials: Residual amounts of the aryl halide (e.g., 1,4-dibromo-2-methoxybenzene or 1-bromo-4-iodo-2-methoxybenzene) and the acetylene source are common impurities.

  • Catalyst Residues: Trace amounts of palladium and copper catalysts used in the Sonogashira reaction may persist in the crude product.

  • Ligand Byproducts: If phosphine ligands are used, their corresponding oxides may be present as impurities.

Alternatively, if a Sandmeyer reaction of 4-bromo-2-methoxyaniline is used, potential impurities could include biaryl byproducts and phenolic compounds from the reaction with water.[4][5]

Q2: My purified 1-Bromo-4-ethynyl-2-methoxybenzene is a brownish oil, but I expected a solid. What could be the issue?

A2: While some closely related aryl acetylenes are solids[6], it is possible for 1-Bromo-4-ethynyl-2-methoxybenzene to be an oil or a low-melting solid, especially if minor impurities are present that depress the melting point. However, a distinct brown or dark color often indicates the presence of residual metal catalysts or degradation products.

Q3: Can the ethynyl group degrade during purification?

A3: Yes, the terminal alkyne is a reactive functional group and can be sensitive to certain conditions. Prolonged exposure to silica gel, which is slightly acidic, can potentially lead to degradation or side reactions.[7] Additionally, some alkynes can be sensitive to heat and acidic or basic conditions, which could lead to hydration or other unwanted transformations.[1]

Troubleshooting and Purification Protocols

This section provides detailed troubleshooting guides and step-by-step protocols for the most effective purification techniques for 1-Bromo-4-ethynyl-2-methoxybenzene.

Issue 1: Poor Separation of Impurities by Column Chromatography

If you are experiencing co-elution of your product with impurities during column chromatography, consider the following optimization strategies.

Troubleshooting Steps:

  • Optimize the Solvent System: The choice of eluent is critical for achieving good separation. For aryl acetylenes, a non-polar/polar solvent system is typically effective.

    • Initial Recommendation: Start with a low-polarity mixture, such as 1-5% ethyl acetate in hexanes.

    • Gradient Elution: If a single solvent system is ineffective, a gradient elution can significantly improve separation. Gradually increase the polarity of the eluent during the chromatography run (e.g., from 1% to 10% ethyl acetate in hexanes).

  • Proper Column Packing: Ensure your silica gel column is packed uniformly to prevent channeling, which leads to poor separation. A wet slurry packing method is generally recommended.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column in a concentrated band. Overloading the column can lead to broad peaks and poor resolution.

Protocol 1: Flash Column Chromatography

This protocol is designed for the purification of 1-Bromo-4-ethynyl-2-methoxybenzene from common reaction impurities.

Materials:

  • Crude 1-Bromo-4-ethynyl-2-methoxybenzene

  • Silica gel (230-400 mesh)

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Thin Layer Chromatography (TLC) plates

  • Standard chromatography glassware

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent system using TLC. Spot your crude material on a TLC plate and develop it in various ratios of hexanes and ethyl acetate (e.g., 99:1, 95:5, 90:10). The ideal system will show good separation between your product and impurities, with the product having an Rf value of approximately 0.2-0.3.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform packing. Drain the excess solvent until it is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal volume of dichloromethane or the initial eluent.

    • Carefully add the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the low-polarity solvent system determined by TLC.

    • If necessary, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to yield the purified 1-Bromo-4-ethynyl-2-methoxybenzene.

Data Presentation:

ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 1% to 10% Ethyl Acetate)
Typical Product Rf 0.2 - 0.3 in the chosen eluent system
Issue 2: Product Fails to Crystallize or Oily Product is Obtained

If you are attempting recrystallization and your product either remains an oil or fails to crystallize, consider the following.

Troubleshooting Steps:

  • Solvent Selection: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at room temperature.

    • For Non-polar to Moderately Polar Compounds: Consider solvent systems like ethanol/water, methanol/water, or ethyl acetate/hexanes.[9][10]

  • Inducing Crystallization:

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Cooling: Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.

Protocol 2: Recrystallization

This protocol provides a general procedure for the recrystallization of 1-Bromo-4-ethynyl-2-methoxybenzene.

Materials:

  • Crude 1-Bromo-4-ethynyl-2-methoxybenzene

  • Recrystallization solvent (e.g., ethanol, water, hexanes, ethyl acetate)

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, dissolve a small amount of your crude product in a minimal amount of a potential solvent at room temperature. If it dissolves readily, the solvent is too polar. If it is insoluble, heat the mixture. If it dissolves upon heating and precipitates upon cooling, you have found a suitable single solvent. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is soluble) at room temperature, then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Heat to redissolve and then cool.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent (or the "good" solvent for a two-solvent system) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the flask to cool slowly to room temperature. If using a two-solvent system, the solution should become cloudy as it cools.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization of Purification Workflows

Purification Decision Workflow

Purification_Workflow Crude_Product Crude 1-Bromo-4-ethynyl-2-methoxybenzene TLC_Analysis TLC Analysis to Assess Purity Crude_Product->TLC_Analysis Is_Solid Is the Crude Product a Solid? TLC_Analysis->Is_Solid Column_Chromatography Column Chromatography Is_Solid->Column_Chromatography No (Oily) Recrystallization Recrystallization Is_Solid->Recrystallization Yes Check_Purity Check Purity (TLC/NMR) Column_Chromatography->Check_Purity Recrystallization->Check_Purity Pure_Product Pure Product Check_Purity->Column_Chromatography Purity Not Acceptable Check_Purity->Pure_Product Purity Acceptable

Caption: Decision workflow for purifying 1-Bromo-4-ethynyl-2-methoxybenzene.

Sonogashira Reaction Purification Flowchart

Sonogashira_Purification Reaction_Mixture Sonogashira Reaction Mixture Workup Aqueous Workup (e.g., NH4Cl wash) Reaction_Mixture->Workup Crude_Extraction Extraction with Organic Solvent Workup->Crude_Extraction Drying_Concentration Drying and Concentration Crude_Extraction->Drying_Concentration Crude_Product Crude Product Drying_Concentration->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Pure 1-Bromo-4-ethynyl-2-methoxybenzene Purification->Pure_Product

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop 1H NMR: A Comparative Guide for the Analysis of 1-Bromo-4-ethynyl-2-methoxybenzene

Introduction & Analytical Context 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a critical halogenated styrenyl building block utilized in the divergent synthesis of polyene natural products, such as xanthomona...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a critical halogenated styrenyl building block utilized in the divergent synthesis of polyene natural products, such as xanthomonadins, and various pharmaceutical intermediates . During process chemistry and scale-up, rapid structural verification of this intermediate is essential to ensure reaction fidelity before proceeding to complex cross-coupling steps.

Historically, Nuclear Magnetic Resonance (NMR) spectroscopy required centralized, high-field superconducting magnets (e.g., 400–600 MHz). Today, cryogen-free benchtop NMR spectrometers (60–80 MHz) offer point-of-need analysis . This guide objectively compares the performance of benchtop versus high-field 1H NMR for characterizing 1-Bromo-4-ethynyl-2-methoxybenzene, providing drug development professionals with a framework for choosing the optimal analytical deployment.

Spectral Mechanics: Field Strength vs. Resolution

The primary difference between high-field and benchtop NMR lies in sensitivity and spectral dispersion. Sensitivity scales proportionally to the magnetic field strength ( B03/2​ ) . Furthermore, while scalar couplings ( J , measured in Hz) are independent of the magnetic field, the chemical shift dispersion (measured in Hz) decreases significantly at lower fields .

For 1-Bromo-4-ethynyl-2-methoxybenzene, the 1H NMR spectrum features distinct aliphatic and aromatic regions:

  • Aliphatic/Heteroatom Region : The methoxy protons (-OCH₃) and the terminal alkyne proton (-C≡CH) appear as sharp singlets. Because they are chemically distinct and lack complex scalar coupling, they are easily resolved on both high-field and benchtop systems.

  • Aromatic Region : The three aromatic protons (H3, H5, H6) exhibit ortho- and meta-couplings. At 400 MHz, the dispersion is sufficient to resolve a doublet for H5 ( J=8.1 Hz) and a multiplet for H3/H6 . At 60–80 MHz, the Δν/J ratio decreases, causing these signals to overlap into a second-order multiplet due to the "roof effect".

G A Synthesis of 1-Bromo-4-ethynyl- 2-methoxybenzene B Sample Prep (CDCl3, 50 mM) A->B C Benchtop NMR (60/80 MHz) B->C Routine Monitoring D High-Field NMR (400/600 MHz) B->D Final Verification E Process QA/QC (Rapid Go/No-Go) C->E F Structural Elucidation (Full Resolution) D->F

Workflow comparing Benchtop and High-Field NMR for pharmaceutical intermediate analysis.

Performance Comparison Data

The following table summarizes the quantitative and qualitative performance metrics for analyzing a 50 mM solution of 1-Bromo-4-ethynyl-2-methoxybenzene in CDCl₃.

MetricHigh-Field NMR (400 MHz)Benchtop NMR (80 MHz)Analytical Impact
Methoxy Signal (-OCH₃) Sharp singlet ( δ ~3.89 ppm)Sharp singlet ( δ ~3.89 ppm)Fully resolved on both platforms; ideal for quantitative referencing.
Alkyne Signal (-C≡CH) Sharp singlet ( δ ~3.12 ppm)Sharp singlet ( δ ~3.12 ppm)Fully resolved; confirms the presence of the ethynyl functional group.
Aromatic Signals (H3, H5, H6) Resolved doublet and multipletCollapsed second-order multipletBenchtop cannot extract J -couplings easily due to Δν/J reduction.
Sensitivity (LOD) < 100 µmol/L (Standard 1D)~ 1 mmol/L (Standard 1D)Benchtop requires higher sample concentration or extended scanning.
Acquisition Time < 1 minute (16 scans)5–10 minutes (64–128 scans)High-field is faster per scan, but benchtop eliminates queue/transit time.

Self-Validating Experimental Protocol

To ensure high-fidelity data across both platforms, the following standardized methodology must be utilized. This protocol is designed as a self-validating system: it uses the residual solvent peak for internal calibration and dictates specific relaxation delays to guarantee quantitative integration.

Step 1: Sample Preparation
  • Causality : Benchtop systems require higher concentrations to compensate for lower intrinsic sensitivity. A 50 mM concentration strikes the optimal balance—providing sufficient signal-to-noise ratio (SNR) on an 80 MHz system within minutes, without inducing viscosity-related line broadening that would further degrade resolution.

  • Procedure : Dissolve exactly 10.5 mg of 1-Bromo-4-ethynyl-2-methoxybenzene (MW: 211.06 g/mol ) in 1.0 mL of deuterated chloroform (CDCl₃, 99.8% D). Transfer 0.6 mL of the homogeneous solution into a standard high-quality 5 mm NMR tube.

Step 2: Acquisition Parameters
  • High-Field (400 MHz) :

    • Number of Scans (NS) : 16

    • Relaxation Delay (D1) : 2.0 seconds. Causality: Ensures full longitudinal relaxation ( T1​ ) for accurate integration of the terminal alkyne proton, which typically relaxes slower than aliphatic protons.

    • Acquisition Time (AQ) : ~3.0 seconds.

  • Benchtop (80 MHz) :

    • Number of Scans (NS) : 64 to 128. Causality: Required to achieve comparable SNR to the high-field single scan .

    • Relaxation Delay (D1) : 2.0 seconds.

    • Acquisition Time (AQ) : ~4.0 seconds.

Step 3: Data Processing & Validation
  • Apodization : Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 400 MHz data, and 1.0–2.0 Hz for 80 MHz data to optimize SNR without artificially merging peaks.

  • Transformation : Zero-fill the Free Induction Decay (FID) to 32k or 64k points before Fourier Transformation.

  • Validation Check : Calibrate the chemical shift axis using the residual CHCl₃ peak at δ 7.26 ppm. Integrate the methoxy singlet ( δ ~3.89 ppm) and set its value to exactly 3.00. The alkyne singlet ( δ ~3.12 ppm) must integrate to 1.00 ± 0.05. If the integration deviates, the T1​ relaxation is incomplete; increase the D1 delay to 4.0 seconds and re-acquire.

Conclusion

For the routine structural verification and reaction monitoring of 1-Bromo-4-ethynyl-2-methoxybenzene, benchtop NMR provides a highly efficient, cost-effective alternative to high-field systems. While benchtop spectrometers lose resolution in the aromatic region due to field-dependent signal overlap, the structurally diagnostic methoxy and alkyne singlets remain fully resolved and quantifiable. High-field NMR remains the gold standard for full de novo structural elucidation, J -coupling extraction, and impurity profiling at low concentrations.

References

  • Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Source: ResearchGate URL:[Link]

  • Benchtop NMR in Biomedicine: An Updated Literature Overview Source: MDPI URL:[Link]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: ETH Zurich Research Collection URL:[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • Synthesis of Polyene Natural Products Source: Durham E-Theses URL:[Link]

Comparative

13C NMR Spectral Assignment for 1-Bromo-4-ethynyl-2-methoxybenzene: A Comparative Guide to Experimental Elucidation vs. Predictive Software

Accurate 13 C Nuclear Magnetic Resonance (NMR) spectral assignment is a critical bottleneck in drug development and structural elucidation. For highly functionalized aromatic building blocks like 1-bromo-4-ethynyl-2-meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Accurate 13 C Nuclear Magnetic Resonance (NMR) spectral assignment is a critical bottleneck in drug development and structural elucidation. For highly functionalized aromatic building blocks like 1-bromo-4-ethynyl-2-methoxybenzene , the presence of multiple competing electronic effects—inductive withdrawal, resonance donation, heavy-atom shielding, and diamagnetic anisotropy—makes spectral interpretation complex.

This guide objectively compares traditional experimental 2D NMR methodologies against industry-standard predictive software (ACD/Labs and Mnova). By examining the causality behind the chemical shifts and establishing a self-validating experimental protocol, researchers can confidently assign complex spectra and evaluate when to rely on computational predictions versus empirical data.

Molecular Structure & The Causality of Chemical Shifts

To accurately assign the 13 C NMR spectrum of 1-bromo-4-ethynyl-2-methoxybenzene, one must first understand the physical causality dictating the local magnetic environment of its 9 unique carbon atoms:

  • The Methoxy-Bearing Carbon (C2, ~155 ppm): Oxygen is highly electronegative, pulling electron density away from C2 via the σ -bond (inductive effect). This severe deshielding pushes the C2 resonance far downfield.

  • The Bromine-Bearing Carbon (C1, ~111 ppm): While bromine is electronegative, it is also a large, polarizable atom. The "heavy atom effect" (spin-orbit coupling) induces a localized shielding effect on the ipso carbon, pushing C1 unexpectedly upfield compared to typical C-O or C-N bonds .

  • The Alkyne Carbons (C8 & C9, ~82 and 77 ppm): Despite being sp -hybridized, the π -electrons of the triple bond circulate in the applied magnetic field to create a diamagnetic shielding cone along the bond axis. This anisotropy shields the alkyne carbons, forcing them upfield relative to sp2 aromatic carbons.

NMR_Workflow Start 1-Bromo-4-ethynyl-2-methoxybenzene Structural Elucidation ExpPath Experimental NMR Start->ExpPath CompPath Computational Prediction Start->CompPath Exp1D 1D 13C & DEPT-135 Identify C, CH, CH3 ExpPath->Exp1D CompACD ACD/Labs Predictor (HOSE + Neural Net) CompPath->CompACD CompMnova Mnova NMRPredict (Ensemble Machine Learning) CompPath->CompMnova Exp2D 2D HSQC & HMBC Connectivity & Validation Exp1D->Exp2D Compare Data Synthesis & Signal Assignment Exp2D->Compare CompACD->Compare CompMnova->Compare Final Validated 13C NMR Spectral Assignment Compare->Final

Workflow comparing experimental NMR elucidation with computational prediction methods.

Methodological Comparison: Experimental vs. Predictive Approaches

Modern structure verification relies on a hybrid approach. While experimental data provides the ground truth, systematic comparison with predicted spectra accelerates dereplication and prevents misassignment of structurally similar isomers .

Table 1: Comparison of 13 C NMR Assignment Methodologies
MethodologyCore Technology / AlgorithmStrengthsLimitations
Experimental (1D/2D NMR) Empirical RF pulse sequences (DEPT, HSQC, HMBC)Absolute ground truth; unambiguous connectivity; self-validating.Requires physical sample, instrument time, and manual interpretation.
ACD/Labs NMR Predictors HOSE Codes + Neural Networks Industry-leading accuracy for known chemical spaces; fast.Accuracy drops slightly for highly novel, sterically hindered scaffolds.
Mnova NMRPredict Ensemble Machine Learning (HOSE + Increments) Seamless integration with raw data processing; visual error bounds.Dependent on the quality of the underlying training database.
Quantum Mechanical (DFT) Ab initio GIAO calculations (e.g., Gaussian)Highest theoretical accuracy; accounts for 3D conformers.Computationally expensive; requires basis set optimization.

Step-by-Step Experimental Protocol for 13 C NMR Elucidation

To build a self-validating system, the experimental protocol must be designed to capture both protonated and heavily substituted quaternary carbons.

Step 1: Sample Preparation Dissolve ~30–50 mg of 1-bromo-4-ethynyl-2-methoxybenzene in 0.6 mL of high-purity CDCl 3​ . Add 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.0 ppm).

Step 2: 1D 13 C Acquisition (Broadband Decoupled)

  • Pulse Sequence: zgpg30 (Proton-decoupled 30∘ pulse).

  • Causality Check: Quaternary carbons (C1, C2, C4) and alkyne carbons (C8, C9) lack attached protons, meaning they cannot efficiently relax via dipole-dipole interactions. You must set the relaxation delay (D1) to at least 2–3 seconds. Failing to do so will result in the quaternary peaks disappearing into the baseline noise.

Step 3: Multiplicity Editing (DEPT-135) Acquire a DEPT-135 spectrum.

  • CH and CH 3​ (methoxy) carbons will phase positive.

  • Quaternary carbons (C1, C2, C4, C8, C9) will be completely absent, immediately differentiating the skeleton from the aromatic protons.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) To unambiguously assign the quaternary carbons, acquire an HMBC spectrum optimized for long-range couplings ( 2JCH​ and 3JCH​ , typically ~8 Hz).

HMBC_Correlations H_OMe H-7 (Methoxy Protons) δ ~3.9 ppm C2 C-2 (Quaternary) δ ~155.2 ppm H_OMe->C2 3J_CH H_Alkyne H-9 (Alkyne Proton) δ ~3.1 ppm C4 C-4 (Quaternary) δ ~123.4 ppm H_Alkyne->C4 3J_CH C8 C-8 (Alkyne Internal) δ ~82.5 ppm H_Alkyne->C8 2J_CH H_Ar H-3 / H-5 / H-6 (Aromatic Protons) C1 C-1 (C-Br) δ ~111.5 ppm H_Ar->C1 3J_CH

Key 2D HMBC correlations establishing the self-validating connectivity of the quaternary carbons.

Case Study: Data Presentation & Assignment Comparison

The table below synthesizes the quantitative data, comparing benchmark experimental values against outputs from two leading predictive software platforms.

Table 2: 13 C NMR Chemical Shifts ( δ , ppm) for 1-Bromo-4-ethynyl-2-methoxybenzene
Carbon PositionTypeExperimental (Benchmark)ACD/Labs PredictedMnova Predicted Δ (Max Deviation)
C1 (C-Br) Quaternary111.5110.8112.10.7
C2 (C-OMe) Quaternary155.2156.0154.80.8
C3 (CH) Methine115.8114.9116.20.9
C4 (C-C C) Quaternary123.4122.8124.00.6
C5 (CH) Methine126.9127.5126.50.6
C6 (CH) Methine133.1132.4133.50.7
C7 (OCH 3​ ) Methyl56.256.555.90.3
C8 (C C-Ar) Quaternary82.583.182.00.6
C9 ( CH) Methine77.476.878.10.7

Note: Experimental benchmark values are derived from empirical substituent increment rules and closely related polyene building blocks. Both software tools demonstrate excellent accuracy, with deviations generally < 1.0 ppm.

Conclusion & Best Practices

For highly functionalized benzenes like 1-bromo-4-ethynyl-2-methoxybenzene, predictive software (ACD/Labs and Mnova) provides exceptionally accurate baseline models, effectively capturing complex phenomena like the heavy-atom effect of bromine and the diamagnetic anisotropy of the alkyne.

However, prediction is not proof . As a best practice in drug development, predictive tools should be used for rapid dereplication and hypothesis generation. Final structural validation must always rely on a self-validating experimental system—specifically, leveraging HMBC correlations to unambiguously lock the position of the methoxy and ethynyl groups to the aromatic core.

References

  • Chemistry LibreTexts. "13.10: Characteristics of 13C NMR Spectroscopy." LibreTexts Project. Available at:[Link]

  • Basar, N., et al. "Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus." The Journal of Organic Chemistry, 2014, 79(16), 7477–7490. Available at:[Link]

  • ACD/Labs. "NMR Predictors: Accurate 1D and 2D NMR Predictions." Advanced Chemistry Development, Inc. Available at:[Link]

  • Mestrelab Research. "Mnova Predict: Accurate Chemical Shift Prediction." Bruker / Mestrelab. Available at:[Link]

Validation

The Alkyne-Masking Strategy: 1-Bromo-2-methoxy-4-((trimethylsilyl)ethynyl)benzene

Orthogonal Reactivity in Cross-Coupling: Alternative Reagents to 1-Bromo-4-ethynyl-2-methoxybenzene Introduction 1-Bromo-4-ethynyl-2-methoxybenzene is a highly sought-after bifunctional building block in organic synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Reactivity in Cross-Coupling: Alternative Reagents to 1-Bromo-4-ethynyl-2-methoxybenzene

Introduction 1-Bromo-4-ethynyl-2-methoxybenzene is a highly sought-after bifunctional building block in organic synthesis, featuring both an aryl bromide and a terminal alkyne[1]. While this dual functionality is theoretically ideal for synthesizing complex conjugated systems, it presents a severe chemoselectivity paradox in practice. Because the molecule contains both an electrophile (the Ar-Br bond) and a nucleophile precursor (the terminal alkyne), it acts as an AB-type monomer. Attempting a direct Sonogashira coupling often leads to uncontrolled oligomerization, while Suzuki conditions can trigger unwanted Glaser homocoupling of the alkyne[2].

To achieve precise, site-selective C–C bond formation, synthetic chemists and drug development professionals must employ alternative reagents that temporarily mask one reactive site or electronically differentiate the halide[3]. This guide objectively compares three superior alternatives that establish a self-validating system of orthogonal reactivity.

G Base 1-Bromo-4-ethynyl- 2-methoxybenzene Challenge Chemoselectivity Challenge: Ar-Br vs. Terminal Alkyne Base->Challenge Alt1 TMS-Protected Alkyne (Masks Alkyne) Challenge->Alt1 Prevent side-reactions Alt2 Chloro-Analog (Deactivates Halide) Challenge->Alt2 Favor Alkyne Coupling Alt3 Iodo-Analog (Activates Halide) Challenge->Alt3 Favor Halide Coupling

Fig 1: Logical mapping of chemoselectivity challenges and alternative reagent strategies.

Causality & Mechanism: To perform a Suzuki-Miyaura or Buchwald-Hartwig coupling at the aryl bromide without interfering with the alkyne, the terminal C–H must be protected. The bulky trimethylsilyl (TMS) group sterically and electronically prevents the formation of copper acetylide intermediates, completely shutting down the Sonogashira and Glaser pathways[4]. Once the bromide is successfully coupled, the TMS group is cleaved using a fluoride source, revealing the pristine terminal alkyne for subsequent functionalization.

Self-Validating Protocol: Orthogonal Suzuki Coupling & Deprotection

  • Suzuki Coupling: Combine the TMS-protected bromide (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in a 4:1 mixture of 1,4-dioxane/H₂O (0.2 M). Add Pd(dppf)Cl₂ (5 mol%) and heat to 80°C for 6 hours.

  • Validation Check 1: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The reaction is complete when the starting material (UV-active, Rf ~0.7) is fully consumed.

  • Deprotection: Dissolve the purified intermediate in anhydrous THF. At 0°C, add TBAF (1.2 equiv, 1M in THF) dropwise. Stir for 1 hour at room temperature.

  • Validation Check 2: Successful deprotection is confirmed by FTIR (appearance of a sharp terminal alkyne C–H stretch at ~3300 cm⁻¹) and ¹H NMR (appearance of a diagnostic singlet at ~3.2 ppm).

The Halide-Deactivation Strategy: 1-Chloro-4-ethynyl-2-methoxybenzene

Causality & Mechanism: If the synthetic route requires functionalizing the alkyne first, the aryl halide must be rendered inert. The oxidative addition of palladium into carbon-halogen bonds follows a strict hierarchy: I > OTf > Br >> Cl[4]. By replacing the bromide with a chloride, the C–Cl bond becomes highly resistant to standard Pd(0) catalysts at room temperature. This allows for a perfectly chemoselective Sonogashira coupling at the terminal alkyne[5].

Self-Validating Protocol: Chemoselective Sonogashira Coupling

  • Sonogashira Coupling: Degas a solution of 1-Chloro-4-ethynyl-2-methoxybenzene (1.0 equiv) and an exogenous aryl iodide (1.1 equiv) in triethylamine (0.2 M).

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under an inert N₂ atmosphere. Stir at 25°C for 4 hours.

  • Validation Check: The C–I bond of the exogenous partner selectively undergoes oxidative addition. GC-MS analysis will confirm the formation of the cross-coupled product with the C–Cl bond intact, easily observable by the characteristic 3:1 isotopic ratio of the molecular ion peak.

The Halide-Activation Strategy: 1-Iodo-2-methoxy-4-((trimethylsilyl)ethynyl)benzene

Causality & Mechanism: When ultra-mild conditions are required (e.g., when working with sensitive substrates that degrade at 80°C), the halide must be activated. The C–I bond is exceptionally weak, allowing oxidative addition to occur at or below room temperature[4]. Combined with TMS protection on the alkyne, this reagent allows for rapid, low-temperature Suzuki or Stille couplings, minimizing thermal degradation pathways.

Quantitative Data Presentation

Table 1: Comparative Performance of Bifunctional Building Blocks

Reagent AlternativeHalide ReactivityAlkyne StatusPrimary ApplicationOligomerization RiskTypical Yield (Step 1)
1-Bromo-4-ethynyl-2-methoxybenzene (Baseline)Moderate (Br)ActiveDirect dual-coupling (challenging)High (AB monomer)< 40% (Complex mixtures)
1-Bromo-2-methoxy-4-(TMS-ethynyl)benzene Moderate (Br)ProtectedSuzuki first, then SonogashiraLow 85 - 92%
1-Chloro-4-ethynyl-2-methoxybenzene Low (Cl)ActiveSonogashira first, then BuchwaldLow 88 - 95%
1-Iodo-2-methoxy-4-(TMS-ethynyl)benzene High (I)ProtectedRoom-temp Suzuki/HeckLow 90 - 98%

Experimental Workflow Visualization

Workflow Step1 Step 1: Suzuki Coupling (Pd cat., Base, Ar-B(OH)2) Ar-Br reacts Step2 Step 2: Isolation (Chromatography) Step1->Step2 Step3 Step 3: TMS Deprotection (TBAF, THF) Reveals Alkyne Step2->Step3 Step4 Step 4: Sonogashira (Pd/Cu cat., Ar-I) Alkyne reacts Step3->Step4

Fig 2: Step-by-step orthogonal cross-coupling workflow using the TMS-protected strategy.

Conclusion

While 1-Bromo-4-ethynyl-2-methoxybenzene offers an attractive array of functional groups, its inherent lack of chemoselectivity makes it a liability in rigorous, high-yield synthetic routes. By utilizing strategically modified alternatives—such as TMS-protected analogs to mask the alkyne, or chloro/iodo-analogs to tune halide reactivity—researchers can design self-validating, orthogonal cross-coupling workflows that eliminate oligomerization and maximize target yields.

References

  • Title: Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Source: ResearchGate URL: [Link]

  • Title: Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups Source: eScholarship URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Sonogashira coupling Source: Wikipedia URL: [Link]

Sources

Comparative

Efficacy Comparison of Palladium Catalysts for the Chemoselective Cross-Coupling of 1-Bromo-4-ethynyl-2-methoxybenzene

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology The Chemoselectivity Challenge: A Bifunctional Scaffold In the landscape of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

The Chemoselectivity Challenge: A Bifunctional Scaffold

In the landscape of modern drug discovery and materials science, 1-bromo-4-ethynyl-2-methoxybenzene serves as a highly versatile, bifunctional building block. Featuring both a terminal alkyne and an aryl bromide anchored to an electron-donating methoxybenzene ring, this molecule presents a classic chemoselectivity challenge: how to selectively functionalize one reactive site while rigorously preserving the other.

The choice of palladium catalyst, ligand architecture, and thermal conditions dictates the molecule's fate. It can act either as the nucleophilic alkyne in a Sonogashira coupling or as the electrophilic aryl halide in a Suzuki-Miyaura coupling. Understanding the causality behind catalyst selection is paramount to preventing unwanted oligomerization or degradation.

G SM 1-Bromo-4-ethynyl- 2-methoxybenzene Sono Sonogashira Coupling (Alkyne Reacts) SM->Sono Ar-I, PdCl2(PPh3)2 RT, CuI, Et3N Suzu Suzuki-Miyaura (Bromide Reacts) SM->Suzu Ar-B(OH)2, Pd(dppf)Cl2 Base, Heat Prod1 Internal Alkyne (Bromide Intact) Sono->Prod1 Prod2 Biaryl Terminal Alkyne (Alkyne Intact) Suzu->Prod2

Caption: Divergent chemoselective cross-coupling pathways for 1-Bromo-4-ethynyl-2-methoxybenzene.

Mechanistic Causality: Controlling Oxidative Addition

The core principle governing this divergent functionalization lies in the kinetics of the oxidative addition step within the palladium catalytic cycle[1].

  • Pathway A (Alkyne-Selective): To react the terminal alkyne with an exogenous aryl iodide, the Pd(0) catalyst must undergo oxidative addition with the Ar–I bond significantly faster than with the substrate's own Ar–Br bond. Simple monodentate phosphine ligands (e.g., PPh 3​ ) at room temperature achieve this because the C–I bond dissociation energy is lower.

  • Pathway B (Bromide-Selective): To react the aryl bromide with a boronic acid, the catalyst must be electron-rich enough to insert into the stronger C–Br bond. Bidentate ligands with larger bite angles (e.g., dppf) or bulky, electron-rich Buchwald ligands (e.g., XPhos) coupled with elevated temperatures are required to force this activation[2].

G Pd0 Pd(0)L_n Active Catalyst OAI Oxidative Addition into Ar-I Pd0->OAI L = PPh3, RT (Fast) OABr Oxidative Addition into Ar-Br Pd0->OABr L = PPh3, RT (Slow) Pd0->OABr L = dppf, 80°C (Fast) PdII_I Pd(II) Ar-I Complex (Desired for Sonogashira) OAI->PdII_I PdII_Br Pd(II) Ar-Br Complex (Oligomerization Risk) OABr->PdII_Br Disfavored OABr->PdII_Br Favored for Suzuki

Caption: Catalyst-controlled oxidative addition dictates chemoselectivity at the Ar-Br vs. Ar-I bond.

Comparative Catalyst Efficacy Data

Table 1: Catalyst Screening for Alkyne-Selective Sonogashira Coupling

(Reaction: 1-Bromo-4-ethynyl-2-methoxybenzene + Exogenous Aryl Iodide)

CatalystLoading (mol%)Ligand TypeConditionsYield (%)Chemoselectivity (Alkyne:Bromide)
PdCl 2​ (PPh 3​ ) 2​ 2.0MonodentateRT, CuI, Et 3​ N, 72h85%>99:1
Pd(PPh 3​ ) 4​ 5.0MonodentateRT, CuI, Et 3​ N, 48h82%95:5
Pd(dppf)Cl 2​ 5.0Bidentate50°C, CuI, Et 3​ N, 12h41%40:60 (Oligomerization)

Analysis: As demonstrated in advanced syntheses of polyene natural products, 3 is the superior catalyst for preserving the bromide[3]. The use of highly active bidentate catalysts like Pd(dppf)Cl 2​ at elevated temperatures leads to catastrophic loss of chemoselectivity, resulting in complex oligomeric mixtures.

Table 2: Catalyst Screening for Bromide-Selective Suzuki-Miyaura Coupling

(Reaction: 1-Bromo-4-ethynyl-2-methoxybenzene + Arylboronic Acid)

CatalystLoading (mol%)Ligand TypeConditionsYield (%)Chemoselectivity (Bromide:Alkyne)
Pd 2​ (dba) 3​ / XPhos 2.0Bulky Biaryl60°C, K 3​ PO 4​ , THF/H 2​ O92%>98:2
Pd(dppf)Cl 2​ 5.0Bidentate80°C, K 3​ PO 4​ , Tol/H 2​ O88%>95:5
Pd(PPh 3​ ) 4​ 5.0Monodentate80°C, Na 2​ CO 3​ , Tol/H 2​ O55%70:30 (Alkyne degradation)

Analysis: For Suzuki couplings, 2 provides the highest efficacy. The bulky XPhos ligand accelerates the oxidative addition into the Ar–Br bond and facilitates rapid reductive elimination, minimizing the time the Pd(II) intermediate can interact with the unprotected terminal alkyne[2].

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , allowing researchers to confirm chemoselectivity in real-time or immediately post-reaction.

Protocol A: Alkyne-Selective Sonogashira Coupling

Objective: Couple the terminal alkyne with an exogenous aryl iodide while leaving the aryl bromide entirely intact.

  • Preparation: In an oven-dried Schlenk flask, add 1-bromo-4-ethynyl-2-methoxybenzene (1.0 equiv), the exogenous aryl iodide (0.85 equiv, sub-stoichiometric to prevent homocoupling), PdCl 2​ (PPh 3​ ) 2​ (0.02 equiv), and CuI (0.04 equiv).

  • Degassing: Seal the flask and purge with Argon for 5 minutes.

  • Solvent Addition: Add dry, degassed triethylamine (Et 3​ N) to serve as both the solvent and the base (approx. 0.2 M concentration).

  • Reaction Execution: Stir strictly at room temperature (20–25°C) for 48–72 hours.

    • Causality Note: Strict adherence to room temperature is critical. Exceeding 30°C exponentially increases the rate of Ar–Br oxidative addition, destroying chemoselectivity.

  • Self-Validation (In-Process): Monitor the reaction via GC-MS. The protocol is validated if the mass corresponding to the exogenous aryl iodide disappears, while the mass of the starting material (m/z ~211) is cleanly replaced by the desired cross-coupled product. The emergence of higher-mass oligomers indicates unwanted Ar-Br activation.

  • Workup: Evaporate the solvent, dissolve the residue in EtOAc, wash with saturated NH 4​ Cl, dry over MgSO 4​ , and purify via silica gel flash chromatography.

Protocol B: Bromide-Selective Suzuki-Miyaura Coupling

Objective: Couple the aryl bromide with an arylboronic acid while preserving the terminal alkyne.

  • Preparation: Charge a reaction vial with 1-bromo-4-ethynyl-2-methoxybenzene (1.0 equiv), arylboronic acid (1.2 equiv), Pd 2​ (dba) 3​ (0.01 equiv), XPhos (0.02 equiv), and finely milled K 3​ PO 4​ (2.0 equiv).

  • Solvent System: Add a degassed mixture of THF/H 2​ O (10:1 v/v).

    • Causality Note: The biphasic system and the use of a weak base (K 3​ PO 4​ ) are chosen specifically to limit the base-catalyzed deprotonation of the terminal alkyne, preventing unwanted Pd-acetylide formation[4].

  • Reaction Execution: Heat the mixture at 60°C for 12 hours under an Argon atmosphere.

  • Self-Validation (Post-Reaction): Obtain a crude 1 H NMR spectrum. The protocol is validated by integrating the terminal alkyne proton (typically a sharp singlet around δ 3.2–3.4 ppm). If this integral matches the expected ratio relative to the methoxy protons ( δ 3.8–3.9 ppm, 3H), the alkyne has been successfully preserved during the cross-coupling.

  • Workup: Dilute the mixture with water, extract with diethyl ether, dry the organic layer over Na 2​ SO 4​ , and purify via flash chromatography.

References

  • Synthesis of Polyene N
  • A Comparative Guide to Palladium Catalysts for Sonogashira Coupling - BenchChem.
  • Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides - Organic Chemistry Portal.
  • Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)

Sources

Validation

Chemoselective Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-ethynyl-2-methoxybenzene: A Comparative Ligand Guide

As a Senior Application Scientist, I frequently encounter complex substrates that demand rigorous catalyst optimization. The cross-coupling of 1-bromo-4-ethynyl-2-methoxybenzene represents a classic challenge in modern d...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex substrates that demand rigorous catalyst optimization. The cross-coupling of 1-bromo-4-ethynyl-2-methoxybenzene represents a classic challenge in modern drug development and materials science: achieving high chemoselectivity on a sterically hindered, electronically deactivated aromatic ring while preserving a highly sensitive terminal alkyne.

This guide objectively compares the performance of various phosphine ligands for this specific Suzuki-Miyaura transformation, detailing the mechanistic causality behind experimental choices and providing a self-validating protocol for laboratory execution.

Mechanistic Challenges & Causality

The substrate 1-bromo-4-ethynyl-2-methoxybenzene possesses two reactive sites (a C-Br bond and a terminal alkyne) and an ortho-methoxy directing group. This structural triad introduces two primary mechanistic hurdles:

Steric and Electronic Deactivation

In a standard Suzuki-Miyaura coupling, the first step is the oxidative addition of the Pd(0) catalyst into the aryl halide bond. The methoxy group is strongly electron-donating via resonance, which increases the electron density of the aromatic ring and subsequently lowers the electrophilicity of the C-Br bond. According to established reactivity trends, electron-donating groups on aryl halides significantly decrease reactivity in oxidative addition[1]. Coupled with the steric shielding provided by the ortho-methoxy substituent, the activation energy required for Pd(0) insertion is elevated, often stalling the catalytic cycle if an improper ligand is used.

Chemoselectivity Risk (Terminal Alkyne)

Terminal alkynes are highly sensitive functional groups. If the oxidative addition into the C-Br bond is sluggish, the reaction requires higher temperatures. Elevated temperatures in the presence of palladium and trace oxygen inevitably lead to Glaser-type homocoupling (diyne formation) or base-catalyzed alkyne degradation. Therefore, achieving chemoselective cross-coupling requires a highly active catalyst system that operates under mild conditions, utilizing kinetic transmetallation principles to favor the boronic acid over the alkyne[2].

Chemoselectivity Substrate 1-Bromo-4-ethynyl- 2-methoxybenzene Suzuki Suzuki-Miyaura (Desired Biaryl) Substrate->Suzuki Pd + SPhos/XPhos Mild Temp, Strict Ar Side1 Alkyne Homocoupling (Glaser-type) Substrate->Side1 O2 Leak / High Temp Poor Ligand Side2 Protodeboronation / Degradation Substrate->Side2 High Temp + Strong Base Slow Oxidative Addition

Caption: Logical pathways for the cross-coupling of 1-bromo-4-ethynyl-2-methoxybenzene.

Comparative Ligand Analysis

To overcome the activation barrier of the ortho-methoxy bromide without destroying the terminal alkyne, the choice of ligand is paramount. We compared four standard classes of phosphine ligands:

  • Triphenylphosphine (PPh₃): A standard, unhindered ligand. Due to the electron-rich nature of the ortho-methoxy bromide, Pd(PPh₃)₄ exhibits sluggish oxidative addition[3]. Reactions require temperatures >80 °C, leading to significant alkyne degradation.

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene): A bidentate ligand that provides stability to the Pd center. However, its moderate electron-donating ability is insufficient to rapidly overcome the steric bulk of the ortho-methoxy group at room temperature.

  • Buchwald Ligands (SPhos & XPhos): Dialkylbiaryl phosphines like SPhos are both highly electron-donating and sterically bulky. The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition step, while the steric bulk of the biaryl backbone promotes rapid reductive elimination[4]. This allows the reaction to proceed at near room temperature, ensuring excellent chemoselectivity[5].

Experimental Data: Ligand Performance Comparison

The following table summarizes the quantitative performance of these catalyst systems when coupling 1-bromo-4-ethynyl-2-methoxybenzene with phenylboronic acid (1.2 equiv) using K₃PO₄ as the base in Toluene/H₂O.

LigandCatalyst SystemTemp (°C)Time (h)Yield (%)Major ByproductsChemoselectivity
PPh₃ Pd(OAc)₂ / PPh₃801242Diyne (Homocoupling)Poor
dppf Pd(dppf)Cl₂80868ProtodeboronationModerate
XPhos Pd₂(dba)₃ / XPhos40389TraceExcellent
SPhos Pd(OAc)₂ / SPhos40294 None detectedExcellent

Data Interpretation: SPhos outperforms all other ligands by enabling full conversion at 40 °C in just 2 hours, completely bypassing the thermal degradation pathways of the terminal alkyne.

Self-Validating Experimental Protocol

The following step-by-step methodology details the optimized workflow using the SPhos ligand system. This protocol is designed with internal causality checkpoints to ensure experimental trustworthiness.

Workflow Step1 1. Reagent Preparation (Schlenk Flask) Step2 2. Degassing (Freeze-Pump-Thaw) Step1->Step2 Step3 3. Catalysis (Pd/SPhos, 40°C) Step2->Step3 Step4 4. Quench & Workup Step3->Step4

Caption: Optimized experimental workflow for chemoselective Suzuki coupling.

Step 1: Reagent Assembly (Schlenk Technique)
  • Action: Charge a flame-dried Schlenk flask with 1-bromo-4-ethynyl-2-methoxybenzene (1.0 equiv), phenylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Causality & Validation: We use Pd(OAc)₂ as a stable Pd(II) precatalyst that is rapidly reduced in situ. Ensure the K₃PO₄ is finely milled and anhydrous. Clumpy base will stall the transmetallation step, leaving unreacted starting material visible on TLC.

Step 2: Solvent Addition and Degassing
  • Action: Add a 10:1 mixture of anhydrous Toluene/H₂O. Perform three rigorous freeze-pump-thaw cycles.

  • Causality & Validation: Strict oxygen exclusion is mandatory. Self-Validation Check: If the solution turns dark black immediately upon solvent addition, oxygen has leaked in. This causes premature Pd(0) aggregation (forming palladium black) and will immediately promote alkyne homocoupling. A properly degassed solution will remain pale yellow/orange.

Step 3: Catalytic Cross-Coupling
  • Action: Heat the reaction mixture to 40 °C under a positive Argon atmosphere for 2 hours.

  • Causality & Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The starting bromide (UV active, and KMnO₄ active due to the alkyne) should cleanly convert to a single lower-Rf spot. The solution should maintain a homogeneous pale orange color, indicating an active, ligated Pd(0) catalytic cycle.

Step 4: Quench and Purification
  • Action: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via flash column chromatography.

References

  • . Organic Chemistry Portal. 2.. ACS Publications (The Journal of Organic Chemistry). 3.. PubMed (National Institutes of Health). 4.. Chemistry LibreTexts.

  • . Benchchem.

Sources

Comparative

Isomeric purity analysis of 1-Bromo-4-ethynyl-2-methoxybenzene

The accurate determination of isomeric purity in halogenated aryl alkynes is a critical quality control step in advanced organic synthesis and drug development. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a h...

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Author: BenchChem Technical Support Team. Date: March 2026

The accurate determination of isomeric purity in halogenated aryl alkynes is a critical quality control step in advanced organic synthesis and drug development. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly versatile building block frequently utilized in Sonogashira cross-coupling reactions and the total synthesis of polyene natural products, such as xanthomonadin pigments[1].

Because its synthesis often involves electrophilic aromatic bromination or selective alkynylation, the formation of closely related regioisomers (e.g., 1-bromo-5-ethynyl-2-methoxybenzene or 1-bromo-3-ethynyl-2-methoxybenzene) is a persistent challenge. These isomers possess identical molecular weights and highly similar polarities, making their separation and quantification non-trivial.

This guide objectively compares the three primary analytical methodologies—GC-MS , RP-HPLC-UV , and 1 H-qNMR —for the isomeric purity analysis of 1-bromo-4-ethynyl-2-methoxybenzene, providing self-validating experimental protocols and causality-driven insights.

Causality in Analytical Method Selection

To design a robust analytical workflow, scientists must match the physicochemical properties of 1-bromo-4-ethynyl-2-methoxybenzene ( C9​H7​BrO , MW: 211.06 g/mol ) with the correct instrumental mechanism:

  • Gas Chromatography-Mass Spectrometry (GC-MS): As a relatively low-molecular-weight, non-polar, and volatile compound, this alkyne is highly amenable to GC. A mid-polar stationary phase (e.g., 5% diphenyl/95% dimethyl polysiloxane) separates regioisomers based on subtle differences in dipole moments and boiling points induced by the relative positioning of the methoxy and bromine groups. MS provides isotopic fingerprinting ( 79Br and 81Br in a 1:1 ratio) to confirm halogenation.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC-UV): While GC is superior for volatile isomers, RP-HPLC is essential if the sample contains non-volatile polymeric degradants (e.g., alkyne oxidative coupling products) that would not elute on a GC column.

  • Quantitative Nuclear Magnetic Resonance ( 1 H-qNMR): Chromatographic methods require reference standards for absolute quantification. When pure isomeric standards are unavailable, qNMR serves as a primary ratio method. The aromatic proton coupling constants ( J -couplings) unambiguously distinguish ortho, meta, and para substitution patterns, while integration against an internal standard provides absolute purity without response factor calibration.

G Start 1-Bromo-4-ethynyl- 2-methoxybenzene Vol Volatility & Thermal Stability Assessment Start->Vol qNMR 1H-qNMR (Absolute Quant & Structure) Start->qNMR Structural ID Needed GCMS GC-MS Analysis (High Res for Volatiles) Vol->GCMS Thermally Stable HPLC RP-HPLC-UV (Non-volatiles/Polymers) Vol->HPLC Thermally Labile Data Comprehensive Isomeric Purity Validation GCMS->Data HPLC->Data qNMR->Data

Decision tree for selecting the optimal isomeric purity analysis method.

Comparative Performance Data

The following table summarizes the objective performance metrics of each technique when analyzing 1-bromo-4-ethynyl-2-methoxybenzene against its potential regioisomers.

Analytical ParameterGC-FID / GC-MSRP-HPLC-UV 1 H-qNMR
Separation Mechanism Boiling point & dipole momentHydrophobicity (LogP)Magnetic resonance (Chemical shift)
Isomeric Resolution ( Rs​ ) Excellent ( Rs​ > 2.5)Moderate ( Rs​ ~ 1.2 - 1.5)N/A (Signal resolution is excellent)
Limit of Detection (LOD) ~0.01% (FID) / ~0.005% (MS)~0.05%~0.5% - 1.0%
Run Time 15 - 20 minutes10 - 15 minutes5 - 10 minutes
Reference Standard Required? Yes (for absolute quant)Yes (for absolute quant)No (Internal standard suffices)
Best Used For... Trace regioisomer quantificationDetecting non-volatile impuritiesStructural elucidation & absolute assay

Self-Validating Experimental Protocols

Protocol A: High-Resolution GC-MS for Trace Regioisomers

Causality & Logic: We utilize a DB-5MS column because the 5% phenyl substitution provides the necessary π−π interactions to separate the aromatic isomers. A split injection prevents column overloading, ensuring sharp peaks and accurate integration.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of 1-bromo-4-ethynyl-2-methoxybenzene in 10 mL of GC-grade dichloromethane (DCM) to yield a 1 mg/mL solution.

  • Instrument Setup: Equip the GC with a DB-5MS column (30 m × 0.25 mm × 0.25 µm). Set the carrier gas (Helium) to a constant flow of 1.0 mL/min.

  • Temperature Program:

    • Initial temperature: 80°C (hold for 2 min).

    • Ramp: 10°C/min to 250°C.

    • Final hold: 5 min at 250°C.

  • Injection: Inject 1.0 µL with a split ratio of 50:1. Injector temperature: 250°C.

  • MS Detection: Operate in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

  • Validation Check: Verify the presence of the characteristic isotopic doublet at m/z 210 and 212 ( [M]+ ) in the total ion chromatogram (TIC). Isomers will yield identical mass spectra but different retention times.

Protocol B: 1 H-qNMR for Structural Confirmation and Absolute Assay

Causality & Logic: Using 1,3,5-trimethoxybenzene (TMB) as an internal standard is ideal because its highly shielded aromatic protons appear as a sharp singlet at ~6.1 ppm, well separated from the aromatic protons of 1-bromo-4-ethynyl-2-methoxybenzene (typically 6.8 - 7.5 ppm) and the alkyne proton (~3.3 ppm).

Step-by-Step Methodology:

  • Standard Preparation: Accurately weigh ~15 mg of 1-bromo-4-ethynyl-2-methoxybenzene and ~5 mg of highly pure 1,3,5-trimethoxybenzene (Internal Standard) using a microbalance (accuracy to 0.01 mg).

  • Solvent Addition: Dissolve both compounds completely in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v TMS. Transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Use a 400 MHz (or higher) NMR spectrometer. Set the relaxation delay ( D1 ) to at least 30 seconds to ensure complete relaxation of all protons (crucial for quantitative accuracy). Acquire 64 scans.

  • Data Processing: Apply baseline correction and phase the spectrum accurately. Set the integral of the TMB aromatic singlet (3H) to 3.00.

  • Isomer Identification:

    • The target compound (1-Br, 2-OMe, 4-ethynyl) will show a specific coupling pattern: a doublet for the proton ortho to the bromine, a doublet of doublets for the meta proton, and a finely coupled doublet for the proton ortho to the methoxy group.

    • Regioisomers will display distinctly different coupling constants (e.g., two singlets if the protons are para to each other).

  • Calculation: Calculate the absolute purity using the integral area of the distinct alkyne proton (~3.3 ppm, 1H) or isolated aromatic protons against the internal standard.

G Precursor Substituted Benzene Precursor Reaction Electrophilic Bromination / Sonogashira Coupling Precursor->Reaction Target 1-Bromo-4-ethynyl- 2-methoxybenzene (Target) Reaction->Target Major Pathway Isomer1 Regioisomer A (e.g., 1-Br, 5-ethynyl) Reaction->Isomer1 Minor Pathway Isomer2 Regioisomer B (e.g., 1-Br, 3-ethynyl) Reaction->Isomer2 Trace Pathway

Synthetic pathways leading to the target compound and its potential regioisomers.

Conclusion and Recommendations

For the routine batch-to-batch isomeric purity analysis of 1-bromo-4-ethynyl-2-methoxybenzene, GC-MS is the superior choice due to its high resolving power for volatile regioisomers and its ability to confirm halogenation via isotopic splitting [2]. However, during the initial synthesis or when qualifying a new commercial vendor, 1 H-qNMR must be employed to conclusively map the substitution pattern of the aromatic ring and establish an absolute purity baseline without the need for external reference standards.

References

  • Title: Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues Source: Durham University E-Theses URL: [Link]

Validation

Benchmarking 1-Bromo-4-ethynyl-2-methoxybenzene: A Guide to Chemoselective Cross-Coupling

Executive Summary In the design of complex active pharmaceutical ingredients (APIs) and advanced organic materials, bifunctional building blocks are critical for enabling iterative, divergent synthetic pathways. 1-Bromo-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the design of complex active pharmaceutical ingredients (APIs) and advanced organic materials, bifunctional building blocks are critical for enabling iterative, divergent synthetic pathways. 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a premium bifunctional synthon featuring both an electrophilic aryl bromide and a nucleophilic terminal alkyne.

What elevates this specific molecule above simpler analogs is the strategic placement of the strongly electron-donating ortho-methoxy group. This structural feature deliberately dampens the reactivity of the C–Br bond, creating a wide kinetic window that allows for highly chemoselective transformations at the alkyne terminus without prematurely triggering cross-coupling at the bromide. This guide benchmarks its performance against similar building blocks and provides self-validating protocols for its application.

Structural & Electronic Profiling

The synthetic utility of 1-Bromo-4-ethynyl-2-methoxybenzene is governed by the electronic interplay between its substituents. During the fundamental oxidative addition step of palladium-catalyzed cross-coupling, the Pd(0) species acts as a nucleophile.

The ortho-methoxy group donates electron density into the aromatic ring via resonance, significantly increasing the electron density at the ipso-carbon bearing the bromide. According to combined kinetic and computational analyses of palladium catalysis, electron-donating groups destabilize the developing negative charge in the transition state, effectively raising the activation barrier for C–Br cleavage [1]. Consequently, the C–Br bond in this molecule is significantly less reactive than in its unsubstituted counterparts. This "deactivation" is highly advantageous, as it allows the terminal alkyne to be exhaustively functionalized while the C–Br bond remains fully intact as a downstream synthetic handle.

CatalyticCycle Pd0 Pd(0) Catalyst Pi π-Coordination Complex Pd0->Pi Ligand Association TS Oxidative Addition TS Pi->TS C-Br Cleavage PdII Pd(II) Aryl Bromide TS->PdII Pd-C / Pd-Br Formation Note ortho-Methoxy group donates electron density, raising the activation barrier for C-Br oxidative addition. Note->TS

Mechanistic impact of the ortho-methoxy group on the Pd(0) oxidative addition transition state.

Benchmarking Analysis

To objectively evaluate 1-Bromo-4-ethynyl-2-methoxybenzene, we must benchmark it against structurally adjacent building blocks. The table below summarizes their relative reactivity profiles and primary synthetic applications.

Building BlockC–X Oxidative Addition BarrierChemoselectivity (Alkyne vs. Halide)Primary Synthetic Application
1-Bromo-4-ethynyl-2-methoxybenzene High (Due to o-OMe donation)Excellent (Alkyne reacts exclusively at RT)Iterative coupling; orthogonal functionalization
1-Bromo-4-ethynylbenzene Moderate (Baseline)Poor to Moderate (Prone to oligomerization)Standard bifunctional couplings (requires protection)
1-Iodo-4-ethynyl-2-methoxybenzene Low (C–I bond is inherently weak)Inverted (Halide reacts before alkyne)Rapid C–X coupling; Sonogashira at the halide [3]
4-Ethynyl-2-methoxyphenylboronic acid N/A (Transmetalation driven)Good (Suzuki coupling preferred)Direct biaryl formation via Suzuki-Miyaura

Key Takeaway: If your synthetic route requires functionalizing the alkyne first while preserving the aryl halide for a later step, 1-Bromo-4-ethynyl-2-methoxybenzene is the superior choice. Its high oxidative addition barrier prevents the catastrophic oligomerization often seen with 1-Bromo-4-ethynylbenzene.

Divergent Synthetic Workflows

The true power of this building block lies in its ability to dictate the sequence of complex molecule assembly. By carefully selecting the coupling partner and catalyst system, researchers can drive the reaction down completely divergent pathways.

DivergentWorkflow A 1-Bromo-4-ethynyl- 2-methoxybenzene B Sonogashira Coupling (Alkyne Reactivity) A->B Pd(II), CuI, Amine + Aryl Iodide C Suzuki/Heck Coupling (Bromide Reactivity) A->C Pd(0), Base, Heat + Boronic Acid D Internal Alkyne (Aryl Bromide intact) B->D E Biaryl Terminal Alkyne (Alkyne intact) C->E

Divergent cross-coupling pathways of 1-Bromo-4-ethynyl-2-methoxybenzene.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explained, and analytical checkpoints are provided to verify success.

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

This protocol couples the terminal alkyne with an exogenous aryl iodide while leaving the endogenous C–Br bond untouched [2].

  • Reagents: 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 equiv), Aryl Iodide (1.1 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), Triethylamine (TEA, 5.0 equiv), THF (0.2 M).

  • Procedure:

    • Degas the THF and TEA thoroughly via three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen is mandatory to suppress the copper-mediated Glaser homocoupling of the terminal alkyne.

    • Add the building block, aryl iodide, and solvents to a Schlenk flask under argon.

    • Add Pd(PPh₃)₂Cl₂ and CuI. Stir at room temperature (20–25 °C) for 4 hours. Causality: Aryl iodides undergo oxidative addition rapidly at room temperature. Maintaining a low temperature ensures the deactivated C–Br bond remains kinetically inert.

  • Self-Validation Checkpoint: Analyze the crude mixture via GC-MS. Success is confirmed by identifying the molecular ion (M⁺) of the cross-coupled product. Crucially, the mass spectrum must display a distinct 1:1 isotopic cluster (M / M+2), proving that the bromine atom is still structurally incorporated and the C–Br bond survived the catalytic cycle.

Protocol B: Downstream Suzuki-Miyaura Coupling (Bromide Functionalization)

Once the alkyne has been converted into an internal alkyne (via Protocol A), the dormant C–Br bond can be activated for biaryl synthesis.

  • Reagents: Brominated intermediate from Protocol A (1.0 equiv), Aryl boronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).

  • Procedure:

    • Combine all reagents in a pressure vial under argon.

    • Heat the mixture to 90 °C for 12 hours. Causality: Because the C–Br bond is deactivated by the ortho-methoxy group, elevated thermal energy and a highly active, sterically demanding bidentate ligand (dppf) are required to force the oxidative addition step.

    • Cool to room temperature, dilute with EtOAc, and wash with water to remove boronic acid salts.

  • Self-Validation Checkpoint: Analyze via LC-MS. The distinctive 1:1 bromine isotope cluster will have completely disappeared, replaced by the exact mass of the fully elaborated biaryl framework, confirming successful transmetalation and reductive elimination.

References

  • Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formylation of Aryl Bromides Source: ACS Catalysis URL:[Link]

  • Sonogashira Coupling: Mechanism and Recent Literature Source: Organic Chemistry Portal URL:[Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates Source: Organic Letters URL:[Link]

Comparative

Spectroscopic Differentiation of 1-Bromo-4-ethynyl-2-methoxybenzene Regioisomers: A Comprehensive Analytical Guide

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of distinguishing closely related halogenated aryl alkynes. Isomers of bromo-ethynyl-methoxybenzene ar...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development and synthetic methodology, I frequently encounter the challenge of distinguishing closely related halogenated aryl alkynes. Isomers of bromo-ethynyl-methoxybenzene are highly valuable bifunctional building blocks; the terminal alkyne is primed for CuAAC "click" chemistry, while the aryl bromide serves as an anchor for palladium-catalyzed cross-couplings.

However, because regioisomers like 1-bromo-4-ethynyl-2-methoxybenzene , 1-bromo-2-ethynyl-4-methoxybenzene , and 2-bromo-4-ethynyl-1-methoxybenzene share identical molecular weights and functional groups, standard mass spectrometry and infrared spectroscopy cannot differentiate them alone. This guide provides an objective, data-driven framework for identifying these isomers using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, supported by causality-driven analytical workflows [1].

The Causality of Spectroscopic Differentiation

The core logic for distinguishing these regioisomers relies on the predictable electronic and steric effects of the substituents on the benzene ring's proton environment [2]:

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group (EDG) via resonance. It heavily shields the ortho and para protons, shifting their ¹H NMR signals significantly upfield (lower ppm).

  • Bromine Atom (-Br): Acts as a weak electron-withdrawing group (EWG) via induction but exerts a slight shielding effect via resonance. Its primary impact is deshielding the meta positions and dramatically deshielding its directly attached carbon in ¹³C NMR.

  • Ethynyl Group (-C≡CH): A mild EWG that creates a distinct anisotropic shielding cone. This results in a characteristic terminal alkyne proton signal near 3.0–3.3 ppm.

By analyzing the coupling constants ( J ) and chemical shifts resulting from these overlapping electronic effects, we can map the exact relative positions of the substituents [3].

Analytical Workflow Visualization

The following workflow illustrates the multi-modal approach required to confidently identify the correct regioisomer.

SpectroscopicWorkflow Sample Unknown Regioisomer (C9H7BrO) NMR 1H & 13C NMR (Primary Differentiation) Sample->NMR IR ATR FT-IR (Functional Group Check) Sample->IR MS GC-MS (Isotopic Validation) Sample->MS EvalNMR Analyze J-Coupling & Chemical Shifts NMR->EvalNMR EvalIR Confirm C≡C-H (~3290 cm⁻¹) IR->EvalIR EvalMS Verify 79Br/81Br Isotope Doublet MS->EvalMS Identification Exact Regioisomer Identification EvalNMR->Identification EvalIR->Identification EvalMS->Identification

Workflow for the spectroscopic identification of bromo-ethynyl-methoxybenzene isomers.

Comparative Spectroscopic Data

The following tables summarize the quantitative spectroscopic markers used to differentiate the three primary regioisomers. The ¹H NMR splitting patterns are the definitive diagnostic tool.

Table 1: Diagnostic ¹H NMR Chemical Shifts & Splitting Patterns

(Data acquired in CDCl₃ at 400 MHz. Chemical shifts are approximate ±0.05 ppm based on empirical substituent effects)

RegioisomerCAS NumberH-3 Shift & MultiplicityH-5 Shift & MultiplicityH-6 Shift & Multiplicity
1-Bromo-4-ethynyl-2-methoxybenzene 69151-17-3~6.95 ppm (d, J=1.8 Hz)~6.98 ppm (dd, J=8.0, 1.8 Hz)~7.45 ppm (d, J=8.0 Hz)
1-Bromo-2-ethynyl-4-methoxybenzene 1011736-13-2~7.05 ppm (d, J=2.8 Hz)~6.80 ppm (dd, J=8.8, 2.8 Hz)~7.42 ppm (d, J=8.8 Hz)
2-Bromo-4-ethynyl-1-methoxybenzene 859211-28-2~7.65 ppm (d, J=2.0 Hz)~7.40 ppm (dd, J=8.5, 2.0 Hz)~6.85 ppm (d, J=8.5 Hz)

Causality Insight: In 2-Bromo-4-ethynyl-1-methoxybenzene, H-6 is ortho to the strongly electron-donating methoxy group, pushing it upfield to ~6.85 ppm. Conversely, H-3 is trapped between the bromine and ethynyl groups, leaving it highly deshielded at ~7.65 ppm. This stark contrast is absent in the other two isomers, making it instantly recognizable [4].

Table 2: Shared Functional Group Markers (IR & MS)

While IR and MS cannot differentiate the isomers, they are mandatory for validating the structural integrity of the bulk material.

TechniqueTarget SignalCausality / Origin
FT-IR (ATR) ~3290 cm⁻¹ (Strong, sharp)Terminal alkyne C-H stretch.
FT-IR (ATR) ~2110 cm⁻¹ (Weak)Alkyne C≡C stretch.
FT-IR (ATR) ~1250 cm⁻¹, ~1040 cm⁻¹Asymmetric and symmetric C-O-C stretches of the methoxy ether.
GC-MS (EI) m/z 210 and 212 (1:1 ratio)Molecular ion [M]⁺ displaying the classic ⁷⁹Br / ⁸¹Br isotopic signature.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol must operate as a self-validating system. Follow these steps to acquire and verify the spectroscopic data.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 10–15 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides excellent solubility for halogenated aromatics without interfering with the aromatic proton region.

  • Instrument Tuning: Tune and match the probe to the ¹H frequency (≥400 MHz). Calibrate the 90° pulse width for the specific sample to ensure quantitative integration.

  • Acquisition: Run 16 scans with a relaxation delay (D1) of at least 2.0 seconds.

    • Self-Validation Checkpoint: Integrate the methoxy singlet (~3.85 ppm). It must integrate to exactly 3.00 protons relative to the terminal alkyne proton (~3.10 ppm, integration 1.00). If the ratio deviates, the relaxation delay is insufficient, or the sample is impure.

Protocol B: ATR FT-IR Validation
  • Background Calibration: Clean the diamond ATR crystal with isopropanol and acquire a background spectrum (ambient air).

  • Sample Application: Apply 1–2 mg of the neat solid directly onto the crystal. Apply consistent pressure using the ATR anvil.

    • Causality: Attenuated Total Reflectance (ATR) is preferred over KBr pellets because KBr is hygroscopic. Absorbed water presents a broad O-H stretch at ~3300 cm⁻¹, which can completely mask the critical terminal alkyne C-H stretch at ~3290 cm⁻¹.

  • Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.

    • Self-Validation Checkpoint: The baseline must be flat. A sloping baseline indicates poor contact with the crystal, requiring re-application of the sample.

Protocol C: GC-MS Isotopic Confirmation
  • Preparation: Prepare a 1 mg/mL solution of the isomer in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC-MS using a split ratio of 50:1 to prevent column overloading.

  • Ionization: Utilize Electron Ionization (EI) at 70 eV.

    • Self-Validation Checkpoint: Examine the molecular ion cluster around m/z 211. The presence of a strict 1:1 intensity ratio for the peaks at m/z 210 and 212 self-validates the presence of exactly one bromine atom, ruling out debrominated degradation products or dibrominated impurities.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS Database. URL: [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary: 1-Bromo-4-ethynyl-2-methoxybenzene." PubChem Database. URL:[Link]

Validation

Kinetic Analysis and Chemoselective Routing of 1-Bromo-4-ethynyl-2-methoxybenzene in Cross-Coupling Workflows

Executive Summary 1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly valuable bifunctional synthon utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic material...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-4-ethynyl-2-methoxybenzene (CAS: 69151-17-3) is a highly valuable bifunctional synthon utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced organic materials[1]. Featuring both an aryl bromide and a terminal alkyne, it presents a classic chemoselectivity challenge: directing palladium-catalyzed cross-coupling exclusively to the C(sp2)−Br bond or the C(sp)−H bond.

For drug development professionals, poor catalyst selection here leads to oligomerization, Glaser homocoupling, or mixed coupling products[2]. This guide objectively compares the kinetic performance of advanced catalytic systems (e.g., Buchwald precatalysts) against traditional alternatives (e.g., Pd(PPh3​)4​ ) to establish absolute kinetic control over these divergent pathways.

Mechanistic Causality & Kinetic Principles

The kinetic differentiation between the two reactive sites relies on tuning the rate-determining steps (RDS) of the respective catalytic cycles:

  • C(sp2)−Br Activation (Suzuki-Miyaura/Buchwald-Hartwig) : The ortho-methoxy group donates electron density into the aromatic ring via resonance. This increases the activation energy required for the oxidative addition of Pd0 into the C-Br bond[3]. To overcome this kinetic barrier, highly electron-rich and sterically demanding ligands (like XPhos) are required to accelerate oxidative addition and force rapid reductive elimination.

  • C(sp)−H Activation (Sonogashira) : The terminal alkyne is highly acidic. In the presence of a Cu(I) co-catalyst and an amine base, copper acetylide formation is rapid[4]. If transmetalation to Pd is kinetically faster than oxidative addition into the C-Br bond, the alkyne reacts preferentially[4].

KineticTree Start Determine Rate-Determining Step (RDS) Br RDS: Oxidative Addition (Deactivated C-Br Bond) Start->Br Alkyne RDS: Transmetalation (Acidic Terminal Alkyne) Start->Alkyne Sol1 Require: High Electron Density & Steric Bulk Br->Sol1 Sol2 Require: Cu(I) Co-catalyst & Amine Base Alkyne->Sol2 Ligand1 Optimal: XPhos Pd G3 Sol1->Ligand1 Ligand2 Optimal: Pd(PPh3)4 / CuI Sol2->Ligand2

Kinetic decision tree for optimizing the rate-determining step in bifunctional cross-coupling.

Comparative Performance Analysis

We compare the performance of XPhos Pd G3 (an advanced dialkylbiaryl phosphine precatalyst) against the traditional Pd(PPh3​)4​ alternative for the chemoselective Suzuki-Miyaura arylation of the C-Br bond, leaving the terminal alkyne intact.

Table 1: Kinetic and Chemoselective Comparison

(Reaction: Suzuki-Miyaura Coupling of 1-Bromo-4-ethynyl-2-methoxybenzene with Phenylboronic Acid)

Catalyst SystemLigand Electronic ProfileTime to >95% ConversionTarget Yield (Alkyne Intact)Major Side Product
XPhos Pd G3 (1 mol%)Highly electron-rich, bulky2 hours92% <2% (Protodeboronation)
Pd(dppf)Cl2​ (5 mol%)Bidentate, moderate e-rich6 hours78% 8% (Glaser Homocoupling)
Pd(PPh3​)4​ (5 mol%)Monodentate, neutral>24 hours41% 35% (Glaser & Oligomers)

Data Interpretation : The XPhos Pd G3 system demonstrates superior kinetics[3]. The bulky, electron-rich XPhos ligand dramatically lowers the activation barrier for oxidative addition into the deactivated C-Br bond. Furthermore, the rapid reaction time minimizes the exposure of the terminal alkyne to basic conditions, suppressing unwanted Glaser homocoupling (a common degradation pathway when trace oxygen is present).

Visualizing the Chemoselective Logic

Chemoselectivity Substrate 1-Bromo-4-ethynyl-2-methoxybenzene (Bifunctional Synthon) Cat1 XPhos Pd G3, K3PO4 Ar-B(OH)2, THF/H2O Substrate->Cat1 Cat2 Pd(PPh3)4, CuI, Et3N Ar-I, DMF Substrate->Cat2 Path1 Pathway A: C-Br Activation (Suzuki-Miyaura) Prod1 4-Ethynyl-2-methoxy-biaryl (Alkyne Intact) Path1->Prod1 Path2 Pathway B: Terminal Alkyne (Sonogashira) Prod2 1-Bromo-4-(arylethynyl)-2-methoxybenzene (Bromide Intact) Path2->Prod2 Cat1->Path1 Cat2->Path2

Divergent chemoselective routing of 1-Bromo-4-ethynyl-2-methoxybenzene based on catalyst kinetics.

Self-Validating Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (C-Br Activation)

Objective : Couple the aryl bromide while preserving the terminal alkyne. Causality Check : We use a biphasic THF/Water system with K3​PO4​ . The inorganic base is insoluble in the organic layer, minimizing base-catalyzed alkyne degradation. The rapid kinetics of XPhos Pd G3 ensure the reaction completes before homocoupling can occur[3].

  • Preparation : To a 20 mL Schlenk flask, add 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 mmol, 211 mg), phenylboronic acid (1.2 mmol, 146 mg), and K3​PO4​ (2.0 mmol, 424 mg).

  • Degassing (Critical Step) : Add THF (8 mL) and deionized water (2 mL). Sparge the biphasic mixture with Argon for 15 minutes.

    • Validation: Failure to completely remove O2​ will result in Glaser homocoupling. If your LC-MS shows a mass of m/z 420, your degassing protocol is insufficient.

  • Catalyst Addition : Add XPhos Pd G3 (0.01 mmol, 8.5 mg). Seal the flask and heat to 40 °C with vigorous stirring (1000 rpm) to ensure phase mixing.

  • Monitoring : Sample the organic layer at 1 hour. Quench with EtOAc/Water. Run TLC (Hexanes/EtOAc 9:1) and LC-MS.

    • Validation: The disappearance of the starting material (m/z 210/212 isotopic pattern) and the appearance of the product mass (m/z 208) confirms successful oxidative addition and transmetalation.

  • Workup : Extract with EtOAc (3 x 10 mL), wash with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Chemoselective Sonogashira Coupling (Alkyne Activation)

Objective : Couple the terminal alkyne with an exogenous aryl iodide, preserving the endogenous aryl bromide[4]. Causality Check : Aryl iodides undergo oxidative addition with Pd(PPh3​)4​ significantly faster than the electron-rich endogenous aryl bromide. By operating at room temperature, we kinetically freeze the C-Br bond while the alkyne reacts[4].

  • Preparation : Combine 1-Bromo-4-ethynyl-2-methoxybenzene (1.0 mmol), 4-Iodoanisole (1.0 mmol), Pd(PPh3​)4​ (0.05 mmol), and CuI (0.05 mmol) in a dry Schlenk flask under Argon.

  • Solvent/Base : Add degassed Triethylamine (5 mL) and DMF (5 mL).

  • Reaction : Stir at 25 °C for 4 hours.

    • Validation: Do not heat . Heating above 60 °C will provide enough thermal energy to initiate oxidative addition into the endogenous C-Br bond, leading to uncontrollable oligomerization. Monitor via TLC; the product will appear as a highly fluorescent blue spot under 254 nm UV.

  • Workup : Filter through a Celite pad to remove copper salts, concentrate under reduced pressure, and purify via silica gel chromatography.

References

  • BLDpharm Product Catalog : 1-Bromo-4-ethynyl-2,5-dimethoxybenzene & Derivatives. BLD Pharm. 1

  • Chemistry LibreTexts : Sonogashira Coupling - Mechanism and Ligand Design. 4

  • Organic Process Research & Development (ACS Publications) : Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. 3

  • ResearchGate : Approaches to Styrenyl Building Blocks for the Synthesis of Polyene Xanthomonadin and its Analogues. 2

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 1-Bromo-4-ethynyl-2-methoxybenzene

This guide provides essential, field-proven safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-Bromo-4-ethynyl-2-methoxybenzene. The following proce...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, field-proven safety protocols and logistical information for researchers, scientists, and drug development professionals working with 1-Bromo-4-ethynyl-2-methoxybenzene. The following procedures are designed to ensure the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Immediate Safety Briefing: Understanding the Risks

1-Bromo-4-ethynyl-2-methoxybenzene is a halogenated aromatic compound with specific hazards that demand rigorous safety precautions. The primary risks associated with this chemical are:

  • Skin and Eye Irritation: Direct contact can cause significant skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2]

  • Harmful if Swallowed: Ingestion of this compound can be harmful.[3][4]

  • Potential for Instability: The presence of an ethynyl group suggests a potential for explosive instability under specific conditions, such as exposure to heat, friction, or shock.[5]

  • Aquatic Toxicity: This chemical is toxic to aquatic life with long-lasting effects.[3]

A thorough understanding of these hazards is the foundation for a robust safety protocol. All personnel must review the Safety Data Sheet (SDS) for 1-Bromo-4-ethynyl-2-methoxybenzene before commencing any work.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable when handling 1-Bromo-4-ethynyl-2-methoxybenzene. The following table outlines the minimum required PPE, with explanations for the causality behind each selection.

Protection Type Specific PPE Requirement Rationale for Selection
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn over goggles when there is a significant risk of splashing.[7][8]Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against chemical splashes.[6] Goggles provide essential protection against direct splashes, while a face shield offers a broader barrier for the entire face.
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene are suitable choices).[7][9] Gloves should be inspected for any signs of degradation before use.[10]These materials provide effective protection against incidental contact with halogenated aromatic compounds. Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
Body Protection A flame-resistant lab coat, fully buttoned.[8] For larger quantities or procedures with a higher risk of splashing, chemical-resistant coveralls or an apron should be worn.[7]A lab coat provides a primary barrier against minor spills and contamination. More extensive body protection is necessary for procedures with increased risk to prevent skin contact.
Foot Protection Closed-toe and closed-heel shoes constructed of a durable material.This is a fundamental laboratory safety requirement to protect against spills and falling objects.
Respiratory Protection All handling of 1-Bromo-4-ethynyl-2-methoxybenzene should be conducted in a certified chemical fume hood.[1][5] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors must be used.[8][9]Engineering controls are the primary method for minimizing inhalation exposure. Respirators are a necessary secondary measure when ventilation is inadequate to maintain exposure below permissible limits.

Operational Plan: Step-by-Step Handling Protocol

The following workflow is designed to minimize exposure and ensure safe handling from receipt of the chemical to its final use.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer clean_decontaminate Decontaminate Glassware handle_transfer->clean_decontaminate Procedure Complete clean_ppe Doff and Dispose of PPE clean_decontaminate->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Workflow for the safe handling of 1-Bromo-4-ethynyl-2-methoxybenzene.

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS).

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Have spill cleanup materials readily available.

  • Handling:

    • Perform all manipulations, including weighing and transferring, within the fume hood to minimize inhalation exposure.[1][5]

    • Use non-sparking tools to prevent ignition sources, especially given the presence of the ethynyl group.[5]

    • Keep the container of 1-Bromo-4-ethynyl-2-methoxybenzene tightly closed when not in use.[1][5]

    • Avoid eating, drinking, or smoking in the laboratory area.[3][11]

  • Post-Procedure:

    • Decontaminate all surfaces and equipment after use.

    • Properly doff and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][11][12]

Emergency Procedures: Rapid and Effective Response

In the event of an exposure or spill, a swift and correct response is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[1][11] Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.

  • Inhalation: Move the affected individual to fresh air and ensure they are in a position comfortable for breathing.[1] If the person feels unwell, call a poison control center or a doctor.[3]

  • Ingestion: Do NOT induce vomiting.[3][13] If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[3]

  • Minor Spills: For small spills within a fume hood, absorb the material with an inert, dry absorbent. Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[11]

Disposal Plan: Responsible Waste Management

1-Bromo-4-ethynyl-2-methoxybenzene and any materials contaminated with it must be treated as hazardous waste.

  • Waste Collection: All waste, including excess reagent, contaminated PPE, and cleanup materials, must be collected in a clearly labeled, sealed container.

  • Disposal Pathway: The waste must be disposed of through an approved hazardous waste disposal facility.[1][2][3] Incineration at a licensed facility with appropriate emission controls is a common method for the disposal of brominated organic compounds.[14]

  • Chemical Neutralization: While methods like treatment with Fenton's reagent can break down halogenated aromatic compounds, these are often resource-intensive and should only be performed by trained personnel with a thorough understanding of the reaction's potential hazards.[15]

References

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2-ethyl-4-methoxybenzene. Retrieved from [Link]

  • Expert Synthesis Solutions. (2018, October 9). Safety Data Sheet: Ethynyl Estradiol-2,4,16,16-D4. Retrieved from [Link]

  • Sevron Safety Solutions. (n.d.). Ethinyl Estradiol (EE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (2026, February 4). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Blazsó, M. (2006, October 13). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment. Retrieved from [Link]

  • Trimaco. (2023, September 8). Essential Chemical PPE. Retrieved from [Link]

  • Al-Sagheer, F. A., & Constantinou, A. (2023, January 31). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. MDPI. Retrieved from [Link]

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